Gold(III) acetate
Description
Properties
IUPAC Name |
gold(3+);triacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Au/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCKNHQTLOBDDD-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Au+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9AuO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70580364 | |
| Record name | Gold(3+) triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70580364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15804-32-7 | |
| Record name | Gold(3+) triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70580364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Gold(III) Acetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Chemical and Physical Properties, Synthesis, and Biological Activity of a Promising Gold Compound
Introduction
Gold(III) acetate, with the chemical formula Au(CH₃COO)₃, is a gold salt of acetic acid that has garnered significant interest in various scientific fields, including catalysis and medicinal chemistry. Its utility as a precursor for the synthesis of gold nanoparticles and its potential as an anticancer agent make it a compound of considerable importance for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols, and an exploration of its biological mechanisms of action.
Chemical and Physical Properties
This compound, also known as auric acetate, is a yellow to brown solid compound. It is characterized by its limited solubility in water but shows slight solubility in alkaline solutions.[1][2][3][4] Upon heating, it decomposes to metallic gold.[1]
Quantitative Data Summary
The key quantitative chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₉AuO₆ | [5] |
| Molecular Weight | 374.10 g/mol | [1][5] |
| Appearance | Yellow to brown powder/solid | [1][3][6] |
| Melting Point | 170 °C (decomposes) | [1] |
| Solubility in Water | Slightly soluble | [1][2][3][4] |
| Solubility in other solvents | Slightly soluble in alkaline solutions | [1] |
| Exact Mass | 374.006483 u | [3] |
| Monoisotopic Mass | 374.006483 u | [3] |
Synthesis and Characterization
This compound can be synthesized through several methods, primarily involving the reaction of a gold(III) precursor with acetic acid or its derivatives. The purity of the final product is highly dependent on the chosen method and purification steps, with challenges arising from the compound's limited solubility.[7]
Experimental Protocols
This method involves the direct reaction of gold(III) hydroxide with glacial acetic acid.
Materials:
-
Gold(III) hydroxide (Au(OH)₃)
-
Glacial acetic acid (CH₃COOH)
Procedure:
-
In a suitable reaction vessel, suspend gold(III) hydroxide in glacial acetic acid. A patent suggests dissolving wet gold(III) hydroxide (approximately 2 mmol) in glacial acetic acid (approximately 55 mmol) by heating to about 60 °C to form a 0.6 M solution.[8][9]
-
Heat the mixture, for example, to around 60°C, with stirring until the gold(III) hydroxide has completely reacted to form a solution of this compound.[8][9]
-
The resulting solution can be used directly for applications like film casting, or the solvent can be evaporated to obtain the solid product.[8][9]
-
Purification can be challenging due to the compound's properties. Washing with anhydrous solvents may be necessary to remove residual impurities.[7]
This alternative synthesis route utilizes the more common precursor, gold(III) chloride.
Materials:
-
Gold(III) chloride (AuCl₃)
-
An acetate source (e.g., acetic acid or a metal acetate)
-
Anhydrous non-aqueous solvent (e.g., glacial acetic acid)[7]
Procedure:
-
Dissolve gold(III) chloride in a suitable anhydrous, non-aqueous solvent like glacial acetic acid.[7]
-
Add the acetate source to the solution. The reaction involves the displacement of chloride ligands by acetate ligands.
-
The reaction may require heating and stirring to proceed to completion.
-
Purification is critical to remove residual chloride ions. This is typically achieved by repeated washing of the solid product with an anhydrous solvent.[7]
-
The final product should be dried under vacuum to remove any remaining solvent.
Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.
X-Ray Diffraction (XRD):
-
Purpose: To confirm the crystalline structure of the compound.
-
Sample Preparation: A homogeneous powder of the sample is prepared.[10]
-
Instrumentation: A powder X-ray diffractometer with Cu Kα radiation is commonly used.[11]
-
Typical Parameters: Data is collected over a 2θ range, for example, from 20° to 80°, with a specific scan rate (e.g., 2°/min).[11] The resulting diffraction pattern can be compared to reference patterns for gold acetate.[10]
Thermogravimetric Analysis (TGA):
-
Purpose: To determine the thermal stability and decomposition temperature of the compound.
-
Instrumentation: A TGA instrument capable of controlled heating in a defined atmosphere.
-
Typical Parameters: A small sample (e.g., a few milligrams) is heated at a constant rate (e.g., 5 °C/min or 25 °C/min) under an inert atmosphere (e.g., nitrogen).[10][12] The mass loss as a function of temperature is recorded.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the functional groups present in the molecule, particularly the acetate ligands.
-
Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or prepared as a KBr pellet.
-
Analysis: The spectrum will show characteristic vibrational modes for the acetate group, including the C=O and C-O stretching frequencies. These can be compared to known values for acetate-containing compounds.[13]
Applications in Nanoparticle Synthesis
This compound is a valuable precursor for the synthesis of gold nanoparticles (AuNPs) due to the weak coordination of the acetate ligand, which allows for precise control over nanoparticle formation.[14]
Experimental Protocol: Ultrasonic Spray Pyrolysis (USP) for Gold Nanoparticle Synthesis
This method utilizes ultrasonic atomization to create droplets of a precursor solution, which are then thermally decomposed to form nanoparticles.[15]
Materials:
-
This compound (Au(CH₃COO)₃)
-
Deionized water
-
Hydrochloric acid (HCl) (optional, to aid dissolution)[15]
-
Nitric acid (HNO₃) (optional, to aid dissolution)[15]
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃) (optional, to adjust pH)[15]
-
Polyethylene glycol (PEG) (as a capping agent)[14]
Equipment:
-
Ultrasonic generator
-
Evaporation and reaction chambers
-
Quartz transport tubes
-
Collection bottles
Procedure:
-
Prepare a precursor solution of this compound. Due to its limited solubility, hydrochloric acid or nitric acid can be added to achieve a clear, yellowish solution.[15]
-
The pH of the solution can be adjusted to 6-7 using sodium hydroxide or sodium carbonate to improve the synthesis of AuNPs.[15]
-
The precursor solution is atomized using an ultrasonic generator to form fine droplets.
-
A carrier gas transports the aerosol into a heated reaction zone. The evaporation and reaction temperatures are chosen based on the decomposition temperature of this compound, for instance, 100 °C and 300 °C.[15]
-
In the reaction chamber, the this compound decomposes, leading to the formation of gold nanoparticles.
-
The synthesized nanoparticles are then collected.
Characterization of Gold Nanoparticles:
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles.[15]
-
UV-Vis Spectroscopy: To confirm the formation of AuNPs by observing the surface plasmon resonance (SPR) peak, typically around 520-530 nm for spherical AuNPs.[15]
Biological Activity and Drug Development Potential
Gold(III) complexes, including those with acetate ligands, have shown significant promise as anticancer agents. Their mechanism of action is distinct from traditional platinum-based drugs, offering a potential avenue to overcome drug resistance.[7]
Mechanism of Action: Thioredoxin Reductase Inhibition and Oxidative Stress
The primary molecular target of many cytotoxic gold compounds is the seleno-enzyme thioredoxin reductase (TrxR).[16] TrxR is a key enzyme in maintaining the cellular redox balance.
Signaling Pathway of this compound-Induced Apoptosis:
Caption: Signaling pathway of this compound-induced apoptosis.
Workflow for Investigating Biological Activity:
Caption: Experimental workflow for studying the biological activity of this compound.
The inhibition of TrxR by gold(III) compounds disrupts the cellular redox homeostasis, leading to an accumulation of reactive oxygen species (ROS).[16] This increase in oxidative stress can trigger a cascade of downstream signaling events, ultimately leading to programmed cell death, or apoptosis.
The ROS-induced apoptotic pathway involves the activation of Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2][14] Both ROS and the activated JNK pathway can lead to mitochondrial dysfunction, characterized by the release of cytochrome c into the cytoplasm.[14] Cytochrome c then binds to Apoptotic protease-activating factor 1 (Apaf-1), triggering the formation of the apoptosome. This complex recruits and activates pro-caspase-9, which then activates the executioner caspase, caspase-3, leading to the dismantling of the cell.[12][14]
Conclusion
This compound is a compound with significant potential in both materials science and medicine. Its role as a precursor for gold nanoparticles allows for the development of novel catalytic and biomedical materials. Furthermore, its ability to induce cancer cell death through the inhibition of thioredoxin reductase and the subsequent generation of reactive oxygen species highlights its promise as a template for the design of new anticancer drugs. This technical guide provides a foundational understanding of this compound's properties and applications, intended to support further research and development in these exciting fields.
References
- 1. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative stress-induced JNK/AP-1 signaling is a major pathway involved in selective apoptosis of myelodysplastic syndrome cells by Withaferin-A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of substituted (N,C) and (N,C,C) Au( iii ) complexes: the influence of sterics and electronics on cyclometalation reactions - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00371F [pubs.rsc.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. americanelements.com [americanelements.com]
- 7. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JPH02133318A - Platinum(iii) acetate - Google Patents [patents.google.com]
- 9. This compound Research Chemical [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Crucial Role of Reactive Oxygen Species (ROS) for the Proapoptotic Effects of Indirubin Derivatives in Cutaneous SCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Gold(III) Acetate from Gold(III) Hydroxide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of gold(III) acetate from gold(III) hydroxide. The document details the necessary precursors, experimental protocols, and key characterization data, tailored for professionals in research and development.
Introduction
This compound, Au(CH₃COO)₃, is a valuable precursor in various applications, including the synthesis of gold nanoparticles and as a component in catalytic systems.[1] Its synthesis from gold(III) hydroxide offers a route to a chloride-free gold salt, which can be advantageous in certain catalytic and materials science applications. This guide outlines the chemical pathway, from the preparation of the gold(III) hydroxide precursor to the final synthesis and characterization of this compound.
Synthesis Pathway Overview
The synthesis of this compound from gold(III) hydroxide is a two-step process. First, the gold(III) hydroxide precursor is prepared from a gold(III) salt, typically chloroauric acid. Subsequently, the isolated gold(III) hydroxide is reacted with glacial acetic acid to yield this compound.
Caption: Overall synthesis pathway from chloroauric acid to this compound.
Experimental Protocols
Synthesis of Gold(III) Hydroxide Precursor
Gold(III) hydroxide is prepared by the neutralization of chloroauric acid with an alkali, such as sodium hydroxide.[2]
Reaction: HAuCl₄ + 4NaOH → Au(OH)₃↓ + 4NaCl + H₂O[2]
Procedure:
-
Prepare an aqueous solution of chloroauric acid (HAuCl₄).
-
Slowly add a solution of sodium hydroxide (NaOH) with constant stirring.
-
A brown precipitate of gold(III) hydroxide will form.[1]
-
The precipitate is filtered and washed thoroughly with deionized water to remove impurities, particularly residual chloride ions.[1]
-
The resulting gold(III) hydroxide can be freeze-dried for storage or used directly in the next step.[1]
Synthesis of this compound
The synthesis of this compound involves the reaction of the freshly prepared gold(III) hydroxide with glacial acetic acid.[3]
Reaction: Au(OH)₃ + 3CH₃COOH → Au(CH₃COO)₃ + 3H₂O[3]
Procedure:
-
In a suitable reaction vessel, suspend the prepared gold(III) hydroxide in glacial acetic acid.
-
Heat the mixture to approximately 60°C with continuous stirring.[4]
-
The gold(III) hydroxide will dissolve, and the reaction will proceed to form a solution of this compound.
-
The resulting solution can be used directly for applications such as thin-film deposition, or the solvent can be evaporated to obtain solid this compound.[4]
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data
The following tables summarize the key quantitative data for the compounds involved in the synthesis.
Table 1: Physicochemical Properties of Reactants and Products
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Solubility in Water | Melting/Decomposition Point |
| Gold(III) Hydroxide | Au(OH)₃ | 247.99 | Vivid, dark yellow crystals or brown powder | Very slightly soluble[2] | Decomposes >140°C to Au₂O₃[2] |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | Colorless liquid | Miscible | 16.6°C (m.p.) |
| This compound | Au(C₂H₃O₂)₃ | 374.10 | Yellow or brown solid[3][5] | Slightly soluble[3] | Decomposes at 170°C[3] |
Table 2: Reaction Conditions and Characterization Parameters
| Parameter | Value | Reference |
| This compound Synthesis | ||
| Reaction Temperature | ~60°C | [4] |
| Solvent | Glacial Acetic Acid | [3] |
| Characterization | ||
| Thermal Decomposition (TGA-DT) | Evaporation and reaction temperatures of 100°C and 300°C chosen based on decomposition. | [4] |
| X-ray Diffraction (XRD) | Used to confirm purity.[1] | |
| Elemental Analysis | Critical for confirming purity.[1] |
Reaction Mechanism
The reaction between gold(III) hydroxide and acetic acid is an acid-base neutralization followed by coordination. The acidic protons of the carboxylic acid groups in acetic acid react with the hydroxide ligands on the gold center. This is followed by the coordination of the acetate anions to the gold(III) center. It has been proposed that acetic acid can act as a proton shuttle in reactions involving organogold complexes, facilitating the transfer of protons between reaction centers.[6]
Caption: Proposed reaction mechanism for the formation of this compound.
Safety and Handling
Gold(III) Hydroxide:
-
Causes skin and serious eye irritation.[7]
-
May cause respiratory irritation.[7]
-
Wear protective gloves, clothing, and eye/face protection.[7]
-
Use in a well-ventilated area.[7]
This compound:
-
May cause irritation to the skin, eyes, and respiratory tract.[3]
-
Handle in an enclosed, controlled process and avoid creating dust.[3]
-
Store in a cool, dry, well-ventilated area in tightly sealed containers.[3]
Glacial Acetic Acid:
-
Corrosive and flammable.
-
Handle in a fume hood with appropriate personal protective equipment.
Conclusion
The synthesis of this compound from gold(III) hydroxide provides a reliable method for producing this important gold precursor. By following the detailed protocols and adhering to the safety guidelines outlined in this document, researchers can successfully synthesize and characterize this compound for a variety of applications in research and development. The key to obtaining a high-purity product lies in the careful preparation and washing of the gold(III) hydroxide precursor to minimize chloride contamination.
References
Gold(III) Acetate (CAS No. 15804-32-7): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Gold(III) acetate, a coordination compound with significant applications in catalysis, nanotechnology, and medicinal chemistry. This document consolidates critical information on its chemical and physical properties, provides detailed experimental protocols for its synthesis and application, and elucidates its mechanism of action in biological systems. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized through detailed diagrams.
Chemical Identification and Physical Properties
This compound, also known as auric acetate, is a yellow solid compound of gold and acetic acid.[1] It is identified by the CAS number 15804-32-7.[1] The compound is slightly soluble in water and alkaline solutions but shows better solubility in organic solvents like acetone and ethanol.[1] It thermally decomposes to gold metal at 170 °C.[1]
| Property | Value | Reference |
| CAS Number | 15804-32-7 | [1][2] |
| Molecular Formula | C₆H₉AuO₆ | [2] |
| Molecular Weight | 374.10 g/mol | [1] |
| Appearance | Yellow to brown powder | [1][3][4] |
| Melting Point | 170 °C (decomposes) | [1] |
| Solubility | Slightly soluble in water and alkaline solutions. | [1] |
| Purity | ≥99% | [2] |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized through the reaction of gold(III) hydroxide with glacial acetic acid.[1][5][6]
Materials:
-
Gold(III) hydroxide (Au(OH)₃)
-
Glacial acetic acid (CH₃COOH)
Procedure:
-
In a suitable reaction vessel, dissolve 0.072 g of wet gold(III) hydroxide (approximately 2 mmol) in 3.28 g of glacial acetic acid (approximately 55 mmol).[6]
-
Heat the mixture to approximately 60°C with stirring until the gold(III) hydroxide is completely dissolved, forming a dark reddish-brown solution of this compound.[6]
-
The resulting solution can be used directly for applications such as film casting or further processed for purification.[6]
Purification of this compound
Due to its poor solubility in water, purification of this compound often involves washing with anhydrous solvents to remove impurities, particularly residual chloride ions if synthesized from a chloride precursor.[5] Recrystallization from a suitable organic solvent can also be employed as a purification method.
General Recrystallization Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., glacial acetic acid or an organic solvent in which it has moderate solubility).
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum.
Synthesis of Gold Nanoparticles via Ultrasonic Spray Pyrolysis
This compound serves as a precursor for the synthesis of gold nanoparticles (AuNPs).[5][7] The ultrasonic spray pyrolysis (USP) method allows for the formation of monodisperse AuNPs.[5]
Materials:
-
This compound (Au(CH₃COO)₃)
-
Deionized water
-
Hydrochloric acid (HCl) or Nitric acid (HNO₃) (for solubility enhancement)
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃) (for pH adjustment)
-
Polyethylene glycol (PEG)
Procedure:
-
Prepare an aqueous solution of this compound. Due to its limited solubility, add a minimal amount of HCl or HNO₃ to achieve a clear, yellowish solution.[7]
-
Adjust the pH of the precursor solution to 6-7 by adding NaOH or Na₂CO₃.[7]
-
The solution is then subjected to ultrasonic spray pyrolysis. The evaporation and reaction temperatures are typically set around 100 °C and 300 °C, respectively, based on the decomposition temperature of this compound.[7]
-
The process yields circular, unagglomerated gold nanoparticles, which can be collected.[7]
Applications
Catalysis in Organic Synthesis
This compound is a versatile catalyst in various organic transformations, including carbon-carbon and carbon-heteroatom bond formations.[5] It is particularly effective in promoting reactions such as the hydroamination and hydration of alkynes.[8][9][10][11]
Example: Intramolecular Hydroamination of Alkynes While a specific protocol for this compound was not found, a general procedure for gold-catalyzed hydroamination is as follows:
-
In a reaction tube under an inert atmosphere, the alkyne substrate is dissolved in a suitable solvent (e.g., C₆D₆).
-
A catalytic amount of the gold catalyst (e.g., a cationic gold(I) complex, which can be analogous to in-situ generated active species from this compound) is added.
-
The amine is then introduced, and the tube is sealed.
-
The reaction mixture is heated to the required temperature (e.g., 110-150°C) and monitored until completion.
-
The product is then isolated and purified using standard techniques like column chromatography.
Precursor for Nanomaterials
As detailed in the experimental protocol, this compound is a valuable precursor for the synthesis of gold nanoparticles with controlled size and morphology.[5][7] These nanoparticles have broad applications in biosensors, imaging, and catalysis.[5]
Drug Development and Medicinal Chemistry
Gold(III) complexes, including those derived from or analogous to this compound, have shown significant potential as anticancer agents.[5] Their mechanism of action is distinct from traditional platinum-based drugs.
Biological Activity and Mechanism of Action
The primary mechanism of the anticancer activity of Gold(III) compounds involves the inhibition of the enzyme thioredoxin reductase (TrxR).[5] This inhibition leads to an accumulation of reactive oxygen species (ROS) within cancer cells, inducing oxidative stress and subsequently triggering apoptosis (programmed cell death) through mitochondrial pathways.[5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. americanelements.com [americanelements.com]
- 4. This compound, 99.9% (metals basis) 0.5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound Research Chemical [benchchem.com]
- 6. JPH02133318A - Platinum(iii) acetate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Gold-catalyzed hydroamination of alkynes and allenes with parent hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gold Catalyzed Intermolecular Markovnikov Hydroamination of Allenes with Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Homogeneous Catalytic Hydroamination of Alkynes and Allenes with Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Molecular formula and molar mass of Gold(III) acetate
Abstract
This technical guide provides a comprehensive overview of Gold(III) acetate, a significant compound in various fields of chemical research, including materials science and medicinal chemistry. This document details the physicochemical properties, synthesis protocols, and key applications of this compound, with a particular focus on its role as a precursor for gold nanoparticles and its potential in drug development. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical experimental details.
Introduction
This compound, with the chemical formula Au(CH₃COO)₃, is a yellow solid compound of gold and acetic acid.[1] While less common than its Gold(I) counterparts, this compound has garnered significant interest due to its unique reactivity and utility in both homogeneous and heterogeneous catalysis. Its ability to serve as a precursor for the synthesis of gold nanoparticles (AuNPs) has made it a valuable material in nanotechnology.[2][3] Furthermore, Gold(III) complexes, including the acetate, are being explored for their therapeutic potential, particularly as anticancer agents that target thioredoxin reductase and other thiol-rich proteins.[2][4] This guide aims to provide an in-depth technical resource on this compound, covering its fundamental properties, synthesis, and applications.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. This data is essential for laboratory handling, experimental design, and analytical characterization.
| Property | Value | References |
| Molecular Formula | C₆H₉AuO₆ | [5][6][7][8][9] |
| Molar Mass | 374.10 g/mol | [1][5] |
| Appearance | Yellow solid | [1] |
| Melting Point | 170 °C (decomposes) | [1] |
| CAS Number | 15804-32-7 | [1][5][6] |
| Solubility | Slightly soluble in water and alkaline solutions | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. One common and straightforward method involves the reaction of Gold(III) hydroxide with glacial acetic acid.[1][2]
Experimental Protocol: Synthesis from Gold(III) Hydroxide
This protocol details the laboratory-scale synthesis of this compound from Gold(III) hydroxide and glacial acetic acid.
Materials:
-
Gold(III) hydroxide (Au(OH)₃)
-
Glacial acetic acid (CH₃COOH)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven or desiccator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add Gold(III) hydroxide.
-
Addition of Acetic Acid: To the flask, add an excess of glacial acetic acid. The reaction stoichiometry is 3 moles of acetic acid for every mole of Gold(III) hydroxide, but an excess is used to drive the reaction to completion. The reaction is: Au(OH)₃ + 3CH₃COOH → Au(CH₃COO)₃ + 3H₂O.[1][2]
-
Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by the dissolution of the solid Gold(III) hydroxide and a color change in the solution.
-
Cooling and Crystallization: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cooling in an ice bath may promote the crystallization of the this compound product.
-
Isolation of Product: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any unreacted acetic acid and other water-soluble impurities.
-
Drying: Dry the purified this compound in a drying oven at a low temperature or in a desiccator under vacuum to remove residual water.
-
Characterization: The final product should be a yellow solid. Characterization can be performed using techniques such as elemental analysis and X-ray diffraction to confirm purity.[2]
Key Applications in Research and Development
This compound is a versatile compound with applications spanning catalysis, materials science, and medicine.
Precursor for Gold Nanoparticles
A significant application of this compound is in the synthesis of gold nanoparticles (AuNPs).[2] The thermal decomposition of this compound has been studied as a method to produce AuNPs for catalytic applications.[1] One innovative method involves the use of ultrasonic spray pyrolysis (USP) of this compound in polyethylene glycol (PEG) to produce monodisperse AuNPs.[2][3][10] The weak coordination of the acetate ligand allows for precise control over the nanoparticle formation.[2]
Caption: Workflow for Gold Nanoparticle Synthesis via Ultrasonic Spray Pyrolysis.
Role in Drug Development and Medicinal Chemistry
Gold(III) complexes are of increasing interest in medicinal chemistry, particularly as potential anticancer agents.[2][11] These compounds are being investigated as alternatives to platinum-based drugs, with the advantage of having different mechanisms of action and potentially overcoming drug resistance.[4][11] The primary cellular target for many Gold(III) complexes is not DNA, but rather mitochondria-based targets and thiol-rich proteins like thioredoxin reductase (TrxR).[2][4] Inhibition of TrxR can lead to an increase in reactive oxygen species (ROS), ultimately triggering cell death.[4]
Caption: Proposed Mechanism of Action for Gold(III) Complexes in Cancer Cells.
Conclusion
This compound is a compound with significant and expanding applications in scientific research. Its role as a precursor for gold nanoparticles is well-established, providing a valuable tool for materials scientists and nanotechnologists. Furthermore, the emerging potential of Gold(III) complexes in medicinal chemistry highlights a promising avenue for the development of novel therapeutics. This guide has provided a technical overview of this compound, intended to support the work of researchers and professionals in their respective fields. Continued investigation into the properties and reactivity of this compound is likely to uncover further applications and advance scientific understanding.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Research Chemical [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent development of gold(i) and gold(iii) complexes as therapeutic agents for cancer diseases - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. scbt.com [scbt.com]
- 6. calpaclab.com [calpaclab.com]
- 7. echemi.com [echemi.com]
- 8. This compound, 99.9% (metals basis) | Fisher Scientific [fishersci.ca]
- 9. This compound, 99.9% (metals basis) 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 10. Application of this compound as a New Precursor for the Synthesis of Gold Nanoparticles in PEG Through Ultrasonic Spray Pyrolysis | Semantic Scholar [semanticscholar.org]
- 11. Gold(III) complexes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Gold(III) Acetate for Researchers and Drug Development Professionals
Introduction: Gold(III) acetate, Au(CH₃COO)₃, is a coordination complex of growing interest in catalysis, nanoparticle synthesis, and potentially in therapeutic applications. A thorough understanding of its solubility is critical for its application in both aqueous and organic media, influencing reaction kinetics, bioavailability, and formulation strategies. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in water and various organic solvents, details relevant experimental protocols, and presents logical workflows for its synthesis.
Data Presentation: Solubility of this compound
The solubility of this compound is a nuanced topic, with limited quantitative data available in peer-reviewed literature. The compound is generally characterized by its poor solubility in water and many common organic solvents. Its dissolution is often facilitated by the presence of coordinating ligands or acidic conditions.
Table 1: Quantitative and Qualitative Solubility of this compound
| Solvent | Formula | Solubility | Temperature (°C) | Notes |
| Water | H₂O | Slightly soluble[1][2][3][4] | 25 | Solubility can be increased by the addition of hydrochloric acid (HCl) and nitric acid (HNO₃). At pH > 5, hydrolysis can lead to the precipitation of Au(OH)₃.[5] |
| Glacial Acetic Acid | CH₃COOH | 0.6 M | ~60 | Gold(III) hydroxide dissolves in heated glacial acetic acid to form a this compound solution. |
| Decalin | C₁₀H₁₈ | Reacts | Not Specified | This compound is sonicated with cyclo-octasulfur in decalin to form gold(III) sulfide. |
| Trifluoroacetic Acid (50% aq. solution) | CF₃COOH | Soluble | 140 | A 1:1 mixture of water and trifluoroacetic acid is used as a solvent for the reaction of this compound with 2-(p-tolyl)pyridine. |
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and solubilization of this compound. The following protocols are based on methods reported in the scientific literature.
Protocol 1: Synthesis of this compound from Gold(III) Hydroxide
This method relies on the acid-base reaction between gold(III) hydroxide and glacial acetic acid.
Materials:
-
Gold(III) hydroxide (Au(OH)₃)
-
Glacial acetic acid (CH₃COOH)
Procedure:
-
In a suitable reaction vessel, suspend wet gold(III) hydroxide in glacial acetic acid.
-
Heat the mixture to approximately 60°C while stirring.
-
Continue heating and stirring until the gold(III) hydroxide completely dissolves, resulting in a dark reddish-brown solution of this compound.
-
The resulting solution can be used directly for applications such as thin-film deposition or further processed to isolate solid this compound.
Protocol 2: Aqueous Solubilization for Nanoparticle Synthesis via Ultrasonic Spray Pyrolysis
This protocol describes the preparation of an aqueous precursor solution of this compound for the synthesis of gold nanoparticles.
Materials:
-
This compound (Au(CH₃COO)₃)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Nitric acid (HNO₃)
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃) (for pH adjustment)
Procedure:
-
Attempt to dissolve this compound in deionized water. Observe its limited solubility.
-
To the aqueous suspension, carefully add hydrochloric acid and/or nitric acid dropwise while stirring. The addition of acid will increase the solubility, resulting in a clear, yellowish solution.
-
For nanoparticle synthesis applications, the pH of the precursor solution may need to be adjusted. Slowly add a solution of sodium hydroxide or sodium carbonate to raise the pH to a desired range (e.g., 6-7).
-
The resulting clear solution is then suitable for use in ultrasonic spray pyrolysis for the generation of gold nanoparticles.
Mandatory Visualization
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Synthesis of this compound from Gold(III) Hydroxide.
Caption: Aqueous Solubilization of this compound for Nanoparticle Synthesis.
References
A Technical Guide to the Thermal Decomposition of Gold(III) Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of Gold(III) acetate, a critical parameter in its application as a precursor for gold nanoparticles and in various catalytic processes. This document outlines the key thermal properties, detailed experimental protocols for its analysis, and a proposed decomposition pathway.
Thermal Decomposition Properties of this compound
This compound, a yellow solid, is known to decompose upon heating to yield metallic gold.[1][2] The precise temperature and nature of this decomposition can be influenced by the experimental conditions, particularly the heating rate and the surrounding atmosphere.
Quantitative Thermal Analysis Data
The thermal decomposition of this compound has been characterized primarily using thermogravimetric analysis (TGA). The key quantitative data from these studies are summarized in the table below.
| Parameter | Value | Experimental Conditions | Reference |
| Decomposition Temperature (TGA) | ~170 °C | Heating rate: 5°C/min; Atmosphere: Nitrogen | [3] |
| Fragmentation Temperature | 103 ± 20 °C | Heating rate: ~25°C/min; Atmosphere: Air | [1][3] |
| Primary Decomposition Products | Gold (Au) metal, Acetic Acid (CH₃COOH) | Not Applicable | [4] |
Experimental Protocols for Thermal Analysis
The following sections detail the methodologies for conducting thermogravimetric analysis (TGA) to determine the thermal decomposition characteristics of this compound.
Thermogravimetric Analysis (TGA) Protocol
This protocol is based on the experimental parameters reported in the literature for the analysis of this compound.[3]
Objective: To determine the thermal stability and decomposition temperature of this compound by measuring its mass change as a function of temperature.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Microbalance
-
Sample pans (e.g., alumina or platinum)
-
Nitrogen gas supply for inert atmosphere
Procedure:
-
Sample Preparation: Accurately weigh approximately 4 mg of this compound powder into a clean, tared TGA sample pan.
-
Instrument Setup:
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with nitrogen gas at a constant flow rate to establish an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature from the starting temperature to a final temperature (e.g., 600 °C) at a constant heating rate of 5 °C/min.
-
-
Data Acquisition: Continuously monitor and record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of mass loss, which corresponds to the decomposition temperature.
-
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound, particularly under rapid heating, is a complex process. The following diagram illustrates the proposed mechanism leading to the formation of gold nanoparticles.
Caption: Proposed mechanism for the thermal decomposition of this compound.
Conclusion
The thermal decomposition of this compound is a critical characteristic, with a primary decomposition temperature of approximately 170 °C under slow heating in an inert atmosphere, leading to the formation of metallic gold and acetic acid.[2][3] Under rapid heating conditions in air, the material undergoes a violent fragmentation at a lower temperature range of 103 ± 20 °C.[1][3] Understanding these thermal properties and the underlying decomposition pathway is essential for the controlled synthesis of gold nanoparticles and for the effective use of this compound in various scientific and industrial applications. The provided experimental protocols serve as a foundational guide for researchers to replicate and further investigate the thermal behavior of this compound.
References
Unraveling the Polymeric Architecture of Gold(III) Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of Gold(III) acetate, Au(CH₃COO)₃. While the definitive single-crystal X-ray diffraction data for this compound remains elusive in publicly accessible databases, this document synthesizes available information from spectroscopic and diffraction studies to elucidate its structural characteristics. Furthermore, it details experimental protocols for its synthesis, summarizes key quantitative data, and visualizes its established mechanism of action in a biological context.
Core Properties of this compound
This compound is a yellow, solid compound that serves as a precursor in various chemical syntheses, notably in the formation of gold nanoparticles and other gold-based catalysts.[1] It is slightly soluble in water and alkaline solutions and decomposes to metallic gold at 170 °C.[1]
| Property | Value | Reference |
| Chemical Formula | Au(CH₃COO)₃ | [1] |
| Molar Mass | 374.10 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Decomposition Temperature | 170 °C (338 °F; 443 K) | [1] |
| CAS Number | 15804-32-7 | [1] |
The Polymeric Crystal Structure
Structural characterization of this compound, primarily through X-ray diffraction studies conducted between the 1960s and 1980s, has revealed a polymeric structure.[2] In this arrangement, acetate groups act as bridging ligands, connecting the gold(III) centers. This coordination leads to an extended network rather than discrete, monomeric molecules. The gold(III) ion, with its d⁸ electron configuration, typically adopts a square-planar geometry.[2]
Due to the absence of a publicly available single-crystal structure in the Cambridge Crystallographic Data Centre (CCDC), precise bond lengths and angles for this compound cannot be definitively tabulated. However, analysis of related cyclometalated Gold(III) complexes provides insight into typical Au-O and Au-N bond distances, which generally fall in the range of 2.0 to 2.1 Å.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of gold(III) hydroxide with glacial acetic acid.[1]
Materials:
-
Gold(III) hydroxide (Au(OH)₃)
-
Glacial acetic acid (CH₃COOH)
Procedure:
-
Suspend Gold(III) hydroxide in an excess of glacial acetic acid.
-
Heat the mixture gently with stirring. The gold(III) hydroxide will gradually react to form this compound, which may remain in suspension or dissolve depending on the reaction conditions.
-
After the reaction is complete (indicated by the disappearance of the gold(III) hydroxide), the excess acetic acid is removed under reduced pressure.
-
The resulting solid this compound is washed with a suitable anhydrous solvent to remove any residual acetic acid and dried.
The synthesis workflow can be visualized as follows:
Caption: Synthesis workflow for this compound.
Protocol for Obtaining Single Crystals (General Guidance)
Materials:
-
This compound
-
A suitable solvent in which this compound has limited solubility (e.g., a mixture of a good solvent and a poor solvent).
Procedure (Vapor Diffusion):
-
Dissolve this compound in a small amount of a "good" solvent.
-
Place this solution in a small, open vial.
-
Place the vial inside a larger, sealed container that contains a "poor" solvent (a solvent in which this compound is insoluble).
-
Allow the vapor of the poor solvent to slowly diffuse into the solution of this compound.
-
Over time, as the solvent mixture becomes less favorable for solubility, crystals may form.
Biological Activity and Signaling Pathway
Gold(III) complexes, including this compound, have garnered interest in drug development for their potential as anticancer agents.[2][3] The primary molecular target for many gold compounds is the enzyme thioredoxin reductase (TrxR).[2][4]
Thioredoxin reductase is a key enzyme in the thioredoxin system, which plays a crucial role in maintaining cellular redox balance and is often overexpressed in cancer cells. By inhibiting TrxR, this compound disrupts this balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress, which can trigger apoptosis (programmed cell death).[4]
The inhibitory action of this compound on the thioredoxin reductase pathway is depicted below:
Caption: Inhibition of Thioredoxin Reductase by this compound.
Summary and Future Directions
This compound possesses a polymeric crystal structure with bridging acetate ligands, a feature that distinguishes it from many simple metal acetates. While detailed crystallographic data remains a gap in the current literature, its synthesis and fundamental properties are well-established. The inhibitory effect of this compound on thioredoxin reductase highlights its potential in the development of novel anticancer therapeutics. Further research to obtain and publish the single-crystal X-ray structure of this compound would be invaluable to the scientific community, providing a more complete understanding of its solid-state properties and reactivity.
References
The Biological Activity of Gold(III) Acetate: A Technical Overview for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Gold(III) acetate [Au(CH₃COO)₃], an organogold compound, has garnered significant interest within the scientific community for its potent biological activities. Exhibiting promising anticancer and antimicrobial properties, this compound and its derivatives are at the forefront of research into novel metallodrugs. This technical guide provides a comprehensive overview of the biological activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action.
Physicochemical Properties and Synthesis
This compound is a yellow solid that is sparingly soluble in water.[1] It can be synthesized through the reaction of gold(III) hydroxide with glacial acetic acid.[1] The compound serves as a precursor for the synthesis of gold nanoparticles, which themselves have a wide array of applications in catalysis and nanomedicine.[1][2][3] A critical aspect of Gold(III) chemistry is the inherent instability of the Au(III) ion under physiological conditions, often leading to its reduction to the more stable Gold(I) state.[4][5][6] The nature of the ligands coordinated to the gold center plays a crucial role in modulating its stability and, consequently, its biological effects.[2]
Anticancer Activity
Gold(III) complexes, including those with acetate ligands, have demonstrated significant antiproliferative activity against a range of cancer cell lines.[2][3][7] This activity is often comparable to or even greater than that of the widely used chemotherapeutic agent, cisplatin.[4] A notable advantage of some Gold(III) complexes is their ability to overcome cisplatin resistance, a major challenge in cancer therapy.[4][8]
In Vitro Cytotoxicity
The cytotoxic effects of Gold(III) complexes have been quantified using various assays, with the half-maximal inhibitory concentration (IC₅₀) being a key parameter. The following table summarizes the IC₅₀ values of representative Gold(III) complexes against several human cancer cell lines. It is important to note that while data for this compound itself is limited in publicly available literature, the data for structurally related Gold(III) complexes provide valuable insights into the potential of this class of compounds.
| Gold(III) Complex | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| [AuCl₂(DMDT)] | PC3 | Prostate Cancer | < 5 | [4] |
| [AuBr₂(ESDT)] | PC3 | Prostate Cancer | < 5 | [4] |
| [AuCl₂(DMDT)] | DU145 | Prostate Cancer | < 10 | [4] |
| Gold(III) porphyrin 1a | HONE1 | Nasopharyngeal Carcinoma | ~1 | [1] |
| Gold(III) porphyrin 1a | Various Colon Cancer Lines | Colon Cancer | 0.2 - 3.4 | |
| [Au(Bipydc)(DMDTC)]Cl₂ | A549 | Lung Cancer | ~3 | [7] |
| [Au(Bipydc)(DEDTC)]Cl₂ | HeLa | Cervical Cancer | ~3 | [7] |
| [Au(Bipydc)(DBDTC)]Cl₂ | MDA-MB-231 | Breast Cancer | ~3 | [7] |
| Gold(III) Schiff Base Complex 4 | WHCO1 | Esophageal Cancer | 45.27 | [2] |
| Gold(III) Schiff Base Complex 5 | WHCO6 | Esophageal Cancer | 10.03 | [2] |
In Vivo Antitumor Efficacy
Preclinical studies using xenograft models in mice have demonstrated the in vivo antitumor activity of Gold(III) complexes. Treatment with these compounds has been shown to significantly inhibit tumor growth with minimal systemic toxicity.[4][6][9] For example, a Gold(III) dithiocarbamato complex effectively suppressed the growth of PC3 prostate tumor xenografts in nude mice.[4] Similarly, a Gold(III) porphyrin complex inhibited colon cancer tumor growth in a dose-dependent manner.
| Gold(III) Complex | Xenograft Model | Cancer Type | Key Findings | Reference |
| [AuCl₂(DMDT)] | PC3 cells in nude mice | Prostate Cancer | Significant inhibition of tumor growth | [4] |
| Gold(III) porphyrin 1a | Colon cancer cells in nude mice | Colon Cancer | Significant tumor growth suppression at 1.5 and 3.0 mg/kg | |
| Gold(III) porphyrin 1a | B16-F1 melanoma cells in mice | Melanoma | Prolonged survival and reduced tumor growth | [9] |
| Gold(III)-dithiocarbamato peptidomimetics | PC3 cells in nude mice | Prostate Cancer | Effective tumor growth reduction | [6] |
Antimicrobial Activity
Beyond their anticancer properties, Gold(III) complexes have also shown promising activity against a variety of pathogenic bacteria, including multidrug-resistant strains.[10][11][12]
In Vitro Antimicrobial Susceptibility
The antimicrobial efficacy of Gold(III) complexes is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Gold(III) Complex | Bacterial Strain | Gram Stain | MIC (mg/L) | Reference |
| Complex 2 (C^S-cycloaurated) | Staphylococcus aureus (MRSA) | Positive | 4 - 8 | [12] |
| Complex 2 (C^S-cycloaurated) | Acinetobacter baumannii | Negative | 16 - 32 | [12] |
| Complex 2a | Staphylococcus aureus | Positive | 0.03 - 1 | [10] |
| Complex 2f | Pseudomonas aeruginosa | Negative | 4 - 8 | [10] |
| Ionic Gold (Au³⁺) | Pseudomonas aeruginosa | Negative | 26.00 - 31.25 | [13] |
Mechanism of Action
The biological activity of this compound and related complexes is attributed to a multi-targeted mechanism of action, primarily involving the inhibition of key cellular enzymes and the induction of oxidative stress, ultimately leading to apoptosis.[2][12][14]
Inhibition of Thioredoxin Reductase (TrxR)
A primary molecular target of Gold(III) complexes is the selenoenzyme thioredoxin reductase (TrxR).[4][6][15] TrxR is a critical component of the thioredoxin system, which plays a vital role in maintaining the intracellular redox balance and is often overexpressed in cancer cells.[4] Gold(III) compounds can interact with the active site of TrxR, leading to its potent and often irreversible inhibition.[4][11] This inhibition disrupts the cellular redox homeostasis, making cancer cells more susceptible to oxidative stress-induced apoptosis.[4]
Induction of Reactive Oxygen Species (ROS) and Apoptosis
Inhibition of TrxR and other cellular processes by Gold(III) complexes leads to an accumulation of reactive oxygen species (ROS) within the cell.[2][12] Elevated ROS levels can cause significant damage to cellular components, including lipids, proteins, and DNA. A key consequence of increased ROS is the disruption of the mitochondrial membrane potential (ΔΨm).[1] This disruption triggers the release of pro-apoptotic factors, such as cytochrome c and apoptosis-inducing factor (AIF), from the mitochondria into the cytoplasm.[1][4] Cytochrome c then activates a cascade of caspases (e.g., caspase-9 and caspase-3), which are the executioners of apoptosis, leading to programmed cell death.[1]
Figure 1: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
This section provides representative methodologies for key in vitro assays used to evaluate the biological activity of this compound. These protocols are generalized and may require optimization based on the specific Gold(III) complex, cell line, or bacterial strain being tested.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound solution (in an appropriate solvent, e.g., DMSO or water)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (solvent only).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software.
Antimicrobial Susceptibility: Broth Microdilution
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound solution
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound solution in the microplate wells containing MHB.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that shows no visible bacterial growth.
Figure 2: General experimental workflow for evaluating the biological activity.
Conclusion and Future Perspectives
This compound and its derivatives represent a promising class of metallodrugs with potent anticancer and antimicrobial activities. Their unique mechanism of action, centered on the inhibition of thioredoxin reductase and the induction of oxidative stress, offers a potential avenue to overcome resistance to existing therapies. While the inherent instability of Gold(III) complexes presents a challenge, the strategic design of stabilizing ligands is a key area of ongoing research. Further in-depth preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound and to pave the way for its development as a novel therapeutic agent. The detailed methodologies and data presented in this guide aim to provide a solid foundation for researchers embarking on the exciting journey of exploring the multifaceted biological activities of this intriguing gold compound.
References
- 1. Gold(III) Complexes: An Overview on Their Kinetics, Interactions With DNA/BSA, Cytotoxic Activity, and Computational Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organometallic gold(I) and gold(III) complexes for lung cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Annexin V Staining Protocol [bdbiosciences.com]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Gold complex QB1561 suppresses drug-resistant cancer cells by inhibiting TrxR and mitochondrial respiratory function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gold complexes inhibit mitochondrial thioredoxin reductase: consequences on mitochondrial functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apec.org [apec.org]
- 14. Anticancer Activity and Apoptosis Induction of Gold(III) Complexes Containing 2,2′-Bipyridine-3,3′-dicarboxylic Acid and Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Gold(III) acetate safety data sheet (SDS) information
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety information for Gold(III) acetate (CAS No: 15804-32-7), also known as auric acetate. The information is compiled from various Safety Data Sheets (SDS) to provide a consolidated technical guide for laboratory and research professionals. Due to significant gaps in the available toxicological and ecological data, a cautious approach and adherence to standard laboratory safety protocols are strongly recommended.
Chemical and Physical Properties
This compound is a yellow to brown solid compound.[1][2][3][4] It is recognized for its use in the synthesis of gold nanoparticles and as a precursor in various chemical reactions.[1] A summary of its key physical and chemical properties is presented below.
| Property | Value |
| CAS Number | 15804-32-7[5][6][7] |
| Chemical Formula | Au(CH₃COO)₃ / C₆H₉AuO₆[1][7] |
| Molar Mass | 374.10 g/mol [1][7] |
| Appearance | Yellow solid / Brown powder[1][3][4] |
| Solubility | Slightly soluble in water and alkaline solutions.[1][8][9] |
| Decomposition Temperature | 170 °C (338 °F)[1] (Note: Some sources indicate decomposition above 140 °C[10]) |
Hazard Identification and Classification
Multiple safety data sheets indicate that this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) and is not considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200).[5][6] However, the toxicological properties have not been fully investigated, and like many chemical compounds, it may cause irritation upon contact.[10]
| Hazard Classification System | Rating |
| GHS Classification | Not classified as hazardous[5] |
| Signal Word | N/A[5] |
| Hazard Statements | N/A[5] |
| NFPA 704 Diamond | Health: 0, Flammability: 1, Instability: 0[1] |
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation.[11]
-
Ingestion: May be harmful if swallowed.[11]
-
Chronic Effects: Comprehensive data for this compound is unavailable. However, parenteral administration of other therapeutic gold compounds has been linked to toxic effects on skin, mucous membranes, blood, kidneys, liver, and lungs.[5]
Handling, Storage, and Emergency Procedures
Proper handling and storage are crucial to ensure safety. The following workflow outlines the recommended procedures for handling this compound and responding to potential incidents.
Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields (conforming to EN166 or NIOSH standards).[6] |
| Skin Protection | Wear impermeable gloves and appropriate protective work clothing to prevent skin exposure.[6] |
| Respiratory Protection | If dusts are created or exposure limits are exceeded, wear a NIOSH/MSHA approved respirator.[5][6] |
First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove to fresh air. Keep warm and quiet. If breathing is difficult, provide oxygen and seek medical attention.[5] |
| Skin Contact | Remove contaminated clothing. Brush material off skin and wash the affected area with soap and water. Seek medical attention if symptoms persist.[5] |
| Eye Contact | Flush eyes with lukewarm water for at least 15 minutes, including under the eyelids. Seek medical attention if symptoms persist.[5] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.[5] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use extinguishing agents suitable for the surrounding fire, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][6][11]
-
Specific Hazards: May emit toxic fumes under fire conditions.[5]
-
Protective Equipment: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[5]
Stability and Reactivity
This compound is stable under recommended storage conditions.[5][10] Understanding its reactivity is key to preventing hazardous situations.
| Parameter | Details |
| Chemical Stability | Stable under normal, recommended storage conditions.[5] |
| Conditions to Avoid | Extreme heat, light, and temperatures above 140 °C. |
| Incompatible Materials | Ammonia, organic solvents, metal powders, and strong oxidizing agents. |
| Hazardous Decomposition | When heated to decomposition, it may produce acetic acid, carbon monoxide, and carbon dioxide. |
| Hazardous Polymerization | Does not occur.[5][10] |
The diagram below illustrates the primary decomposition pathway and potential reactions with incompatible materials.
Toxicological and Ecological Information
A critical review of available safety data reveals a significant lack of quantitative toxicological and ecological information for this compound.
-
Acute Toxicity: No data is available for oral, dermal, or inhalation routes.[6]
-
Carcinogenicity: No component of this product is identified as a probable, possible, or confirmed human carcinogen by IARC at levels greater than or equal to 0.1%.[11]
-
Mutagenic & Reproductive Effects: No information is available.[10]
-
Ecotoxicity: No data is available on the toxicity of this compound to fish, daphnia, algae, or other aquatic invertebrates.[6] It should not be released into the environment or allowed to enter drains.[5][10]
Experimental Protocols & Methodologies
The reviewed Safety Data Sheets do not provide the specific experimental protocols used to determine the reported data (e.g., decomposition temperature). However, this section outlines the standard methodologies that are typically employed for such characterizations in a research setting.
Determination of Decomposition Temperature:
-
Methodology: Thermogravimetric Analysis (TGA)
-
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The decomposition temperature is identified as the temperature at which a significant mass loss begins.
-
Typical Protocol:
-
A small, precisely weighed sample (typically 1-10 mg) of this compound is placed in a TGA crucible.
-
The crucible is placed in the TGA furnace.
-
The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored and recorded against the temperature.
-
The onset temperature of the major mass loss event is reported as the decomposition temperature.
-
-
Determination of Acute Toxicity (Illustrative)
-
Methodology: OECD Test Guidelines (e.g., TG 420, 423, or 425 for Oral Toxicity)
-
Principle: These standardized tests are designed to determine the median lethal dose (LD50) of a substance. Although no LD50 data exists for this compound, this describes how it would be obtained.
-
Typical Protocol (Example using OECD TG 423 - Acute Toxic Class Method):
-
Healthy, young adult laboratory animals (e.g., rats), fasted prior to dosing, are used.
-
The test substance is administered in a stepwise procedure using a defined starting dose. Typically, a group of three animals of a single sex is used per step.
-
The absence or presence of compound-related mortality in the animals dosed at one step determines the next step (e.g., dosing at a lower, higher, or the same dose level).
-
Animals are observed for signs of toxicity and mortality for at least 14 days.
-
The results allow for the classification of the substance into a specific toxicity category without determining a precise LD50 value.
-
-
This guide is intended for informational purposes and should be used to supplement, not replace, a thorough review of the specific Safety Data Sheet provided by the supplier and established institutional safety protocols. Given the lack of comprehensive hazard data, all work with this compound should be conducted with universal precautions appropriate for handling chemical substances of unknown toxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. americanelements.com [americanelements.com]
- 4. 039742.02 [thermofisher.com]
- 5. Gold Acetate - ESPI Metals [espimetals.com]
- 6. echemi.com [echemi.com]
- 7. scbt.com [scbt.com]
- 8. This compound, 99.9% (metals basis) 0.5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 9. This compound, 99.9% (metals basis) | Fisher Scientific [fishersci.ca]
- 10. fishersci.com [fishersci.com]
- 11. uwaterloo.ca [uwaterloo.ca]
A Technical Guide to Gold(III) Acetate and its Synonyms for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Gold(III) acetate, also known by its synonyms auric acetate and gold triacetate. This document covers the compound's chemical properties, detailed experimental protocols for its synthesis and application, and its role in key biological pathways, offering valuable insights for professionals in research and drug development.
Chemical and Physical Properties
This compound is a yellow solid compound that serves as a source of gold in various chemical reactions.[1] It is slightly soluble in water and alkaline solutions.[1] A summary of its key quantitative properties is presented in Table 1 for easy reference.
| Property | Value | References |
| Synonyms | Auric acetate, Gold triacetate | [1][2] |
| CAS Number | 15804-32-7 | [3][4] |
| Molecular Formula | C₆H₉AuO₆ | [4] |
| Molecular Weight | 374.10 g/mol | [1][4] |
| Appearance | Yellow to brown solid/powder | [1][5] |
| Decomposition Temperature | 170-180 °C | [1][3] |
| Purity | ≥99% | [4] |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and its application in the fabrication of gold nanoparticles.
Synthesis of this compound from Elemental Gold
A common route to synthesizing this compound begins with elemental gold, following a multi-step process that ensures a high-purity final product.
Protocol:
-
Dissolution of Gold: Dissolve elemental gold in aqua regia (a freshly prepared 3:1 mixture of concentrated hydrochloric and nitric acids).[6] Gently heat the mixture to facilitate the dissolution, resulting in the formation of chloroauric acid (HAuCl₄).
-
Formation of Gold(III) Hydroxide: Neutralize the chloroauric acid solution with a base, such as sodium hydroxide, to precipitate Gold(III) hydroxide (Au(OH)₃).
-
Synthesis of this compound: Isolate the Gold(III) hydroxide precipitate and wash it thoroughly to remove any impurities. React the purified Gold(III) hydroxide with glacial acetic acid.[1] The reaction is typically carried out at an elevated temperature, for instance, by heating to approximately 60°C, to yield this compound.[7] The chemical equation for this final step is: Au(OH)₃ + 3CH₃COOH → Au(CH₃COO)₃ + 3H₂O.[1]
Synthesis of Gold Nanoparticles via Ultrasonic Spray Pyrolysis
This compound is a precursor for the synthesis of gold nanoparticles (AuNPs) through ultrasonic spray pyrolysis (USP).[8] This method allows for the production of unagglomerated, circular AuNPs.[9]
Protocol:
-
Precursor Solution Preparation: Prepare an aqueous solution of this compound. Due to its limited solubility, add hydrochloric acid and nitric acid to increase solubility, resulting in a clear, yellowish solution.[8] The pH of the solution can be adjusted to 6-7 by adding sodium hydroxide and sodium carbonate to improve the synthesis of AuNPs.[8]
-
Aerosol Generation: The precursor solution is atomized into fine droplets using an ultrasonic nebulizer.
-
Thermal Decomposition: The aerosol is carried by a gas stream into a high-temperature furnace. The evaporation and reaction temperatures are chosen based on the thermal decomposition properties of this compound, typically around 100°C for evaporation and 300°C for the reaction.[8] Inside the furnace, the solvent evaporates, and the this compound decomposes to form gold nanoparticles.
Biological Activity and Signaling Pathways
Gold(III) complexes, including those derived from this compound, have garnered significant interest in drug development, particularly for their anticancer properties. A key mechanism of action is the inhibition of the thioredoxin system, a critical pathway for maintaining cellular redox balance.
Inhibition of Thioredoxin Reductase and Induction of Apoptosis
Gold(III) compounds are potent inhibitors of thioredoxin reductase (TrxR), a key enzyme in the thioredoxin system.[3] Inhibition of TrxR disrupts the cellular redox homeostasis, leading to an accumulation of reactive oxygen species (ROS).[5] This increase in oxidative stress can damage cellular components, including mitochondria, leading to the release of cytochrome c and ultimately triggering apoptosis, or programmed cell death.[4]
Role in Catalysis
This compound and related Gold(III) complexes are also pivotal in the field of organic synthesis, particularly in the activation of C-H bonds, a challenging but highly sought-after transformation.
Gold-Catalyzed C-H Activation
The Au(I)/Au(III) catalytic cycle is a cornerstone of gold-catalyzed C-H activation reactions. While this compound can be used, the general mechanism involves the oxidation of a Au(I) species to a Au(III) intermediate, which then participates in the C-H activation step.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Iminophosphorane-organogold(III) complexes induce cell death through mitochondrial ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gold(III)-dithiocarbamato complexes induce cancer cell death triggered by thioredoxin redox system inhibition and activation of ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. soc.chim.it [soc.chim.it]
- 8. Application of this compound as a New Precursor for the Synthesis of Gold Nanoparticles in PEG Through Ultrasonic Spray Pyrolysis | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Initial Investigations into Gold(III) Acetate Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial investigations into the reactivity of Gold(III) acetate, a versatile compound with significant potential in catalysis and medicinal chemistry. This document details its synthesis, characterization, and key reactive properties, presenting quantitative data in structured tables and outlining detailed experimental protocols. Visual diagrams of reaction pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts.
Introduction to this compound
This compound, with the chemical formula Au(CH₃COO)₃, is a yellow solid that serves as a valuable precursor in the synthesis of various gold-containing compounds and materials.[1][2] Its reactivity is characterized by the +3 oxidation state of the gold center and the nature of the acetate ligands, which can influence its stability and catalytic activity.[3] While less common than gold(I) species in certain applications, Au(III) complexes are crucial for oxidative transformations and C-C bond formation.[3] The compound's utility spans from the generation of gold nanoparticles for catalysis to the development of novel anticancer agents.[3][4][5]
Synthesis and Characterization
The primary route for synthesizing this compound involves the reaction of gold(III) hydroxide with glacial acetic acid.[1] This method is favored for producing a chloride-free product, which is often crucial for catalytic applications.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₉AuO₆ | [2] |
| Molecular Weight | 374.10 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Melting Point | 170 °C (decomposes) | [1] |
| Solubility | Slightly soluble in water and alkaline solutions | [1][6] |
| CAS Number | 15804-32-7 | [2] |
Experimental Protocol: Synthesis of this compound
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
Gold(III) hydroxide (Au(OH)₃)
-
Glacial acetic acid (CH₃COOH)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
In a round-bottom flask, suspend gold(III) hydroxide in an excess of glacial acetic acid.
-
Attach a reflux condenser and heat the mixture under reflux. The reaction progress can be monitored by the dissolution of the solid gold(III) hydroxide.
-
After the reaction is complete (typically several hours), allow the solution to cool to room temperature.
-
Remove the excess acetic acid under reduced pressure.
-
Wash the resulting solid with deionized water to remove any unreacted starting material and impurities.
-
Collect the solid product by filtration.
-
Dry the purified this compound in a drying oven at a temperature below its decomposition point (e.g., 60-80 °C).
Chemical Equation: Au(OH)₃ + 3CH₃COOH → Au(CH₃COO)₃ + 3H₂O[1]
Characterization Data
While detailed spectroscopic data is not extensively available in publicly accessible literature, this compound is typically characterized using standard analytical techniques. A summary of expected characterization data is provided in Table 2.
| Technique | Expected Observations |
| Infrared (IR) Spectroscopy | Characteristic stretches for the acetate carbonyl (C=O) and C-O bonds. |
| ¹H NMR Spectroscopy | A singlet corresponding to the methyl protons of the acetate ligands. |
| ¹³C NMR Spectroscopy | Resonances for the methyl and carboxylate carbons of the acetate ligands. |
| Elemental Analysis | Confirms the elemental composition (C, H, Au, O) consistent with the molecular formula. |
| X-ray Diffraction | Can be used to determine the solid-state structure, which has been reported to be polymeric with bridging acetate ligands.[3] |
Reactivity and Applications
This compound exhibits a diverse range of reactivity, making it a valuable reagent and catalyst in organic synthesis and materials science.
Catalytic Activity
This compound is a precursor for highly active gold nanoparticle catalysts used in various industrial processes, including petrochemical cracking and selective oxidation reactions.[4][7] The quality of the this compound precursor is critical for controlling the size and distribution of the resulting nanoparticles, which in turn dictates their catalytic performance.[3]
This protocol outlines the synthesis of gold nanoparticles (AuNPs) using this compound as a precursor, a method that allows for the production of monodisperse nanoparticles.[3][8]
Materials:
-
This compound
-
Polyethylene glycol (PEG)
-
Deionized water
-
Ultrasonic spray pyrolysis (USP) apparatus
Procedure:
-
Prepare an aqueous solution of this compound. Due to its limited solubility, the addition of small amounts of acid (e.g., HCl or HNO₃) may be necessary to achieve a clear solution.[8][9]
-
Add polyethylene glycol (PEG) to the solution, which acts as a reducing and stabilizing agent.
-
Introduce the precursor solution into the ultrasonic nebulizer of the USP system to generate an aerosol.
-
Pass the aerosol through a heated reaction zone where the thermal decomposition of this compound and the formation of AuNPs occur.
-
Collect the synthesized AuNPs from the gas stream using a suitable collection system (e.g., a filter or bubbler).
Logical Workflow for Gold Nanoparticle Synthesis:
Caption: Workflow for AuNP synthesis using this compound.
Role in Organic Synthesis
This compound is a key reagent in various organic transformations, particularly in reactions involving the activation of C-H bonds and the formation of C-C and C-heteroatom bonds.[10]
A significant area of this compound reactivity is its use in cyclometalation reactions, which are fundamental for the synthesis of organogold complexes with potential applications in catalysis and medicine.[3][11] These reactions involve the intramolecular activation of a C-H bond, leading to the formation of a stable metallacycle.[3]
Postulated Mechanism for Cyclometalation:
Caption: Postulated mechanism for cyclometalation at a Au(III) center.
This compound has been shown to catalyze the synthesis of 1-aminoisoquinolines from 2-alkynylbenzamides and ammonium acetate under mild conditions.[3] This domino reaction highlights the ability of Gold(III) complexes to mediate complex transformations efficiently.[3]
Applications in Drug Development
Gold(III) complexes, including those derived from this compound, have shown significant promise as anticancer agents.[3][5] Their mechanism of action often involves the targeting of thiol-containing proteins and enzymes, such as thioredoxin reductase, leading to increased oxidative stress and cell death.[3][5] This mode of action is distinct from traditional platinum-based drugs, which primarily target DNA.[12]
Signaling Pathway of Gold(III) Complexes in Cancer Cells:
Caption: Simplified signaling pathway of Gold(III) complexes in cancer cells.
Stability and Handling
This compound is a relatively stable compound but will decompose upon heating to 170 °C to yield metallic gold.[1] It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS).
Conclusion
Initial investigations into the reactivity of this compound reveal it to be a compound of significant interest for researchers in catalysis, organic synthesis, and drug development. Its utility as a precursor for catalytically active gold nanoparticles and its role in mediating important organic transformations underscore its potential. Furthermore, the exploration of Gold(III) complexes in medicinal chemistry opens new avenues for the design of novel therapeutic agents. This guide provides a foundational understanding of this compound's core reactivity, offering detailed protocols and conceptual frameworks to guide future research and application.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound Research Chemical [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Recent development of gold(i) and gold(iii) complexes as therapeutic agents for cancer diseases - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. This compound, 99.9% (metals basis) | Fisher Scientific [fishersci.ca]
- 7. azom.com [azom.com]
- 8. researchgate.net [researchgate.net]
- 9. Application of this compound as a New Precursor for the Synthesis of Gold Nanoparticles in PEG Through Ultrasonic Spray Pyrolysis | Semantic Scholar [semanticscholar.org]
- 10. This compound [myskinrecipes.com]
- 11. Synthesis of substituted (N,C) and (N,C,C) Au( iii ) complexes: the influence of sterics and electronics on cyclometalation reactions - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00371F [pubs.rsc.org]
- 12. Gold(III) complexes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Gold Nanoparticles using Gold(III) Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are of significant interest in biomedical research and drug development due to their unique optical, electronic, and catalytic properties, as well as their biocompatibility and ease of surface functionalization. While chloroauric acid is the most common precursor for AuNP synthesis, the use of alternative, halogen-free precursors such as Gold(III) acetate is gaining attention to avoid potential interference from halide ions in certain applications. This document provides a detailed protocol for the synthesis of AuNPs using this compound, addressing its characteristic low aqueous solubility. The primary method detailed is a wet-chemical reduction, adapted for this specific precursor. Additionally, key data from an alternative synthesis route, Ultrasonic Spray Pyrolysis (USP), is provided for comparison.
Data Presentation
The following table summarizes the key quantitative parameters of gold nanoparticles synthesized using this compound via Ultrasonic Spray Pyrolysis (USP), as reported in the literature. These values can serve as a benchmark for characterization.
| Parameter | Value | Method of Analysis |
| Particle Diameter | 15–30 nm | Transmission Electron Microscopy (TEM) |
| UV-Vis Absorbance λmax | 528 nm, 532 nm | UV-Vis Spectroscopy |
| Highest Reported Concentration | 79 ppm | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
Experimental Protocols
Protocol 1: Wet-Chemical Synthesis of Gold Nanoparticles via Citrate Reduction
This protocol is adapted from the principles of the Turkevich method, modified to accommodate the low solubility of this compound. The initial step focuses on the dissolution of the precursor in a slightly alkaline environment.
Materials:
-
This compound (Au(CH₃COO)₃)
-
Sodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water (18.2 MΩ·cm)
-
Glassware (thoroughly cleaned with aqua regia and rinsed with deionized water)
Procedure:
-
Preparation of Precursor Solution (0.5 mM): a. Due to the limited solubility of this compound in neutral water, a slightly alkaline solution is prepared.[1][2][3] b. Add 9.35 mg of this compound to 50 mL of deionized water in a flask. c. While stirring, add 0.1 M NaOH dropwise until the this compound is fully dissolved and the solution is clear. The pH should be adjusted to approximately 6-7. d. This will result in a 0.5 mM solution of the gold precursor.
-
Preparation of Reducing Agent Solution (1% w/v): a. Dissolve 100 mg of sodium citrate dihydrate in 10 mL of deionized water. Prepare this solution fresh before use.
-
Synthesis of Gold Nanoparticles: a. Transfer the 50 mL of the this compound precursor solution to a round-bottom flask equipped with a condenser and a magnetic stir bar. b. Heat the solution to a rolling boil while stirring. c. Once boiling, rapidly inject 5 mL of the 1% sodium citrate solution into the flask. d. The solution will undergo a series of color changes, typically from a pale yellow to colorless, then to a grayish-blue, and finally to a deep ruby red. The final red color indicates the formation of spherical gold nanoparticles. e. Continue heating and stirring for an additional 15-20 minutes to ensure the reaction is complete. f. Remove the flask from the heat source and allow it to cool to room temperature while continuing to stir.
-
Storage: a. Store the resulting gold nanoparticle colloidal solution in a clean, dark glass bottle at 4°C.
Characterization:
-
The formation of AuNPs can be confirmed by UV-Vis spectroscopy, with an expected surface plasmon resonance (SPR) peak between 520-535 nm.
-
The size and morphology of the nanoparticles can be determined using Transmission Electron Microscopy (TEM).
-
The surface charge and stability can be assessed by measuring the zeta potential.
Visualizations
Experimental Workflow for Wet-Chemical Synthesis
Caption: Workflow for the synthesis of gold nanoparticles.
Logical Relationship of Synthesis Components
Caption: Key components in AuNP synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of this compound as a New Precursor for the Synthesis of Gold Nanoparticles in PEG Through Ultrasonic Spray Pyrolysis (2017) | Mohammed Shariq | 24 Citations [scispace.com]
- 3. Application of this compound as a New Precursor for the Synthesis of Gold Nanoparticles in PEG Through Ultrasonic Spray Pyrolysis | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Gold(III) Acetate in Ultrasonic Spray Pyrolysis (USP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Gold(III) acetate as a precursor in ultrasonic spray pyrolysis (USP) for the synthesis of gold nanoparticles (AuNPs). This technique is of significant interest for various applications, including catalysis, printed electronics, biosensors, and drug delivery systems.
Introduction
Ultrasonic spray pyrolysis (USP) is a versatile aerosol-based method for producing nanoparticles and thin films.[1][2] When this compound is used as a precursor, it thermally decomposes at elevated temperatures to form pure gold nanoparticles.[3] This process offers a scalable and controllable method for AuNP synthesis.[4] this compound, a solid yellow compound, is a viable but sometimes challenging precursor due to its limited solubility.[3][5] However, its use can lead to the formation of well-defined, unagglomerated AuNPs with controlled size and shape.[1][6]
Key Advantages of Using this compound in USP:
-
Chloride-Free Precursor: Unlike the more common gold(III) chloride, this compound can provide a synthesis route free of chloride ions, which can be detrimental in certain catalytic and biological applications.[5][7]
-
Control over Nanoparticle Morphology: The process parameters of USP, when using this compound, allow for tuning the morphology of the resulting nanoparticles, yielding both spherical and ellipsoidal shapes.[1]
-
Potential for High Purity: USP is a clean synthesis method, and when combined with a suitable precursor like this compound, it can produce high-purity gold nanoparticles.
Experimental Protocols
This section details the methodologies for the synthesis of gold nanoparticles using this compound in an ultrasonic spray pyrolysis system.
Precursor Solution Preparation
The preparation of a stable and soluble precursor solution is critical for successful and reproducible AuNP synthesis. This compound has limited solubility in water, which necessitates the use of additives to achieve a clear, homogenous solution.[6][8]
Materials:
-
This compound (Au(CH₃COO)₃)
-
Deionized (DI) water
-
Hydrochloric acid (HCl) or Nitric acid (HNO₃) (for acidification)
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃) (for pH adjustment)
-
Polyvinylpyrrolidone (PVP) (optional, as a capping agent)
Protocol:
-
Initial Dissolution Attempt: Begin by attempting to dissolve this compound in DI water at the desired concentration (e.g., 1 g/L).[1] Observe for complete dissolution. Due to its limited solubility, a suspension is likely to form.[6][8]
-
Solubility Enhancement (Acidification): To increase the solubility, slowly add a dilute solution of HCl or HNO₃ dropwise to the aqueous suspension of this compound while stirring continuously.[6][8] Continue adding the acid until a clear, yellowish solution is obtained.[6][8]
-
pH Adjustment: For improved nanoparticle synthesis, adjust the pH of the precursor solution to a range of 6-7.[6][8] This can be achieved by the careful addition of NaOH or Na₂CO₃ solution.[6][8] Monitor the pH using a calibrated pH meter.
-
Addition of Capping Agent (Optional): If desired, a capping agent such as PVP can be added to the final precursor solution to prevent agglomeration of the synthesized nanoparticles.[4]
-
Filtration: Filter the final precursor solution through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter before introducing it into the ultrasonic nebulizer.
Ultrasonic Spray Pyrolysis (USP) Procedure
The USP process involves the generation of an aerosol from the precursor solution, which is then transported through a heated reactor where the solvent evaporates and the precursor decomposes to form nanoparticles.
Apparatus:
-
Ultrasonic Nebulizer
-
Tube Furnace with multiple heating zones (Evaporation and Reaction zones)
-
Quartz or Ceramic Reactor Tube
-
Carrier Gas (e.g., Nitrogen, Air) with Mass Flow Controllers
-
Nanoparticle Collection System (e.g., bubblers with a collection medium, filters)
Protocol:
-
System Setup: Assemble the USP system as shown in the workflow diagram below. Ensure all connections are sealed to prevent leaks.
-
Heating: Heat the furnace to the desired evaporation and reaction temperatures. Based on thermal analysis of this compound, typical temperatures are an evaporation zone of 100°C and a reaction zone of 300°C.[6][8]
-
Carrier Gas Flow: Set the flow rate of the carrier gas (e.g., 1.5 L/min).[4] The carrier gas transports the aerosol droplets through the heated reactor.
-
Aerosol Generation: Place the prepared this compound precursor solution into the ultrasonic nebulizer and turn it on to generate a fine mist (aerosol).
-
Pyrolysis and Nanoparticle Formation: The aerosol is carried into the hot zone of the furnace. In the evaporation zone, the solvent from the droplets evaporates. In the reaction zone, the solid this compound particles undergo thermal decomposition to form gold nanoparticles.
-
Nanoparticle Collection: The synthesized gold nanoparticles are transported by the carrier gas to the collection system. They can be collected in a liquid medium (e.g., DI water with a stabilizer) in bubblers or on a filter membrane.[4]
-
System Shutdown: Once the experiment is complete, turn off the nebulizer and allow the system to cool down to room temperature under the carrier gas flow before disassembling and collecting the product.
Data Presentation
The following tables summarize the quantitative data from studies on the synthesis of AuNPs using this compound in USP.
Table 1: USP Process Parameters for AuNP Synthesis from this compound
| Parameter | Value | Reference |
| Precursor | This compound | [1][4][6] |
| Precursor Concentration | 1 g/L | [1] |
| Evaporation Temperature | 100 °C | [6][8] |
| Reaction Temperature | 300 °C | [6][8] |
| Carrier Gas | Nitrogen (N₂) | [4] |
| Carrier Gas Flow Rate | 1.5 L/min | [4] |
| Collection Medium | DI water + PVP | [4] |
Table 2: Characterization of AuNPs Synthesized from this compound via USP
| Property | Result | Reference |
| Morphology | Circular, Unagglomerated | [6] |
| Ellipsoidal | [1] | |
| Diameter Range | 15–30 nm | [6] |
| 84.2 and 134.3 nm (Average) | [1] | |
| Crystal Structure | Fm-3m space group (Face-centered cubic) | [6] |
| UV-Vis Absorbance Peak | 528 and 532 nm | [6] |
| 532 and 560 nm | [1] | |
| Final AuNP Concentration | 79 ppm (from lower initial [Au]) | [6] |
Visualizations
Experimental Workflow
The following diagram illustrates the logical steps involved in the synthesis of gold nanoparticles using this compound in an ultrasonic spray pyrolysis system.
Caption: Workflow for AuNP synthesis via USP using this compound.
Reaction Pathway
The following diagram illustrates the proposed thermal decomposition pathway of this compound to form gold nanoparticles within the USP reactor.
Caption: Thermal decomposition of this compound in USP.
References
Gold(III) Acetate as a Catalyst for Direct Arylation Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct C-H arylation is a powerful and atom-economical synthetic strategy for the formation of biaryl compounds, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and organic materials.[1][2][3][4] Traditional cross-coupling methods often necessitate the pre-functionalization of both coupling partners, leading to additional synthetic steps and potential environmental concerns.[2][4] Gold-catalyzed direct arylation has emerged as a mild and efficient alternative, enabling the direct coupling of unactivated arenes with arylating agents.[1][2] This methodology is particularly notable for its mild reaction conditions, often proceeding at room temperature, and its tolerance of a wide array of functional groups, making it a valuable tool in organic synthesis and drug discovery.[1][2][3][4]
This document provides detailed application notes and protocols for the use of gold(III) acetate, often generated in situ or used as a stable precatalyst, in direct arylation reactions, focusing on the coupling of arenes with arylsilanes.
Catalytic Cycle and Mechanism
The gold-catalyzed direct arylation of arenes with arylsilanes is proposed to proceed through a Au(I)/Au(III) redox cycle.[5] An external oxidant is required to facilitate the initial oxidation of the Au(I) precatalyst to the active Au(III) species.[1][5] The catalytic cycle can be summarized in the following key steps:
-
Oxidation: A Au(I) precatalyst is oxidized by a mild oxidant (e.g., a hypervalent iodine reagent) to a highly electrophilic Au(III) species.
-
Electrophilic Auration of Arylsilane: The Au(III) complex undergoes a selective electrophilic aromatic substitution (SEAr) with the arylsilane (Ar²-SiMe₃) to form an arylgold(III) intermediate.[5]
-
Electrophilic Auration of Arene: The resulting arylgold(III) species then undergoes a second SEAr reaction with the arene (Ar¹-H), leading to a diarylgold(III) complex.[5]
-
Reductive Elimination: The diarylgold(III) intermediate undergoes reductive elimination to form the desired biaryl product (Ar¹-Ar²) and regenerate the Au(I) catalyst.[5]
The high selectivity for hetero-coupling (Ar¹-Ar²) over homo-coupling (Ar¹-Ar¹ or Ar²-Ar²) is a key feature of this methodology.[1][5]
References
- 1. Rational development of catalytic Au(I)/Au(III) arylation involving mild oxidative addition of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.ed.ac.uk [pure.ed.ac.uk]
- 3. Gold-catalyzed direct arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2012: Gold-catalysed direct arylation | News and features | University of Bristol [bristol.ac.uk]
- 5. Gold-Catalyzed C–H Functionalization with Aryl Germanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gold(III) Acetate Mediated Cyclometalation of 2-Arylpyridines
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclometalated gold(III) complexes have garnered significant interest in fields ranging from catalysis and materials science to medicinal chemistry, owing to their unique electronic and photophysical properties, as well as their potential as therapeutic agents.[1][2][3] The direct C-H activation and subsequent formation of a stable Au-C bond with a chelating ligand like 2-arylpyridine offers a robust scaffold for further functionalization. This document provides a detailed protocol for the synthesis of (N,C)-cyclometalated Gold(III) complexes using Gold(III) acetate as the mediating agent, a method noted for its efficiency and tolerance of various functional groups.[4] The protocols described herein are based on established microwave-assisted and conventional heating methods.
Reaction Principle
The cyclometalation of 2-arylpyridines with this compound is proposed to proceed via an electrophilic aromatic substitution-type mechanism.[4] The process involves the initial coordination of the pyridine nitrogen to the Gold(III) center, followed by an intramolecular C-H activation at the ortho-position of the aryl ring. This results in the formation of a stable five-membered metallacycle. The use of acetate or trifluoroacetate ligands is advantageous due to their lability, which facilitates the C-H activation step and allows for subsequent ligand exchange reactions.[4][5]
Experimental Protocols
This section details two primary methods for the this compound mediated cyclometalation of 2-arylpyridines: a rapid microwave-assisted synthesis and a conventional heating method.
Protocol 1: Microwave-Assisted Synthesis of (N,C)-Cyclometalated Au(III) Di(trifluoroacetate) Complexes
This protocol is adapted from methodologies that utilize microwave heating to significantly reduce reaction times.[4]
Materials:
-
2-Arylpyridine substrate (e.g., 2-(p-tolyl)pyridine)
-
This compound, Au(OAc)₃
-
Trifluoroacetic acid (TFA or HOAcF)
-
Deionized Water
-
Dichloromethane (DCM)
-
Hexane
-
Microwave synthesis vial (10 mL) with a stir bar
-
Microwave synthesizer
Procedure:
-
Reagent Preparation: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add the 2-arylpyridine (0.1 mmol, 1.0 equiv.).
-
Addition of Gold Salt and Solvents: To the vial, add this compound (0.1 mmol, 1.0 equiv.). Subsequently, add trifluoroacetic acid (1.5 mL) and deionized water (1.5 mL) to form a 1:1 mixture.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 120 °C for 30 minutes.
-
Work-up and Extraction: After cooling to room temperature, add dichloromethane (10 mL) and deionized water (10 mL) to the reaction mixture. Shake the mixture and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or precipitation. Typically, dissolving the crude solid in a minimal amount of dichloromethane followed by the addition of hexane will yield the purified product.
-
Characterization: The final product, a di(trifluoroacetate) cyclometalated Gold(III) complex, can be characterized by multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.[4]
Protocol 2: Conventional Synthesis of Au(III) Di(trifluoroacetate) Complex with 2-(p-tolyl)pyridine
This protocol is a modified version of a previously reported synthesis and is suitable for laboratories without access to a microwave synthesizer.[5]
Materials:
-
2-(p-tolyl)pyridine (tpy)
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Hexane
-
Round-bottom flask with reflux condenser
-
Stir plate and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (0.128 g, 0.34 mmol) in trifluoroacetic acid.
-
Addition of Ligand: Add a solution of 2-(p-tolyl)pyridine in a suitable solvent to the flask.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating as required until the reaction is complete (monitor by TLC or NMR).
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Redissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The product can be further purified by recrystallization from a dichloromethane/hexane mixture to yield Au(OCOCF₃)₂(tpy).[5]
Data Presentation
The following table summarizes the yields for the microwave-assisted synthesis of various (N,C)-cyclometalated Au(III) di(trifluoroacetate) complexes with substituted 2-arylpyridines.[4]
| 2-Arylpyridine Ligand | Substituent on Phenyl Ring | Yield (%) |
| 2-(p-tolyl)pyridine | 4'-Me | 95 |
| 2-phenylpyridine | H | 85 |
| 2-(4-nitrophenyl)pyridine | 4'-NO₂ | 78 |
| 2-(4-(trifluoromethyl)phenyl)pyridine | 4'-CF₃ | 71 |
| 2-(4-methoxyphenyl)pyridine | 4'-OMe | 65 |
| 2-(3,5-bis(trifluoromethyl)phenyl)pyridine | 3',5'-(CF₃)₂ | Not Observed |
| 2-(3,5-dimethoxyphenyl)pyridine | 3',5'-(OMe)₂ | Not Observed |
| 2-(2-(trifluoromethyl)phenyl)pyridine | 2'-CF₃ | 27 (mixture of isomers) |
Data sourced from Hylland, K. T. et al., Dalton Trans., 2022, 51, 5082-5093.[4]
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed electrophilic aromatic substitution-type mechanism for the cyclometalation of 2-arylpyridines with Gold(III).
Caption: Proposed mechanism for Gold(III) mediated cyclometalation.
Experimental Workflow
This diagram outlines the general workflow for the microwave-assisted synthesis of cyclometalated Gold(III) complexes.
Caption: Workflow for microwave-assisted cyclometalation.
Applications and Further Developments
Cyclometalated Gold(III) complexes synthesized via this methodology serve as versatile precursors for a variety of applications. The labile acetate ligands can be readily substituted to introduce other functionalities, enabling the fine-tuning of the complex's properties for applications in photoluminescent devices, catalysis, and as anticancer agents.[6][7][8] For instance, these complexes have been investigated for their potential in targeting specific proteins and for their activity against drug-resistant bacteria.[9][10] The development of efficient synthetic routes, such as the one described, is crucial for advancing research in these areas.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Gold(III) Complexes for Antitumor Applications: An Overview. | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of substituted (N,C) and (N,C,C) Au( iii ) complexes: the influence of sterics and electronics on cyclometalation reactions - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00371F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. zora.uzh.ch [zora.uzh.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cyclometalated Gold(III)-Hydride Complexes Exhibit Visible Light-Induced Thiol Reactivity and Act as Potent Photo-Activated Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A C∧S-Cyclometallated Gold(III) Complex as a Novel Antibacterial Candidate Against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Investigating Gold(III) Acetate for Cancer Treatment and Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold compounds have a long history in medicine, and contemporary research is actively exploring the potential of Gold(III) complexes as anticancer agents. Gold(III) ions are isoelectronic with Platinum(II), the basis of widely used chemotherapy drugs like cisplatin, suggesting similar square-planar coordination geometries and potential therapeutic activities. However, Gold(III) complexes often exhibit distinct mechanisms of action, frequently targeting cellular proteins rather than DNA, which may help overcome cisplatin resistance.
Gold(III) acetate, Au(CH₃COO)₃, is a simple Gold(III) salt that can serve as a precursor for more complex and stable anticancer compounds or for the synthesis of gold nanoparticles.[1][2][3] A significant challenge in the direct therapeutic application of simple Gold(III) salts like the acetate is their limited stability under physiological conditions, where they are prone to reduction to the more labile Gold(I) or metallic gold.[4] Consequently, much of the research focuses on Gold(III) complexes stabilized with various organic ligands, such as porphyrins, bipyridines, and dithiocarbamates, which enhance stability and modulate cytotoxic activity.[5][6][7]
These application notes provide an overview of the synthesis of this compound, its proposed mechanisms of anticancer action, and detailed protocols for evaluating the cytotoxicity, apoptosis-inducing capability, and cell cycle effects of gold compounds in cancer cell lines.
Data Presentation: Cytotoxicity of Gold(III) Complexes
While specific IC50 values for this compound are not widely reported in the literature, likely due to its instability in aqueous media, numerous studies have documented the potent cytotoxic effects of various stabilised Gold(III) complexes across a range of human cancer cell lines. The data presented below serves as a reference for the general anticancer potential of the Gold(III) oxidation state.
| Gold(III) Complex | Cancer Cell Line | IC50 (µM) | Reference |
| [Au(Bipydc)(DEDTC)]Cl₂ | A549 (Lung) | ~3 | --INVALID-LINK--[6] |
| [Au(Bipydc)(DEDTC)]Cl₂ | HeLa (Cervical) | ~3 | --INVALID-LINK--[6] |
| [Au(Bipydc)(DEDTC)]Cl₂ | MDA-231 (Breast) | ~3 | --INVALID-LINK--[6] |
| [Au(Bipydc)(DEDTC)]Cl₂ | MCF-7 (Breast) | ~3 | --INVALID-LINK--[6] |
| Gold(III) porphyrin 1a | Colon Cancer | 0.2 - 3.4 | --INVALID-LINK--[8] |
| [AuCl2{(S,S)-Et2eddl}]PF6 | LS174 (Colon) | 7.4 ± 1.2 | --INVALID-LINK-- |
| Schiff base Gold(III) complexes | WHCO1 (Esophageal) | 19.02 - 45.27 | --INVALID-LINK-- |
| Schiff base Gold(III) complexes | WHCO6 (Esophageal) | 10.03 - 68.54 | --INVALID-LINK-- |
| [(Au(2-(1,1-dimethylbenzyl)-pyridine) (CH₃COO)₂] | Thioredoxin Reductase Inhibition | 0.020 - 1.42 | --INVALID-LINK--[9] |
Note: The IC50 values are highly dependent on the specific ligand system, cancer cell line, and experimental conditions (e.g., incubation time).
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from Gold(III) hydroxide.
Materials:
-
Gold(III) hydroxide (Au(OH)₃)
-
Glacial acetic acid (CH₃COOH)
-
Distilled water
-
Filter paper
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round bottom flask, suspend Gold(III) hydroxide in glacial acetic acid.
-
Attach a reflux condenser and heat the mixture under reflux. The reaction progress can be monitored by the dissolution of the solid Gold(III) hydroxide.
-
The reaction equation is: Au(OH)₃ + 3CH₃COOH → Au(CH₃COO)₃ + 3H₂O.[2]
-
Once the reaction is complete (the solid has dissolved), allow the solution to cool to room temperature.
-
Remove the excess acetic acid and water under reduced pressure using a rotary evaporator.
-
The resulting yellow solid is this compound.
-
Due to its potential instability, it is advisable to store the product in a desiccator and use it promptly. For biological assays, careful consideration must be given to the choice of a suitable solvent and the preparation of stock solutions immediately before use.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Gold(III) compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in media)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., isopropanol, DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the Gold(III) compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[10]
-
Aspirate the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating them with the Gold(III) compound for a specific duration. Include an untreated control.
-
Harvest the cells (including floating cells in the supernatant) and wash them once with cold PBS.
-
Centrifuge the cells and resuspend the pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.
-
Analyze the samples on a flow cytometer as soon as possible (ideally within 4 hours).
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest at least 1 x 10⁶ cells per sample after treatment with the Gold(III) compound.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS and add the cells dropwise into ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Fix the cells for at least 30 minutes on ice or store them at -20°C for later analysis.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase A staining solution.
-
Incubate for 15-30 minutes at room temperature or 37°C in the dark.[11]
-
Analyze the samples on a flow cytometer.
-
The DNA content will be represented by the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations: Signaling Pathways and Workflows
Mechanism of Action of Gold(III) Complexes
Gold(III) complexes are thought to exert their anticancer effects primarily through DNA-independent mechanisms. A key target is the enzyme thioredoxin reductase (TrxR), which is crucial for maintaining cellular redox balance.[12] Inhibition of TrxR leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress.[13][14] This, in turn, can trigger the mitochondrial pathway of apoptosis, involving the modulation of Bcl-2 family proteins, loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.[4][15][16][17]
Caption: Proposed mechanism of action for Gold(III) complexes.
Experimental Workflow for In Vitro Evaluation
The evaluation of a novel Gold(III) compound typically follows a systematic workflow, starting with basic cytotoxicity screening and proceeding to more detailed mechanistic studies.
Caption: In vitro evaluation workflow for Gold(III) compounds.
Logical Relationship in Apoptosis Detection
The Annexin V/PI assay is based on the logical progression of cellular membrane changes during apoptosis and necrosis.
Caption: Cell states and corresponding Annexin V/PI staining.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Activity and Apoptosis Induction of Gold(III) Complexes Containing 2,2′-Bipyridine-3,3′-dicarboxylic Acid and Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Gold(III) Compounds With Porphyrin or N-heterocyclic Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gold (III) porphyrin complexes induce apoptosis and cell cycle arrest and inhibit tumor growth in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gold complexes inhibit mitochondrial thioredoxin reductase: consequences on mitochondrial functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. chinesechemsoc.org [chinesechemsoc.org]
- 13. Current Progress and Perspectives on Using Gold Compounds for the Modulation of Tumor Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. GoldIII porphyrin 1a induced apoptosis by mitochondrial death pathways related to reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: The Role of Gold(III) Acetate in C-H Activation and C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold(III) acetate, often in conjunction with other gold precursors that form Au(III) species in situ, has emerged as a potent catalyst for C-H activation and subsequent C-C bond formation. This methodology offers a powerful alternative to traditional cross-coupling reactions, often avoiding the need for pre-functionalized starting materials. The unique reactivity of gold, cycling between Au(I) and Au(III) oxidation states, enables the direct arylation of arenes and heteroarenes, forging new carbon-carbon bonds with high efficiency and selectivity. These application notes provide an overview of the key reactions, quantitative data, detailed experimental protocols, and mechanistic insights into gold(III)-catalyzed C-H activation.
Key Applications
Gold(III)-catalyzed C-H activation has found significant application in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials. Key transformations include:
-
Oxidative C-H Arylation of Arenes and Heteroarenes: Direct coupling of C-H bonds in (hetero)arenes with arylating agents like arylsilanes, arylboronic acids, and aryl germanes.
-
Intramolecular C-H Arylation: Formation of cyclic structures through the intramolecular coupling of an aryl C-H bond with another part of the molecule.
-
Oxidative Coupling Reactions: Tandem reactions where C-H activation is followed by the formation of C-C or C-heteroatom bonds.
Data Presentation
The following tables summarize quantitative data from representative gold-catalyzed C-H arylation reactions, providing a comparative overview of different coupling partners and conditions.
Table 1: Gold-Catalyzed Oxidative C-H Arylation of Heteroarenes with Arylsilanes
| Entry | Heteroarene | Arylsilane | Catalyst (mol%) | Oxidant | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Isoxazole | Trimethyl(phenyl)silane | AuCl(PyC) (5) | IBA | CSA | CHCl₃/MeOH | 60 | 24 | 85 |
| 2 | Indole | Trimethyl(phenyl)silane | AuCl(PyC) (5) | IBA | CSA | CHCl₃/MeOH | 60 | 24 | 75 |
| 3 | Benzothiophene | Trimethyl(phenyl)silane | AuCl(PyC) (5) | IBA | CSA | CHCl₃/MeOH | 60 | 24 | 92 |
| 4 | Isoxazole | (4-Methoxyphenyl)trimethylsilane | AuCl(PyC) (5) | IBA | CSA | CHCl₃/MeOH | 60 | 24 | 88 |
Data sourced from a study on pyridylidene ligands in gold catalysis.[1] Abbreviations: PyC = Triaryl-2-pyridylidene, IBA = 2-Iodosobenzoic acid, CSA = 10-Camphorsulfonic acid.
Table 2: Gold-Catalyzed Oxidative C-H Arylation with Aryl Germanes
| Entry | Arene | Aryl Germane | Catalyst (mol%) | Oxidant | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromoanisole | Triethyl(phenyl)germane | [(Ph₃P)Au(I)(OTs)] (2) | PhI(OAc)₂ | CSA | CHCl₃/MeOH | RT | 36 | 84 |
| 2 | Anisole | Triethyl(4-fluorophenyl)germane | [(Ph₃P)Au(I)(OTs)] (2) | PhI(OAc)₂ | CSA | CHCl₃/MeOH | RT | 36 | 75 |
| 3 | 1,3-Dimethoxybenzene | Triethyl(phenyl)germane | [(Ph₃P)Au(I)(OTs)] (2) | PhI(OAc)₂ | CSA | CHCl₃/MeOH | RT | 36 | 91 |
| 4 | Xanthene | Triethyl(phenyl)germane | [(Ph₃P)Au(I)(OTs)] (2) | PhI(OAc)₂ | CSA | CHCl₃/MeOH | RT | 36 | 65 |
Data adapted from a study on C-H functionalization with aryl germanes.[2] Abbreviations: OTs = Tosylate, RT = Room Temperature.
Signaling Pathways and Experimental Workflows
Catalytic Cycle for Gold-Catalyzed Oxidative C-H Arylation
The generally accepted mechanism for gold-catalyzed oxidative C-H arylation involves a Au(I)/Au(III) redox cycle. The cycle is initiated by the oxidation of a Au(I) precursor to a reactive Au(III) species. This is followed by sequential electrophilic aromatic substitution (SEAr) steps: first with the organometallic coupling partner (e.g., arylsilane) and then with the C-H bond of the arene. The cycle is completed by reductive elimination to form the biaryl product and regenerate the Au(I) catalyst.
Caption: Proposed catalytic cycle for Au(I)/Au(III)-mediated oxidative C-H arylation.
General Experimental Workflow
The following diagram outlines a typical workflow for performing a gold-catalyzed C-H activation reaction, from reaction setup to product isolation and analysis.
Caption: A generalized workflow for gold-catalyzed C-H activation experiments.
Experimental Protocols
Protocol 1: General Procedure for AuCl(PyC)-Catalyzed Oxidative C-H Arylation of Heteroarenes with Arylsilanes
This protocol is adapted from the work of Itami and coworkers.[1]
Materials:
-
AuCl(PyC) catalyst (5.0 mol%)
-
Heteroarene (1.0 equiv, 0.20 mmol)
-
Aryltrimethylsilane (1.0 equiv, 0.20 mmol)
-
2-Iodosobenzoic acid (IBA) (1.0 equiv, 0.20 mmol)
-
10-Camphorsulfonic acid (CSA) (1.0 equiv, 0.20 mmol)
-
Dry CHCl₃/MeOH (1.0 mL / 0.1 mL)
-
Screw-cap test tube
-
Stir bar
Procedure:
-
To a screw-cap test tube, add AuCl(PyC) (6.4 mg, 0.010 mmol, 5.0 mol%), the corresponding heteroarene (0.20 mmol), aryltrimethylsilane (0.20 mmol), 2-iodosobenzoic acid (53 mg, 0.20 mmol), and 10-camphorsulfonic acid (47 mg, 0.20 mmol).
-
Add a stir bar to the test tube.
-
Add dry CHCl₃ (1.0 mL) and MeOH (0.1 mL) to the test tube.
-
Seal the test tube with a screw cap and place it in a preheated oil bath at 60 °C.
-
Stir the reaction mixture for 24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired arylated heteroarene.
Protocol 2: General Procedure for Gold-Catalyzed C-H Arylation with Aryl Germanes
This protocol is based on the findings of Gulder and coworkers.[2]
Materials:
-
[(Ph₃P)Au(I)(OTs)] catalyst (2.0 mol%)
-
Arene (1.0 equiv, 0.20 mmol)
-
Aryl germane (1.2 equiv, 0.24 mmol)
-
PhI(OAc)₂ (1.5 equiv, 0.30 mmol)
-
Camphorsulfonic acid (CSA) (1.5 equiv, 0.30 mmol)
-
CHCl₃/MeOH (50:1 mixture)
-
Reaction vial
-
Stir bar
Procedure:
-
In a reaction vial, dissolve the arene (0.20 mmol) and aryl germane (0.24 mmol) in a 50:1 mixture of CHCl₃/MeOH (1.0 mL).
-
Add [(Ph₃P)Au(I)(OTs)] (2.0 mol%), PhI(OAc)₂ (0.30 mmol), and CSA (0.30 mmol) to the reaction vial.
-
Add a stir bar and seal the vial.
-
Stir the reaction mixture at room temperature for 36 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of Na₂S₂O₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the biaryl product.
Conclusion
This compound and related gold(III) species are highly effective catalysts for C-H activation and C-C bond formation, enabling the synthesis of valuable biaryl and heteroaryl compounds. The development of robust ligands and a deeper understanding of the Au(I)/Au(III) catalytic cycle have expanded the scope and utility of these reactions. The provided protocols and data serve as a practical guide for researchers looking to employ these powerful synthetic methods in their work. Further exploration in this area promises the discovery of even more efficient and selective gold-catalyzed transformations.
References
Application Notes and Protocols for the Gold(III)-Catalyzed Synthesis of 1-Aminoisoquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminoisoquinoline derivatives are a significant class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, making them attractive targets in medicinal chemistry and drug discovery.[1] Their applications include roles as antitumor, antimalarial, and enzyme-inhibiting agents.[1] This document provides detailed protocols for the synthesis of 1-aminoisoquinolines utilizing a Gold(III)-catalyzed domino reaction of 2-alkynylbenzamides and ammonium acetate. This method offers a facile and efficient route to these valuable scaffolds under mild reaction conditions, compatible with a variety of functional groups.[2][3]
Reaction Principle
The core of this synthetic strategy is a Gold(III)-mediated domino reaction. The process commences with the activation of the alkyne moiety in the 2-alkynylbenzamide substrate by a Gold(III) catalyst. This is followed by an intramolecular cyclization and subsequent intermolecular addition of ammonia, derived from ammonium acetate, to afford the 1-aminoisoquinoline product. The reaction is characterized by its high efficiency and moderate to excellent yields.[1][2]
Data Presentation
Table 1: Optimization of Homogeneous Catalytic Conditions
| Entry | Gold Catalyst (mol%) | Silver Co-catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaAuCl₄·2H₂O (5) | - | CH₃CN | 85 | <10 |
| 2 | NaAuCl₄·2H₂O (5) | AgSbF₆ (15) | CH₃CN | 85 | 92 |
| 3 | AuCl₃ (5) | AgSbF₆ (15) | CH₃CN | 85 | 85 |
| 4 | NaAuCl₄·2H₂O (5) | AgSbF₆ (15) | Dioxane | 85 | 65 |
| 5 | NaAuCl₄·2H₂O (5) | AgSbF₆ (15) | Toluene | 85 | 40 |
Data synthesized from information presented in literature.[1]
Table 2: Substrate Scope for the Synthesis of 1-Aminoisoquinolines (Homogeneous Catalysis)
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | H | Ph | 3-phenyl-1-aminoisoquinoline | 92 |
| 2 | H | 4-MeC₆H₄ | 3-(p-tolyl)-1-aminoisoquinoline | 95 |
| 3 | H | 4-MeOC₆H₄ | 3-(4-methoxyphenyl)-1-aminoisoquinoline | 96 |
| 4 | H | 4-FC₆H₄ | 3-(4-fluorophenyl)-1-aminoisoquinoline | 88 |
| 5 | H | 4-ClC₆H₄ | 3-(4-chlorophenyl)-1-aminoisoquinoline | 85 |
| 6 | H | 4-CF₃C₆H₄ | 3-(4-(trifluoromethyl)phenyl)-1-aminoisoquinoline | 75 |
| 7 | H | Cyclohexyl | 3-cyclohexyl-1-aminoisoquinoline | 78 |
| 8 | 5-Me | Ph | 6-methyl-3-phenyl-1-aminoisoquinoline | 89 |
| 9 | 5-OMe | Ph | 6-methoxy-3-phenyl-1-aminoisoquinoline | 91 |
| 10 | 5-F | Ph | 6-fluoro-3-phenyl-1-aminoisoquinoline | 82 |
Yields are for the isolated product. Data is representative of yields reported in the literature.[1][4]
Table 3: Performance of Heterogeneous Gold(III) Catalyst
| Entry | Substrate | Yield (%) | Catalyst Recycle |
| 1 | 2-(phenylethynyl)benzamide | 89 | 1st use |
| 2 | 2-(phenylethynyl)benzamide | 88 | 2nd use |
| 3 | 2-(phenylethynyl)benzamide | 88 | 3rd use |
| 4 | 2-(phenylethynyl)benzamide | 87 | 4th use |
| 5 | 2-(phenylethynyl)benzamide | 86 | 5th use |
| 6 | 2-(phenylethynyl)benzamide | 86 | 6th use |
| 7 | 2-(phenylethynyl)benzamide | 85 | 7th use |
The heterogeneous catalyst is a magnetic nanoparticle-immobilized bipy-gold(III) complex.[4]
Experimental Protocols
Protocol 1: General Procedure for the Homogeneous Gold(III)-Catalyzed Synthesis of 1-Aminoisoquinolines
Materials:
-
2-Alkynylbenzamide (1.0 equiv)
-
Ammonium acetate (2.0 equiv)
-
NaAuCl₄·2H₂O (5 mol%)
-
AgSbF₆ (15 mol%)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
To a dry reaction tube, add the 2-alkynylbenzamide, ammonium acetate, NaAuCl₄·2H₂O, and AgSbF₆.
-
Add anhydrous acetonitrile under an inert atmosphere (e.g., Argon or Nitrogen).
-
Seal the reaction tube and place it in a preheated oil bath at 85 °C.
-
Stir the reaction mixture for the time indicated by TLC or LC-MS monitoring (typically 12-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: e.g., ethyl acetate/hexanes) to afford the desired 1-aminoisoquinoline.
Protocol 2: Synthesis using a Heterogeneous, Recyclable Gold(III) Catalyst
Materials:
-
2-Alkynylbenzamide (1.0 equiv)
-
Ammonium acetate (2.0 equiv)
-
Fe₃O₄@SiO₂-bipy-AuCl₃ complex (heterogeneous catalyst, 1 mol% Au)
-
AgSbF₆ (3 mol%)
-
Acetonitrile (CH₃CN)
Procedure:
-
In a reaction vessel, combine the 2-alkynylbenzamide, ammonium acetate, Fe₃O₄@SiO₂-bipy-AuCl₃ complex, and AgSbF₆.
-
Add acetonitrile to the mixture.
-
Heat the reaction mixture to 85 °C and stir for 24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the magnetic catalyst using an external magnet.
-
Decant the supernatant solution and wash the catalyst with acetonitrile.
-
Combine the supernatant and the washings, then concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 1-aminoisoquinoline.
-
The recovered magnetic catalyst can be dried and reused for subsequent reactions.[4]
Visualizations
Proposed Reaction Mechanism
References
- 1. Synthesis of 1-Aminoisoquinolines by Gold(III)-Mediated Domino Reactions from 2-Alkynylbenzamides and Ammonium Acetate [organic-chemistry.org]
- 2. Synthesis of 1-aminoisoquinolines by gold(III)-mediated domino reactions from 2-alkynylbenzamides and ammonium acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Synthesis of Gold Nanoparticles Using Gold(III) Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are at the forefront of nanomaterial research, with significant potential in diagnostics, therapeutics, and catalysis. Their unique optical and electronic properties, governed by their size and shape, make precise synthesis methods crucial. Microwave-assisted synthesis has emerged as a rapid and efficient method for producing AuNPs with uniform size distribution. This document provides detailed application notes and proposed protocols for the synthesis of AuNPs using Gold(III) acetate as a precursor under microwave irradiation.
Disclaimer: Direct literature on the microwave-assisted synthesis of gold nanoparticles specifically from this compound is limited. The detailed protocols provided below are proposed methods, adapted from established microwave synthesis protocols for other gold precursors and the known chemical properties of this compound. Researchers should consider these as starting points for methods development and optimization.
Properties of this compound
This compound, or auric acetate, is a yellow solid that serves as a precursor for generating gold nanoparticles. A key characteristic is its thermal decomposition to metallic gold at 170 °C.[1] This property is particularly relevant for microwave-assisted synthesis, where rapid localized heating can initiate the decomposition and subsequent nanoparticle formation. Unlike the more common precursor, chloroauric acid (HAuCl₄), this compound offers a chloride-free route to AuNPs, which can be advantageous in certain catalytic and biological applications where chloride ions may interfere.
General Principles of Microwave-Assisted Synthesis
Microwave-assisted synthesis utilizes the ability of polar molecules in the reaction mixture to absorb microwave energy and convert it into heat. This leads to rapid and uniform heating of the reaction vessel, which can significantly accelerate reaction rates and improve the uniformity of the resulting nanoparticles.[2] Key advantages over conventional heating methods include:
-
Rapid Synthesis: Reaction times are often reduced from hours to minutes.
-
Uniform Heating: Minimizes thermal gradients, leading to more homogeneous nucleation and growth of nanoparticles.
-
Increased Product Yield: Efficient energy transfer can lead to higher yields.
-
Enhanced Control: Precise control over reaction parameters allows for tailoring of nanoparticle size and shape.
Proposed Experimental Protocols
The following are proposed protocols for the microwave-assisted synthesis of gold nanoparticles using this compound. These are starting points and may require optimization depending on the specific application and desired nanoparticle characteristics.
Protocol 1: Thermal Decomposition in a High-Boiling Point Solvent
This protocol leverages the thermal decomposition of this compound in a high-boiling point, microwave-absorbing solvent that also acts as a reducing agent and stabilizer.
Materials:
-
This compound (Au(CH₃COO)₃)
-
Ethylene glycol (or other polyol like glycerol)
-
Microwave synthesis reactor with temperature and pressure control
-
Reaction vessel (e.g., 10 mL sealed microwave vial)
-
Stir bar
Procedure:
-
Prepare a stock solution of this compound in ethylene glycol (e.g., 1 mM). Note: Sonication may be required to aid dissolution.
-
Place a stir bar and a defined volume of the this compound solution into the microwave reaction vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Set the microwave parameters:
-
Temperature: 160-180 °C (based on the decomposition temperature of this compound)
-
Microwave Power: 100-300 W (dynamic power control to maintain temperature)
-
Ramp Time: 2 minutes
-
Hold Time: 5-15 minutes
-
Stirring: On
-
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The color of the solution should change, indicating the formation of gold nanoparticles.
-
Characterize the resulting nanoparticles using UV-Vis spectroscopy, transmission electron microscopy (TEM), and dynamic light scattering (DLS).
Protocol 2: Reduction with a Stabilizing Agent
This protocol introduces a separate reducing and stabilizing agent to provide greater control over nanoparticle size and stability.
Materials:
-
This compound (Au(CH₃COO)₃)
-
Solvent (e.g., deionized water, ethanol)
-
Reducing agent (e.g., sodium citrate, ascorbic acid)
-
Stabilizing agent (e.g., polyvinylpyrrolidone (PVP), tannic acid)
-
Microwave synthesis reactor
-
Reaction vessel
-
Stir bar
Procedure:
-
Prepare an aqueous solution of this compound (e.g., 0.5 mM).
-
Prepare separate aqueous solutions of the reducing agent (e.g., 1% sodium citrate) and stabilizing agent (e.g., 0.5% PVP).
-
In a reaction vessel, combine the this compound solution and the stabilizing agent solution with a stir bar.
-
Add the reducing agent solution to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Set the microwave parameters:
-
Temperature: 80-100 °C
-
Microwave Power: 50-200 W
-
Hold Time: 2-10 minutes
-
Stirring: On
-
-
After cooling, the formation of gold nanoparticles can be observed by a color change.
-
Purify the nanoparticles by centrifugation and resuspension in deionized water, if necessary.
-
Characterize the nanoparticles.
Data Presentation
The following tables summarize typical experimental parameters from the literature for microwave-assisted synthesis of gold nanoparticles using other precursors and for the synthesis of AuNPs from this compound using a non-microwave method. This data can inform the starting parameters for the proposed protocols.
Table 1: Microwave-Assisted Synthesis of Gold Nanoparticles (Various Precursors)
| Precursor | Microwave Power (W) | Time (min) | Temperature (°C) | Solvent | Reducing/Stabilizing Agent | Resulting Particle Size (nm) | Reference |
| HAuCl₄ | 400 | 10 | N/A | Water | Ganoderma lucidum extract | 22.07 ± 8.11 | [3] |
| HAuCl₄ | 400 W for 1 min, then 800 W for 1 min, then 1200 W for 1 min | 3 | 200 | Toluene/Water | 1-dodecanethiol | 1.8 | [4] |
| HAuCl₄ | 700 | N/A | 100 | Water | Sodium citrate | 12-25 | [2] |
| HAuCl₄ | N/A | 15 | 70 | Water | Tetrahydrothiophenocucurbit[n]uril / Formic acid | N/A | [5] |
Table 2: Synthesis of Gold Nanoparticles from this compound (Ultrasonic Spray Pyrolysis)
| Method | Precursor Concentration | pH | Temperature (°C) | Stabilizing Agent | Resulting Particle Size (nm) | Reference |
| Ultrasonic Spray Pyrolysis | Varying | 6-7 | 100 and 300 | PEG | 15-30 | [6][7][8] |
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Microwave-assisted synthesis of gold nanoparticles self-assembled into self-supported superstructures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave Synthesis of Au Nanoparticles in the Presence of Tetrahydrothiophenocucurbituril - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Application of this compound as a New Precursor for the Synthesis of Gold Nanoparticles in PEG Through Ultrasonic Spray Pyrolysis (2017) | Mohammed Shariq | 24 Citations [scispace.com]
- 8. Application of this compound as a New Precursor for the Synthesis of Gold Nanoparticles in PEG Through Ultrasonic Spray Pyrolysis | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Gold(III)-Catalyzed Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Gold(III) catalysis in specialized glycosylation reactions. While direct applications of Gold(III) acetate are not extensively documented in peer-reviewed literature, this document focuses on the broader, well-established field of Gold(III)-catalyzed glycosylations. Special attention is given to the role of acetate as a participating or leaving group in glycosyl donors, providing insights that are relevant to the application of gold-based catalysts in the synthesis of complex carbohydrates and glycoconjugates.
I. Application Notes
Gold(III) catalysis has emerged as a powerful tool in synthetic carbohydrate chemistry, offering mild and efficient conditions for the formation of glycosidic bonds. Gold(III) catalysts, typically Gold(III) chloride (AuCl₃) or Gold(III) bromide (AuBr₃), are oxophilic Lewis acids that can activate a variety of glycosyl donors.
Key Advantages of Gold(III) Catalysis:
-
Mild Reaction Conditions: Gold(III)-catalyzed glycosylations can often be carried out at room temperature, which is advantageous for sensitive substrates and complex molecules.
-
Catalytic Amounts: In many systems, the gold catalyst can be used in catalytic amounts, reducing cost and simplifying purification. However, in some cases, particularly with less reactive donors, stoichiometric amounts may be necessary to achieve high yields.
-
High Efficiency: These reactions are often fast and high-yielding.
-
Functional Group Tolerance: Gold(III) catalysts are compatible with a wide range of protecting groups commonly used in carbohydrate chemistry.
-
Versatility: A variety of glycosyl donors can be activated, including thioglycosides, trichloroacetimidates, and propargyl glycosides.
Role of Acetate Groups in Gold(III)-Catalyzed Glycosylation:
Glycosyl acetates are common and stable glycosyl donors. The acetate group at the anomeric position can act as a leaving group, while acetate protecting groups at other positions can influence the stereochemical outcome of the glycosylation.
-
Anomeric Acetates as Leaving Groups: While traditionally requiring harsh activation conditions, Gold(III) catalysts, sometimes in combination with a co-catalyst, can activate anomeric acetates for glycosylation. However, this application is less common than with more reactive leaving groups.
-
Neighboring Group Participation: An acetyl group at the C-2 position of the glycosyl donor can participate in the reaction to form a dioxolenium ion intermediate. This intermediate blocks one face of the sugar ring, leading to the stereoselective formation of 1,2-trans-glycosides. This is a crucial strategy for controlling stereochemistry in oligosaccharide synthesis.
Challenges and Considerations:
-
Catalyst Deactivation: The gold catalyst can sometimes be reduced to inactive Gold(0) or Gold(I) species.
-
Stereoselectivity: While neighboring group participation can control stereochemistry, achieving high stereoselectivity with non-participating groups at C-2 can be challenging and highly dependent on the donor, acceptor, and reaction conditions.
-
Substrate Scope: The reactivity of the glycosyl donor and acceptor plays a significant role. "Disarmed" (electron-withdrawing protected) donors are generally less reactive than "armed" (electron-donating protected) donors.
II. Data Presentation
The following tables summarize quantitative data from representative Gold(III)-catalyzed glycosylation reactions.
Table 1: Gold(III)-Catalyzed Glycosylation of Thioglycoside Donors
| Entry | Glycosyl Donor | Glycosyl Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | α/β Ratio | Reference |
| 1 | 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl thiocresyl | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | AuCl₃ (3) | CH₂Cl₂ | 0.5 | 92 | 1:4 | [1][2] |
| 2 | 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl thiocresyl | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | AuCl₃ (3) | CH₂Cl₂ | 1 | 85 | 1:9 | [1][2] |
| 3 | 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranosyl thiocresyl | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | AuCl₃ (3) | CH₂Cl₂ | 0.5 | 90 | >9:1 | [1][2] |
| 4 | 2,3,4,6-Tetra-O-benzyl-β-D-galactopyranosyl thiocresyl | Cholesterol | AuBr₃ (5) | CH₂Cl₂ | 1 | 88 | 1:5 | [1] |
Table 2: Gold(III)-Catalyzed Glycosylation using Other Donors
| Entry | Glycosyl Donor | Glycosyl Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | α/β Ratio | Reference |
| 1 | Per-O-acetylated glucose | TMSN₃ | AuBr₃ (10) | CH₃CN | 2 | 92 | - | [3] |
| 2 | 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate | Methanol | AuCl₃ (10) | CH₂Cl₂ | 0.5 | 85 | 1:1.5 | [4] |
| 3 | 2,3,4,6-Tetra-O-benzoyl-D-glucopyranosyl trichloroacetimidate | Methanol | AuCl₃ (10) | CH₂Cl₂ | 1 | 90 | 1:9 | [4] |
| 4 | Phenylpropiolate glucosyl donor | Cholesterol | AuCl₃ (10) | CH₂Cl₂ | 2 | 85 | β-only | [1] |
III. Experimental Protocols
Protocol 1: General Procedure for AuCl₃-Catalyzed Glycosylation of Thioglycoside Donors
This protocol is adapted from Vibhute, A. M. et al., Chem. Sci., 2016, 7, 4259-4263.[2]
-
To a stirred suspension of the glycosyl acceptor (1.0 equiv.) and powdered 4 Å molecular sieves in anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere at room temperature, add the thioglycoside donor (1.2 equiv.).
-
Stir the mixture for 15 minutes.
-
Add Gold(III) chloride (AuCl₃, 3 mol%) to the mixture.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine (Et₃N).
-
Filter the mixture through a pad of Celite® and wash with CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired glycoside.
Protocol 2: AuBr₃-Catalyzed Azidation of Per-O-acetylated Sugars
This protocol is adapted from Rajput, J. et al., Beilstein J. Org. Chem., 2018, 14, 682-687.[3]
-
To a solution of the per-O-acetylated sugar (1.0 equiv.) in anhydrous acetonitrile (CH₃CN) under an argon atmosphere, add trimethylsilyl azide (TMSN₃, 2.0 equiv.).
-
Add Gold(III) bromide (AuBr₃, 10 mol%) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the glycosyl azide.
IV. Visualizations
Caption: General workflow for Gold(III)-catalyzed glycosylation.
Caption: Neighboring group participation by a C-2 acetyl group.
References
Characterization of Gold(III) Acetate and its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the characterization of Gold(III) acetate and its derivatives. Gold(III) complexes are a class of compounds with significant potential in catalysis and medicinal chemistry, particularly as anticancer agents.[1][2] Thorough characterization is crucial for understanding their structure, stability, reactivity, and ultimately, their mechanism of action.
Introduction
This compound, Au(CH₃COO)₃, is a yellow solid that serves as a precursor for the synthesis of various Gold(III) complexes and gold nanoparticles.[3][4] Its derivatives are being extensively investigated for their therapeutic properties, which are believed to stem from their interactions with biological macromolecules like proteins.[1][5] The coordination chemistry of Gold(III) is typically characterized by a square-planar geometry.[6][7][8] The techniques outlined below are essential for confirming the identity, purity, and structural features of these compounds.
Key Characterization Techniques
A multi-faceted approach is necessary for the comprehensive characterization of this compound and its derivatives. The following techniques provide complementary information regarding the molecular structure, stability, and electronic properties of these compounds.
A logical workflow for the characterization of a newly synthesized this compound derivative is presented below.
Caption: A typical workflow for the characterization of newly synthesized this compound derivatives.
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of diamagnetic Gold(III) complexes in solution. ¹H and ¹³C NMR provide information about the organic ligands coordinated to the gold center.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the Gold(III) complex in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as Gold(III) complexes can sometimes react with the solvent.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-64 scans.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values. These data help to confirm the coordination of the ligands and the overall structure of the complex.[9]
Mass Spectrometry (MS)
Experimental Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the Gold(III) complex (typically 10-100 µM) in a suitable solvent such as methanol, acetonitrile, or water.
-
For studying interactions with proteins, incubate the Gold(III) complex with the target protein (e.g., human serum albumin) in a buffer solution (e.g., 2 mM ammonium acetate, pH 6.8) for a defined period (e.g., 2 to 24 hours).[5]
-
-
Instrumentation: Use a high-resolution ESI mass spectrometer (e.g., TOF or Orbitrap).
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer. A small amount of formic acid may be added to facilitate ionization.[5]
-
Acquire spectra in positive or negative ion mode, depending on the charge of the complex.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the ligands and to probe the coordination of the acetate groups to the gold center. The positions of the carboxylate stretching frequencies are indicative of the coordination mode (e.g., unidentate, bidentate, or bridging).[12]
Experimental Protocol:
-
Sample Preparation:
-
For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands. For acetate ligands, the key vibrations are the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching modes. The separation between these two frequencies (Δν) can help distinguish between different coordination modes.
Table 1: Representative FT-IR Data for Metal Acetates
| Coordination Mode | Δν (νₐₛ - νₛ) (cm⁻¹) |
| Ionic | < 150 |
| Unidentate | > 200 |
| Bidentate | < 100 |
| Bridging | ~150-200 |
Note: These are approximate values and can vary depending on the specific complex.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the Gold(III) complex and can be used to monitor reactions or the formation of gold nanoparticles.[13] Gold(III) complexes typically exhibit absorption bands in the UV region due to d-d transitions and ligand-to-metal charge transfer (LMCT).[14]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the Gold(III) complex in a suitable solvent (e.g., water, methanol, or DMSO) using a quartz cuvette.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the absorbance of the sample over a wavelength range of approximately 200-800 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) and the corresponding molar absorptivity (ε).
Table 2: Typical UV-Vis Absorption for Gold Species
| Species | λₘₐₓ (nm) | Notes |
| Au(III) ions in solution | ~300 | Corresponds to electron transitions in d orbitals.[14] |
| Gold Nanoparticles (spherical) | ~520-550 | Due to Localized Surface Plasmon Resonance (LSPR).[13][15] |
Structural and Thermal Analysis
Single-Crystal X-ray Diffraction
This is the most definitive method for determining the three-dimensional structure of a crystalline Gold(III) complex, providing precise information on bond lengths, bond angles, and the coordination geometry of the gold center.[16] It has been used to confirm the polymeric structure of this compound with bridging acetate ligands.[6]
Experimental Protocol:
-
Crystal Growth: Grow single crystals of the Gold(III) complex suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Instrumentation: Use a single-crystal X-ray diffractometer.
-
Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data, typically at low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.
Caption: Workflow for determining the structure of a Gold(III) complex by X-ray crystallography.
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the thermal stability and decomposition of this compound and its derivatives. This compound decomposes at 170 °C to form gold metal.[3]
Experimental Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into an appropriate TGA/DSC pan (e.g., alumina or platinum).
-
Instrumentation: Use a TGA/DSC instrument.
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: Analyze the TGA curve for mass loss events, which indicate decomposition or loss of ligands. The DSC curve will show endothermic or exothermic events associated with melting, decomposition, or phase transitions.
Table 3: Thermal Properties of Gold and this compound
| Substance | Property | Value |
| This compound | Decomposition Temperature | 170 °C[3] |
| Pure Gold | Melting Point | 1064 °C[17] |
| Pure Gold | Boiling Point | 2860 °C[17] |
Electrochemical Analysis
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to study the redox properties of Gold(III) complexes.[18] It can provide information on the stability of the Au(III) oxidation state and the potential for reduction to Au(I) or Au(0), which is often relevant to their biological activity.[19]
Experimental Protocol:
-
Sample Preparation: Dissolve the Gold(III) complex in a suitable solvent (e.g., acetonitrile or methylene chloride) containing a supporting electrolyte (e.g., 0.1 M tetraethylammonium hexafluorophosphate, TEAPF₆).[20]
-
Instrumentation: Use a potentiostat with a three-electrode cell setup (working electrode, e.g., platinum or glassy carbon; reference electrode, e.g., Ag/AgCl; and counter electrode, e.g., platinum wire).
-
Data Acquisition: Scan the potential between set limits and record the resulting current. Perform scans at various scan rates to investigate the nature of the redox processes.[20]
-
Data Analysis: Analyze the voltammogram to identify the potentials of reduction and oxidation peaks. Reversible or irreversible nature of the redox couples can be determined from the peak separation and the effect of scan rate.[21]
Table 4: Representative Cyclic Voltammetry Data for Gold Complexes
| Complex Type | Redox Process | Potential Range (vs. SCE) | Notes |
| Au(I)/Au(III) couple | Au(I) ⇌ Au(III) + 2e⁻ | +0.4 to +0.8 V | Can be reversible or quasi-reversible.[19][21] |
| Au(III) Reduction | Au(III) → Au(I)/Au(0) | -0.3 to -1.3 V | Often irreversible cathodic processes.[20] |
Note: Potentials are highly dependent on the ligand environment and solvent system.
Conclusion
The comprehensive characterization of this compound and its derivatives requires the application of a suite of analytical techniques. The protocols and data presented in these application notes provide a framework for researchers to thoroughly investigate the physicochemical properties of these promising compounds. This detailed understanding is a prerequisite for the rational design of new Gold(III) complexes for applications in drug development and catalysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Organogold(III) compounds as experimental anticancer agents: chemical and biological profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. americanelements.com [americanelements.com]
- 5. Reactions of Medicinal Gold(III) Compounds With Proteins and Peptides Explored by Electrospray Ionization Mass Spectrometry and Complementary Biophysical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Research Chemical [benchchem.com]
- 7. Organogold chemistry - Wikipedia [en.wikipedia.org]
- 8. Organogold Chemistry | Encyclopedia MDPI [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Reactions of Medicinal Gold(III) Compounds With Proteins and Peptides Explored by Electrospray Ionization Mass Spectrometry and Complementary Biophysical Methods | Semantic Scholar [semanticscholar.org]
- 11. Mass Spectrometry Uncovers Molecular Reactivities of Coordination and Organometallic Gold(III) Drug Candidates in Competitive Experiments That Correlate with Their Biological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FT-IR Characterization of Metal Acetates in Aqueous Solution | Semantic Scholar [semanticscholar.org]
- 13. UV-Vis Spectroscopy for Characterising the Optical Properties of Gold Nanoparticles – Tech Scientific [techscientific.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. X‑ray Crystallographic Visualization of a Nucleation and Anisotropic Growth in Thiolate-Protected Gold Clusters: Toward Targeted Synthesis of Gold Quantum Needles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. azom.com [azom.com]
- 18. Ligand-driven redox behavior of gold(III) complexes: electrochemical insights into stability and biological potential [usiena-air.unisi.it]
- 19. Electrochemical studies of gold(I) and gold(III) complexes of bis(diphenylphosphines) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 20. Gold(III) Complexes with 2-(1-Ethylbenzyl)pyridine as Promising Antimicrobial and Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Electrochemical studies of gold(I) and gold(III) complexes of bis(diphenylphosphines) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Exploring Gold(III) acetate for specialized textile dyeing and finishing
Application Notes: Gold(III) Acetate in Specialized Textile Finishing
Introduction: Scope and Background
These application notes address the proposed use of this compound for specialized textile dyeing and finishing. Following a comprehensive review of scientific literature and industrial applications, it is concluded that This compound is not a compound currently used for direct textile dyeing or in standard finishing processes. Its primary applications in materials science are as a precursor for the synthesis of gold nanoparticles (AuNPs) for catalysis and in medicinal chemistry.[1][2] While some chemical suppliers list "textiles" as a potential application area, this is a broad categorization and not supported by specific, documented protocols in textile science.[3][4]
The coloration and functional finishing of textiles with gold is exclusively achieved through the application of gold nanoparticles (AuNPs).[5][6][7] These nanoparticles impart unique optical properties (color), UV protection, and antimicrobial effects.[7][8] The precursor most commonly used for the in-situ synthesis of AuNPs on textiles is Chloroauric acid (HAuCl
4
), not this compound.[7][9]
Therefore, this document will focus on the established and researched methods of applying gold to textiles via AuNPs, providing a relevant and factual alternative to the user's initial topic. The protocols and data presented are based on the use of standard gold precursors for nanoparticle synthesis on fabric.
Principles of Gold Nanoparticle Finishing on Textiles
The application of gold to textiles relies on the synthesis of nanoparticles directly on the fiber surface (in-situ synthesis) or the coating of fibers with pre-synthesized nanoparticles.[5]
-
Coloration: The vibrant colors (ranging from red to violet) of AuNP-treated textiles are not a result of a dye molecule but an optical phenomenon known as Localized Surface Plasmon Resonance (LSPR).[7][10] The color is dependent on the size and shape of the gold nanoparticles.[10] For instance, nanoparticles around 10 nm in size typically produce a red color, which shifts towards violet as the particle size increases.[10]
-
Functional Properties: Beyond aesthetics, AuNPs provide textiles with advanced functionalities:
-
Antimicrobial Activity: Gold nanoparticles demonstrate significant antibacterial effects.[5][8]
-
UV Protection: Textiles coated with AuNPs show a substantial improvement in their ability to block UV radiation.[7][11]
-
Catalytic Activity: The nanoparticles can act as catalysts, for example, in the reduction of pollutants like 4-nitrophenol.[7]
-
Conductivity: Gold's inherent conductivity can be imparted to textiles, opening avenues for wearable electronics.[12]
-
Experimental Protocols
The following protocols describe a generalized, representative method for the in-situ synthesis of gold nanoparticles on cotton fabric, which is the most common approach found in scientific literature.
Protocol 1: In-Situ Synthesis of Gold Nanoparticles on Cotton Fabric
Objective: To functionalize cotton fabric with gold nanoparticles to impart color and antimicrobial properties. This method is adapted from procedures using chloroauric acid and a reducing agent.[7][9]
Materials:
-
Scoured and bleached plain-weave cotton fabric
-
Chloroauric acid (HAuCl
ngcontent-ng-c4139270029="" _nghost-ng-c4115135284="" class="inline ng-star-inserted">
) solution (e.g., 0.1 mM)4 -
Reducing agent (e.g., sodium citrate, citrus fruit extract)[9]
-
Deionized water
-
Acetic acid (for pH adjustment)
-
Beakers, magnetic stirrer, heating plate
-
Detergent (for washing)
Methodology:
-
Fabric Preparation:
-
Cut cotton fabric into desired dimensions (e.g., 10 cm x 10 cm).
-
Wash the fabric with a detergent solution in warm water, followed by a thorough rinsing with deionized water to remove any impurities.[9]
-
Dry the fabric before use.
-
-
Synthesis Solution Preparation:
-
Nanoparticle Synthesis and Fabric Treatment:
-
Immerse the prepared cotton fabric into the HAuCl
ngcontent-ng-c4139270029="" _nghost-ng-c4115135284="" class="inline ng-star-inserted">
solution in a beaker.4 -
Place the beaker on a heating plate with a magnetic stirrer. Heat the solution to a specified temperature (e.g., 30-55°C).[9][13]
-
Add the reducing agent (e.g., 2 mL of Citrus limon extract for a 0.32 mM HAuCl
ngcontent-ng-c4139270029="" _nghost-ng-c4115135284="" class="inline ng-star-inserted">
solution) to the beaker while stirring.[9]4 -
Continue to incubate the fabric in the solution for a set duration (e.g., 2 hours).[9] A visual color change in the fabric (e.g., to red or purple) indicates the formation of gold nanoparticles.[9]
-
-
Post-Treatment:
-
Remove the fabric from the solution.
-
Rinse the fabric thoroughly with deionized water to remove any unreacted chemicals and loosely attached nanoparticles.
-
Dry the functionalized fabric in an oven or at room temperature.
-
Workflow Diagram: In-Situ Synthesis of AuNPs on Cotton
Caption: Workflow for the in-situ synthesis of gold nanoparticles on cotton fabric.
Data Presentation
The following tables summarize representative quantitative data from studies on textiles functionalized with gold nanoparticles.
Table 1: Colorimetric and Physical Properties of AuNP-Treated Cotton
This table shows how the concentration of the gold precursor (HAuCl
4
) affects the final gold content and color of the cotton fabric. Data is adapted from a study on the in-situ synthesis of AuNPs on cotton.[7]
| Sample ID | Initial HAuCl₄ Conc. (mM) | Final Gold Content (mg/g fabric) | Observed Color | K/S Value* |
| Cot-Au-1 | 0.025 | 0.386 | Light Red | ~0.5 |
| Cot-Au-2 | 0.050 | 0.725 | Red | ~1.0 |
| Cot-Au-3 | 0.075 | 0.921 | Red | ~1.3 |
| Cot-Au-4 | 0.100 | 1.638 | Dark Red | ~1.7 |
| Cot-Au-5 | 0.125 | 1.849 | Dark Red | ~1.8 |
*K/S (Kubelka-Munk) value represents the color strength.
Table 2: Functional Properties of AuNP-Treated Textiles
This table highlights the functional benefits imparted to textiles by gold nanoparticles, including UV protection and antimicrobial efficacy.
| Property | Control Fabric (Untreated Cotton) | AuNP-Treated Fabric | Reference |
| UV Protection Factor (UPF) | Low (e.g., <15) | Excellent (e.g., >50) | [7][8] |
| Antibacterial Activity (S. aureus reduction) | < 10% | > 99% | [8][9] |
| Washing Fastness (Color) | N/A | Good to Excellent (Rating 4-5) | [7] |
| Gold Content after 20 Washes | N/A | ~30% retention (varies with method) | [14] |
Logical Relationship Diagram
Diagram: From Precursor to Functional Textile
Caption: Relationship between inputs, process, and functional outputs in textile finishing.
References
- 1. This compound Research Chemical [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, 99.9% (metals basis) 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound, 99.9% (metals basis) 0.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Gold Nanoparticles Synthesis and Antimicrobial Effect on Fibrous Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchopenworld.com [researchopenworld.com]
- 8. Multifunctional Chitosan/Gold Nanoparticles Coatings for Biomedical Textiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adopting a green method for the synthesis of gold nanoparticles on cotton cloth for antimicrobial and environmental applications - Arabian Journal of Chemistry [arabjchem.org]
- 10. Gold Nanoparticles as Colourants in High Fashion Fabrics and Textiles – TechConnect Briefs [briefs.techconnect.org]
- 11. researchopenworld.com [researchopenworld.com]
- 12. goldmarket.fr [goldmarket.fr]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Preparation of Highly Active Gold Nanoparticle Catalysts from Gold(III) Acetate
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gold nanoparticles (AuNPs) have garnered significant attention as catalysts due to their unique electronic and geometric properties, which differ substantially from bulk gold. Their high surface-area-to-volume ratio and quantum size effects make them highly active in a variety of chemical transformations, including oxidation, reduction, and carbon-carbon coupling reactions. The choice of the gold precursor is a critical factor in the synthesis of AuNPs, influencing their final size, shape, and catalytic performance. Gold(III) acetate [Au(CH₃COO)₃] has emerged as a promising precursor for the synthesis of highly active gold nanoparticle catalysts.[1] A key advantage of using this compound is the potential to create chloride-free catalysts, as residual chloride ions from traditional precursors like chloroauric acid (HAuCl₄) can poison the catalyst's surface and diminish its activity. This application note provides detailed protocols for the preparation of highly active gold nanoparticle catalysts from this compound using two distinct methods: Ultrasonic Spray Pyrolysis (USP) and a support impregnation-calcination technique.
Data Presentation
The synthesis parameters play a crucial role in determining the physicochemical properties and catalytic efficacy of the resulting gold nanoparticles. The following tables summarize the quantitative data on the influence of these parameters.
Table 1: Effect of Nanoparticle Size on Catalytic Activity
| Nanoparticle Size (nm) | Catalytic Reaction | Reductant | Rate Constant (k) | Activation Energy (Ea) (kcal/mol) |
| 12 | Reduction of K₃[Fe(CN)₆] | 50 mM NaBH₄ | 0.145 s⁻¹[2] | 17.325[2] |
| 30 | Reduction of K₃[Fe(CN)₆] | 50 mM NaBH₄ | - | 19[2] |
| 45 | Reduction of K₃[Fe(CN)₆] | 50 mM NaBH₄ | 0.10728 s⁻¹[2] | 21[2] |
Table 2: Influence of Calcination Temperature on Catalytic Activity for CO Oxidation
| Support | Calcination Temperature (°C) | Outcome |
| TiO₂ | 500 | Maximal CO oxidation activity[3] |
| ZrO₂ | 560 | Maximal CO oxidation activity[3] |
| General | > 600 | Decreased activity due to sintering of gold particles[3] |
Experimental Protocols
Two primary methods for the preparation of gold nanoparticle catalysts from this compound are detailed below.
Protocol 1: Synthesis of Colloidal Gold Nanoparticles via Ultrasonic Spray Pyrolysis (USP)
This method allows for the continuous production of uniform, unagglomerated gold nanoparticles.
1. Precursor Solution Preparation:
- Due to the limited solubility of this compound in water, a solubilization step is necessary.
- Prepare an aqueous solution of this compound.
- To enhance solubility and adjust the pH to a range of 6-7, add NaOH or Na₂CO₃ dropwise while stirring.[4] This will result in a clear, yellowish solution.
2. Ultrasonic Spray Pyrolysis (USP) Apparatus Setup:
- The USP system consists of an ultrasonic nebulizer (typically 2.5 MHz), a multi-zone furnace (with separate evaporation and reaction zones), a quartz tube, and a collection system.
- The furnace is divided into an evaporation zone (T1) and subsequent reaction zones (T2, T3, T4).
3. Aerosol Generation and Thermal Decomposition:
- Place the precursor solution into the ultrasonic nebulizer to generate a fine aerosol.
- Use an inert carrier gas, such as nitrogen (N₂), to transport the aerosol droplets through the heated quartz tube.
- A reducing gas, such as hydrogen (H₂), is introduced into the reaction zone to facilitate the reduction of Au(III) to metallic gold.
- Set the evaporation zone temperature (T1) to a lower temperature (e.g., 100°C) and the reaction zone temperatures (T2, T3, T4) to a higher temperature (e.g., 300°C).[4] The thermal decomposition of this compound occurs rapidly at temperatures around 103 ± 20°C with rapid heating.
4. Nanoparticle Collection:
- The synthesized gold nanoparticles are carried by the gas stream to a collection system.
- To prevent agglomeration, collect the nanoparticles in a solution containing a stabilizing agent, such as 0.1% polyvinylpyrrolidone (PVP) in deionized water.
5. Characterization:
- The resulting nanoparticles can be characterized by:
- Transmission Electron Microscopy (TEM): To determine size, shape, and dispersion. Nanoparticles synthesized by this method are typically circular and unagglomerated, with diameters in the range of 15-30 nm.[4]
- UV-Vis Spectroscopy: To observe the surface plasmon resonance peak, which is characteristic of gold nanoparticles. Typical absorbance peaks are observed at 528 nm and 532 nm.[4]
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To determine the concentration of gold nanoparticles in the colloidal solution.
Protocol 2: Preparation of Supported Gold Nanoparticle Catalysts via Impregnation and Calcination
This method is suitable for preparing heterogeneous catalysts where gold nanoparticles are dispersed on a solid support.
1. Preparation of the Impregnation Solution:
- Add this compound to deionized water to form a brown colloidal dispersion.
- Adjust the pH of the dispersion to 10-11 by adding an appropriate base (e.g., NaOH).
- Reflux the solution at its boiling temperature until it becomes transparent and colorless. This indicates the formation of a soluble anionic Au(III) species, likely Au(OH)₄⁻.[5]
2. Impregnation:
- Add a desired support material (e.g., Al₂O₃, CeO₂, TiO₂, SiO₂) to the prepared gold solution.
- Stir the suspension to ensure uniform impregnation of the support with the gold precursor solution.
3. Drying and Calcination:
- Dry the impregnated support to remove the solvent.
- Calcine the dried material in a furnace at 623 K (350°C).[5]
4. Post-Treatment:
- After calcination, wash the catalyst with deionized water and dry it.
5. Characterization:
- The supported catalysts can be characterized by:
- TEM, X-ray Diffraction (XRD), and Extended X-ray Absorption Fine Structure (EXAFS): To confirm the deposition of gold nanoparticles and determine their size and structure. This method can produce highly dispersed nanoparticles with sizes less than 6 nm.[5]
Mandatory Visualizations
Caption: Workflow for AuNP synthesis from this compound.
Caption: Thermal decomposition pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing catalytic activity of gold nanoparticles in a standard redox reaction by investigating the impact of AuNPs size, temperature and reductant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Supported gold catalysts for CO oxidation: Effect of calcination on structure, adsorption and catalytic behaviour - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the solubility of Gold(III) acetate in aqueous solutions
For researchers, scientists, and drug development professionals, ensuring the complete dissolution of Gold(III) acetate in aqueous solutions is critical for experimental success. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with this sparingly soluble compound.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in water?
This compound is generally described as being slightly or moderately soluble in water.[1][2][3][4][5] Its dissolution is often incomplete under neutral pH conditions, and the resulting solutions can be unstable.
Q2: Why is my this compound solution turning cloudy or forming a precipitate?
A cloudy appearance or precipitate formation in an aqueous solution of this compound is typically due to hydrolysis, where this compound reacts with water to form insoluble Gold(III) hydroxide, Au(OH)₃.[6] This process is highly dependent on the pH of the solution.
Q3: How does pH affect the solubility and stability of this compound?
The pH of the aqueous solution is a critical factor in both the solubility and stability of this compound. Acidic conditions tend to favor the dissolved state of the gold(III) ion, while neutral to alkaline conditions promote the formation of insoluble Gold(III) hydroxide.[6] In highly alkaline environments (pH ≥ 7), Gold(III) can form soluble hydroxo complexes such as [Au(OH)₄]⁻.[6]
Q4: Can I use organic solvents to dissolve this compound?
Yes, non-aqueous solvents can be used, and are often preferred for synthesis to achieve high purity due to the compound's limited water solubility.[7] While specific quantitative solubility data is limited, exploring polar aprotic solvents may be a viable strategy.
Troubleshooting Guides
Issue 1: this compound Does Not Fully Dissolve in Water
Cause: this compound has inherently low solubility in neutral water.
Solution:
-
pH Adjustment: The most effective method to enhance solubility is by acidifying the aqueous solution. Lowering the pH creates an environment where the Gold(III) ion is more stable in its dissolved form.
-
Use of Co-solvents: Introducing a water-miscible organic solvent can improve the solvating power of the solution.
Issue 2: A Precipitate Forms in the Aqueous Solution Over Time
Cause: This is likely due to the hydrolysis of this compound to form insoluble Gold(III) hydroxide, a process that is accelerated at neutral or near-neutral pH.
Solution:
-
Maintain an Acidic pH: Ensure the solution remains acidic to prevent hydrolysis. The stability of Gold(III) solutions is generally greater at lower pH values.
-
Use Freshly Prepared Solutions: Due to the potential for slow hydrolysis even under seemingly stable conditions, it is best practice to use freshly prepared solutions of this compound for your experiments.
-
Complexation: The addition of a suitable complexing agent can stabilize the Gold(III) ion in solution and prevent precipitation.
Data Presentation
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Slightly to Moderately Soluble | [1][2][3][4][5] |
| Alkaline Solutions | Slightly Soluble | [2] |
| Glacial Acetic Acid | Used as a solvent for synthesis | [7] |
Experimental Protocols
Protocol 1: Enhancing Solubility through pH Adjustment
This protocol describes how to increase the solubility of this compound in an aqueous solution by adding acid. This method was adapted from a procedure for synthesizing gold nanoparticles.[7][8]
Materials:
-
This compound powder
-
Deionized water
-
Hydrochloric acid (HCl), 1 M solution
-
Nitric acid (HNO₃), 1 M solution
-
pH meter or pH indicator strips
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the powder to the required volume of deionized water and stir. You will likely observe that the powder does not completely dissolve.
-
Slowly add either 1 M HCl or 1 M HNO₃ dropwise to the suspension while continuously stirring.[7][8]
-
Monitor the pH of the solution periodically.
-
Continue adding acid until the this compound has completely dissolved, resulting in a clear, yellowish solution.[7][8]
-
Record the final pH of the solution. For subsequent preparations, you can adjust the pH directly to this value.
Note for Nanoparticle Synthesis: If this solution is intended for the synthesis of gold nanoparticles, the pH may need to be carefully raised. This can be achieved by the dropwise addition of a base such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) until a pH of 6-7 is reached.[8] Proceed with caution, as raising the pH increases the risk of precipitation.
Protocol 2: Improving Solubility with a Co-solvent (Exploratory)
This protocol provides a general framework for using a water-miscible organic solvent to improve the solubility of this compound. The optimal co-solvent and its concentration will need to be determined empirically.
Materials:
-
This compound powder
-
Deionized water
-
Water-miscible organic solvent (e.g., ethanol, methanol, DMSO, or DMF)
Procedure:
-
Select a water-miscible organic solvent.
-
Prepare a series of co-solvent mixtures with varying ratios of water to the organic solvent (e.g., 90:10, 75:25, 50:50).
-
Attempt to dissolve a known amount of this compound in each co-solvent mixture at a set temperature.
-
Observe the solubility in each mixture to determine the most effective co-solvent and ratio for your application.
-
For some applications, it may be beneficial to dissolve the this compound in the pure organic solvent first, and then add the aqueous component of your system.
Protocol 3: Stabilization through Complexation (Theoretical Approach)
This protocol outlines a theoretical approach for stabilizing this compound in an aqueous solution using a complexing agent. The choice of complexing agent and its concentration will require experimental optimization.
Materials:
-
This compound powder
-
Deionized water
-
Complexing agent (e.g., ethylenediaminetetraacetic acid (EDTA), citrate salts)
Procedure:
-
Prepare an aqueous solution of the chosen complexing agent.
-
Slowly add the this compound powder to the complexing agent solution while stirring.
-
The formation of a stable, soluble Gold(III) complex should result in a clear solution.
-
The molar ratio of the complexing agent to this compound is a critical parameter to optimize. Start with a 1:1 molar ratio and adjust as needed.
Visualizations
References
- 1. americanelements.com [americanelements.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, 99.9% (metals basis) 0.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. gold (iii) acetate | CAS#:15804-32-7 | Chemsrc [chemsrc.com]
- 5. GOLD (III) ACETATE CAS#: 15804-32-7 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound Research Chemical [benchchem.com]
- 8. researchgate.net [researchgate.net]
Methods for stabilizing Gold(III) acetate solutions for catalysis
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and handling Gold(III) acetate solutions used in catalysis.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Question: My yellow this compound solution has turned dark, showing a purple, brown, or black color. What is happening and what should I do?
Answer: An unexpected color change from yellow to purple, brown, or black is a strong indicator that the Gold(III) has been reduced to form Gold(0) nanoparticles.[1] This reduction leads to the deactivation of your catalyst.
-
Immediate Cause: Gold(III) compounds are strong oxidizing agents and are prone to reduction, especially when exposed to light, elevated temperatures, or impurities that can act as reducing agents.[2][3]
-
Troubleshooting Steps:
-
Discard the Solution: The catalyst is likely inactive. Do not proceed with your reaction using this solution, as it will lead to inconsistent or failed results.
-
Review Your Protocol: Check for potential sources of reduction:
-
Solvent/Reagent Purity: Ensure all solvents and reagents are pure and anhydrous, as impurities can initiate reduction.[1]
-
Temperature: Avoid excessive heat during solution preparation and storage. This compound decomposes thermally.
-
Light Exposure: Protect the solution from light by storing it in an amber vial or by wrapping the container in aluminum foil.
-
-
Implement Stabilization: Prepare a fresh solution using a stabilization method, such as the addition of a coordinating ligand, before use in your catalytic reaction.
-
Question: A precipitate has formed in my this compound solution. Is it still usable?
Answer: The formation of a precipitate indicates either the reduction of Au(III) to insoluble Au(0) metal or the precipitation of gold hydroxides/oxides, especially if the pH of the solution has changed.[4] The solution is no longer homogeneous and should not be used for catalysis to ensure reproducibility.
-
Potential Causes:
-
Reduction to Au(0): As mentioned above, this is a common decomposition pathway. The precipitate will likely be dark (black or brown).[4][5]
-
Hydrolysis: The presence of water can lead to the formation of gold(III) hydroxide, which is poorly soluble.[6] This may occur if using non-anhydrous solvents or reagents.
-
Low Solubility: this compound itself has poor solubility in many common organic solvents. If the concentration is too high, it may precipitate out.
-
-
Corrective Actions:
-
Do not use the solution. The concentration of the active catalyst is unknown.
-
Improve Solubility and Stability: When preparing a new solution, consider using a co-solvent or a stabilizing additive that forms a more soluble and stable Gold(III) complex.
-
Filter Immediately After Preparation: If preparing a stock solution, filtering it through a syringe filter (e.g., 0.45 µm PTFE) into a clean, dry storage vessel can remove any initial insoluble impurities.
-
Question: My gold-catalyzed reaction is giving inconsistent yields or is not reproducible. Could my catalyst solution be the problem?
Answer: Yes, catalyst solution instability is a primary cause of poor reproducibility in gold-catalyzed reactions. The concentration of the active Au(III) species may be decreasing over time due to decomposition.
-
Root Cause Analysis:
-
Decomposition Over Time: If you prepare a stock solution and use it over several days or weeks, it is likely degrading. The rate of decomposition depends on solvent, temperature, and light exposure.
-
Presence of Inhibitors: Residual chloride ions from precursors like HAuCl₄ can act as catalyst poisons or alter the catalytic activity.[7]
-
Ligand Dissociation: If you are using a ligand-stabilized complex, the ligand may be dissociating, leaving the gold center vulnerable to reduction.
-
-
Solutions for Improved Reproducibility:
-
Prepare Fresh Solutions: For maximum consistency, prepare the this compound solution immediately before use.
-
Use a Stabilized Pre-catalyst: Employ a well-defined, stable Gold(III) complex with a strongly coordinating ligand, such as an N-heterocyclic carbene (NHC) or a pincer-type ligand.[8][9][10] These form robust complexes that are less prone to reduction.
-
Standardize Solution Preparation: Follow a strict, detailed protocol for preparing your catalyst solution to ensure consistency between batches. (See Experimental Protocols section).
-
Troubleshooting Workflow for Unstable Gold(III) Catalyst Solution
Frequently Asked Questions (FAQs)
Question: Why is this compound unstable?
Answer: The instability of this compound stems from the high reduction potential of the Au(III) ion. It is a strong oxidant and is readily reduced to the more stable elemental gold (Au(0)) or Gold(I).[2][3] This process is often accelerated by factors such as heat, light, or the presence of reducing impurities in the reaction mixture. The acetate ligands provide only moderate stability compared to more robust ligand systems.[11]
Question: What is the best way to stabilize a this compound solution for catalysis?
Answer: The most effective method is to form a stable Gold(III) complex by adding a strongly coordinating ligand. The choice of ligand is crucial for tuning the stability and reactivity of the gold center.[2]
-
N-Heterocyclic Carbenes (NHCs): These ligands form very strong σ-bonds with gold, creating highly stable complexes that are resistant to reduction and can be stored for longer periods.[9][10][12]
-
Pincer Ligands: Polydentate ligands, such as those with (C^N^C) or (P^N^C) scaffolds, chelate to the gold center, providing significant steric and electronic stabilization.[8]
-
Phosphines and Bipyridines: While common in gold catalysis, some phosphines can also induce reduction. However, carefully chosen phosphine or bipyridine ligands can enhance stability.[2][11]
Question: Can I use co-solvents or other additives to improve stability?
Answer: Yes, aside from ligands, other factors can influence stability:
-
Solvent Choice: Using anhydrous, high-purity, non-reducing solvents is critical. Dichloromethane or acetonitrile are common choices.
-
Acidic Conditions: In some cases, adding a non-coordinating acid can improve solubility and stability, though this is highly dependent on the specific catalytic reaction.
-
Avoid Chloride: If possible, use chloride-free gold precursors. Chloride ions can occupy coordination sites and may negatively impact catalyst stability and activity in certain reactions.[7]
Data Presentation
Table 1: Comparative Stability of Gold(III) Solutions with Different Additives
The following table provides a qualitative and semi-quantitative comparison of the stability of Gold(III) solutions when different classes of stabilizing ligands are used. Stability is inversely correlated with the ease of reduction to Au(0).
| Additive Class | Example Ligand | Coordination | Relative Stability | Typical Observation | Reduction Potential (AuIII/AuI) |
| None (Acetate only) | - | Weak (O-donor) | Very Low | Decomposes (color change) within hours to days | High (Easily Reduced) |
| Bidentate N-Donor | 2,2'-Bipyridine | Moderate (N,N-chelate) | Moderate | Stable for days under inert atmosphere | Lower than acetate |
| Monodentate P-Donor | Triphenylphosphine | Moderate (P-donor) | Moderate to Low | Stability is highly dependent on phosphine electronics | Variable |
| N-Heterocyclic Carbene | IPr (Imidazolium-based) | Strong (C-donor) | Very High | Stable for weeks to months as a solid or in solution | Very Low (Resistant to Reduction) |
| Pincer C^N^C Ligand | Diphenylpyridine | Very Strong (Tridentate) | Highest | Highly robust, often air- and moisture-stable | Lowest (Very Resistant to Reduction) |
Note: This table is a generalized summary based on established principles of coordination chemistry. Actual stability depends on the specific ligand, solvent, and conditions.[2][8][11]
Experimental Protocols
Protocol: Preparation and Stabilization of a this compound Stock Solution with an N-Heterocyclic Carbene (NHC) Precursor
This protocol describes the in-situ formation of a stabilized Au(III)-NHC complex for use in catalysis. This method avoids the isolation of the potentially unstable this compound by forming a robust complex directly.
Materials:
-
This compound (Au(OAc)₃)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride ([IPrH]Cl)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous n-pentane
-
Schlenk flask and standard Schlenk line equipment
-
Syringes and cannula
-
Magnetic stirrer and stir bars
Workflow for Preparing a Stabilized Gold(III) Catalyst Solution
Procedure:
-
Prepare the NHC Ligand (Free Carbene):
-
In an oven-dried Schlenk flask under an inert atmosphere (Argon), add the imidazolium salt [IPrH]Cl (1.05 equivalents) and KHMDS (1.0 equivalent).
-
Add anhydrous DCM via syringe to achieve the desired final concentration (e.g., 0.1 M).
-
Stir the resulting suspension at room temperature for 1 hour. During this time, the deprotonation of the imidazolium salt generates the free NHC ligand in solution.
-
-
Prepare the this compound Solution:
-
In a separate oven-dried Schlenk flask under Argon, add this compound (1.0 equivalent).
-
Add anhydrous DCM via syringe to dissolve the gold salt completely. Gentle warming may be required, but do not exceed 40 °C. Cool back to room temperature.
-
-
Form the Au(III)-NHC Complex:
-
Cool the flask containing the free NHC ligand to 0 °C in an ice bath.
-
Using a cannula, slowly transfer the this compound solution into the flask containing the stirred NHC solution over 10-15 minutes. A color change to a more intense and stable yellow should be observed.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for an additional 2-4 hours under an inert atmosphere to ensure complete complexation.
-
-
Storage and Use:
-
The resulting clear, yellow solution is the stabilized Au(III)-NHC catalyst stock solution.
-
For long-term storage, keep the solution under an Argon atmosphere at low temperature (e.g., 4 °C) and protected from light.
-
Before use in a catalytic reaction, allow the solution to warm to room temperature. This stock solution can now be used volumetrically for your experiments.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Computational Studies of Au(I) and Au(III) Anticancer MetalLodrugs: A Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. goldrefiningforum.com [goldrefiningforum.com]
- 5. eco-goldex.com [eco-goldex.com]
- 6. Synthesis, Structures, and Electrochemistry of Au(III)-ethylenediamine Complexes and Interactions with Guanosine 5’-Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (P^N^C) Ligands to Stabilize Gold(III): A Straightforward Access to Hydroxo, Formate, and Hydride Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Heterocyclic Carbene Ligand Stability on Gold Nanoparticles in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Heterocyclic Carbene Ligand Stability on Gold Nanoparticles in Biological Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Optimizing Gold(III) Acetate Catalyst Loading for Organic Transformations: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gold(III) acetate as a catalyst in organic transformations. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during reactions catalyzed by this compound.
Q1: My reaction is showing low or no conversion. What are the potential causes and how can I fix it?
Low or no conversion is a frequent issue that can stem from several factors related to the catalyst's activity and the reaction conditions.
-
Potential Cause 1: Catalyst Deactivation. this compound can be reduced to catalytically inactive Gold(0) nanoparticles, which often appear as a black precipitate.[1][2] This can be caused by certain substrates, impurities, or high temperatures.[1]
-
Solution:
-
Ensure all glassware is scrupulously clean and reagents are pure.
-
Consider the use of a co-oxidant to maintain the Au(III) oxidation state.
-
Lowering the reaction temperature may help prevent thermal decomposition.[3]
-
-
-
Potential Cause 2: Insufficient Catalyst Loading. The amount of catalyst may be too low to effectively drive the reaction to completion within a reasonable timeframe.
-
Solution:
-
Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol% or 5 mol%).
-
Monitor the reaction progress at each loading to find the optimal concentration.
-
-
-
Potential Cause 3: Poor Catalyst Solubility. this compound has limited solubility in some organic solvents, which can hinder its catalytic activity.[4]
-
Solution:
-
Screen different solvents to find one in which this compound is more soluble.
-
Gentle heating or sonication may aid in dissolving the catalyst, but be mindful of potential thermal decomposition.[5]
-
-
-
Potential Cause 4: Presence of Inhibitors. Impurities in the starting materials or solvent, such as those with high affinity for gold (e.g., halides, strong bases), can act as catalyst poisons.[6]
Q2: I'm observing the formation of multiple products, leading to low selectivity. How can I improve this?
Poor selectivity can be influenced by reaction temperature, solvent, and the nature of the catalyst itself.
-
Potential Cause 1: Reaction Temperature is Too High. Elevated temperatures can provide enough energy to overcome the activation barriers for side reactions, leading to a mixture of products.
-
Solution:
-
Try running the reaction at a lower temperature. This can often improve selectivity by favoring the kinetic product.[7]
-
-
-
Potential Cause 2: Inappropriate Solvent. The polarity and coordinating ability of the solvent can significantly influence the reaction pathway and, consequently, the selectivity.[8]
-
Solution:
-
Conduct a solvent screen to identify the optimal medium for your specific transformation. Non-coordinating solvents are often a good starting point in gold catalysis.
-
-
-
Potential Cause 3: Catalyst-Substrate Mismatch. The electronic and steric properties of the catalyst and substrate must be well-matched to achieve high selectivity.
-
Solution:
-
While this compound is the primary catalyst, the addition of ligands can modulate its reactivity and selectivity. Consider screening different ligands to fine-tune the catalytic system. The trans effect of ligands can significantly impact the reactivity of Au(III) complexes.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading for this compound?
A typical catalyst loading for this compound in homogeneous catalysis ranges from 0.5 mol% to 5 mol%.[10] However, the optimal loading is highly dependent on the specific reaction, substrate, and reaction conditions. For some highly efficient transformations, loadings as low as 0.1 mol% have been reported.[11] It is always recommended to screen a range of catalyst loadings to determine the most effective concentration for your specific application.
Q2: How should I handle and store this compound?
This compound is a yellow solid that should be handled with care. It is sensitive to light and heat, and it decomposes at 170 °C.[5]
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.
Q3: My this compound catalyst appears to have decomposed (turned black). Can it be regenerated?
The black precipitate is likely metallic gold (Au(0)), which is generally inactive for the desired transformation. While some heterogeneous catalysts can be regenerated, in-situ regeneration of a homogeneous this compound catalyst that has decomposed to Au(0) is often difficult. Prevention of deactivation is the more effective strategy.[1][2] In some cases, catalyst deactivation by poisoning may be reversible by washing with water or treating with acid, but this is highly dependent on the nature of the poison.
Q4: Do I need to use a co-catalyst or additive with this compound?
While this compound can be effective on its own, the use of co-catalysts or additives is common in gold catalysis.
-
Silver Salts: Silver salts (e.g., AgOTf, AgSbF₆) are often used to abstract halide ligands from gold precursors to generate a more active cationic gold species. While this compound does not have halide ligands, silver salts can sometimes play a beneficial role in other catalytic cycles.
-
Acid Additives: The presence of an acid co-catalyst can be essential, particularly in reactions where protonolysis is a key step.[3] Acids with non-nucleophilic counterions, such as triflimide (HNTf₂), are often preferred to avoid side reactions.[3]
-
Ligands: The addition of ligands, such as phosphines or N-heterocyclic carbenes (NHCs), can significantly impact the catalyst's stability, activity, and selectivity.[12]
Data Presentation
The following tables summarize the effect of catalyst loading on the outcome of specific organic transformations catalyzed by gold.
Table 1: Effect of Catalyst Loading on the Gold-Catalyzed Cyclization of Allenyl Acetals
| Entry | Catalyst | Loading (mol%) | Yield (%) |
| 1 | PPh₃AuCl/AgSbF₆ | 5 | 65 |
| 2 | PPh₃AuCl/AgOTf | 5 | 89 |
| 3 | PPh₃AuCl/AgNTf₂ | 5 | 83 |
| 4 | AuCl₃ | 5 | 51 |
| 5 | PtCl₂ | 5 | 30 |
| Data adapted from a study on the gold-catalyzed cyclization of allenyl acetals. The results highlight that both the gold catalyst and the counterion play a significant role in product yield.[13] |
Table 2: Effect of Gold Loading on the Selective Oxidation of Benzyl Alcohol
| Entry | Gold Loading (wt%) | Conversion (%) | Selectivity to Benzaldehyde (%) |
| 1 | 0.25 | Not specified | 61.4 |
| 2 | 0.5 | Not specified | 68.8 |
| 3 | 1 | Not specified | 88.2 |
| This table illustrates that increasing the gold loading on a support can significantly improve the selectivity of the oxidation of benzyl alcohol to benzaldehyde.[14] |
Experimental Protocols
Protocol 1: General Procedure for Gold-Catalyzed Hydration of Alkynes
This protocol provides a general method for the hydration of alkynes to ketones using a Gold(III) catalyst.
Materials:
-
This compound (or other suitable Gold(III) precursor)
-
Alkyne substrate
-
Solvent (e.g., methanol, acetonitrile)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (if required)
-
Standard workup and purification supplies (e.g., rotary evaporator, silica gel for chromatography)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the alkyne substrate (1.0 mmol).
-
Dissolve the substrate in the chosen solvent (e.g., 5 mL of methanol).
-
Add this compound (0.01 mmol, 1 mol%) to the reaction mixture.
-
Add water (2.0 mmol, 2 equivalents).
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel flash chromatography to obtain the desired ketone.
This is a general protocol and may require optimization for specific substrates. Factors to consider for optimization include catalyst loading, solvent, temperature, and reaction time.[3][15]
Visualizations
Caption: Troubleshooting workflow for low reaction conversion.
Caption: General pathway for this compound catalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Improving Homogeneous Cationic Gold Catalysis through a Mechanism-Based Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Gold catalyzed liquid phase oxidation of alcohol: the issue of selectivity - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 9. Cyclometalated (N,C) Au(III) Complexes: The Impact of Trans Effects on Their Synthesis, Structure, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Ligand Effects in Homogeneous Au Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Systematic Investigation on Supported Gold Catalysts Prepared by Fluorine-Free Basic Etching Ti3AlC2 in Selective Oxidation of Aromatic Alcohols to Aldehydes [mdpi.com]
- 15. researchgate.net [researchgate.net]
Common challenges in the synthesis and purification of Gold(III) acetate
Welcome to the technical support center for the synthesis and purification of Gold(III) acetate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during their experimental work. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are:
-
From Gold(III) hydroxide: This is a common laboratory-scale method involving the reaction of freshly prepared Gold(III) hydroxide with glacial acetic acid.[1][2] This method is favored for producing a chloride-free product, assuming the precursor Gold(III) hydroxide is free of chloride ions.
-
From Gold(III) chloride or Chloroauric acid: This method involves the reaction of a gold(III) chloride precursor with an acetate source, such as acetic acid or a metal acetate.[1] A significant challenge with this route is the potential for residual chloride contamination in the final product.
Q2: What is the typical appearance and stability of this compound?
A2: this compound is a yellow to brownish crystalline solid.[2][3] It is sensitive to heat and will decompose at temperatures around 170-180°C to form metallic gold.[1][2] Gold(III) compounds, in general, are prone to reduction, and the acetate ligands provide moderate stability.[1] It is also hygroscopic and should be stored in a tightly sealed container under an inert atmosphere.
Q3: What are the main challenges in the synthesis of this compound?
A3: The main challenges include:
-
Precursor Purity: The purity of the final product is highly dependent on the starting materials. If Gold(III) chloride is used as a precursor, residual chloride ions can be difficult to remove.[1]
-
Reaction Conditions: Controlling the reaction temperature is crucial to prevent the premature decomposition of the this compound product.
-
Product Isolation: Due to its limited solubility in many common solvents, isolating the pure product can be challenging.
Q4: How can I purify crude this compound?
A4: Purification is typically achieved through recrystallization. The choice of solvent is critical. A suitable solvent should dissolve the this compound at an elevated temperature but have low solubility at room temperature, allowing for the crystallization of the pure product upon cooling. Due to the limited solubility of this compound, non-aqueous solvents like glacial acetic acid are often necessary to achieve high purity.[1] Repeated washing with anhydrous solvents can also help remove impurities.[1]
Q5: How can I confirm the purity of my synthesized this compound?
A5: Purity can be assessed using several analytical techniques:
-
Elemental Analysis: To determine the percentage of gold and other elements.
-
X-ray Diffraction (XRD): To confirm the crystalline structure of the compound.[1]
-
Ion Chromatography: To quantify the amount of anionic impurities, such as chloride.[4][5]
-
Thermogravimetric Analysis (TGA): To determine the decomposition temperature and identify any residual solvent or volatile impurities.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield of this compound | - Incomplete reaction. - Decomposition of the product during synthesis. - Loss of product during isolation and purification. | - Ensure stoichiometric amounts of reactants are used. - Carefully control the reaction temperature to avoid exceeding the decomposition point. - Optimize the purification process, for instance, by carefully selecting the recrystallization solvent to maximize recovery. |
| Product is a dark, tar-like substance instead of a crystalline solid. | - Presence of significant impurities. - Decomposition of the product due to excessive heat. - Inappropriate solvent used for precipitation or recrystallization. | - Use higher purity starting materials. - Strictly control the reaction temperature. - Perform solvent screening to find a suitable recrystallization solvent system. |
| Final product is contaminated with chloride. | - Use of a chloride-containing precursor (e.g., Gold(III) chloride). - Incomplete removal of chloride during purification. | - If possible, synthesize from a chloride-free precursor like Gold(III) hydroxide. - Perform multiple recrystallizations from a suitable solvent. - Wash the purified crystals with a solvent in which this compound is sparingly soluble but chloride salts are more soluble. |
| This compound decomposes during storage. | - Exposure to heat, light, or moisture. - Presence of reducing impurities. | - Store the product in a cool, dark, and dry environment, preferably in a desiccator under an inert atmosphere (e.g., argon or nitrogen). - Ensure the product is highly pure before storage. |
Experimental Protocols
Synthesis of this compound from Gold(III) Hydroxide
This method is preferred for obtaining a high-purity, chloride-free product.
Methodology:
-
Preparation of Gold(III) Hydroxide: Freshly prepare Gold(III) hydroxide (Au(OH)₃) by reacting a solution of chloroauric acid (HAuCl₄) with a stoichiometric amount of a base (e.g., NaOH or KOH) at a controlled pH. The resulting precipitate should be thoroughly washed with deionized water to remove all chloride ions. The absence of chloride can be confirmed by testing the wash water with a silver nitrate solution.
-
Reaction with Glacial Acetic Acid: In a round-bottom flask, suspend the freshly prepared and washed Gold(III) hydroxide in glacial acetic acid. A slight excess of glacial acetic acid is typically used.
-
Heating: Gently heat the mixture with constant stirring. A reaction temperature of around 60°C has been reported to be effective.[6] The reaction should be monitored for the dissolution of the Gold(III) hydroxide and the formation of the yellow this compound solution.
-
Isolation: After the reaction is complete, the excess glacial acetic acid can be removed under reduced pressure. The resulting solid is crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as glacial acetic acid.
Quantitative Data (Illustrative):
| Parameter | Value | Reference |
| Typical Yield | Not explicitly found in search results | - |
| Purity (after recrystallization) | >99.9% (metals basis) | [1] |
Purification by Recrystallization
Methodology:
-
Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Glacial acetic acid is a commonly used solvent.[1]
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a temperature well below the decomposition point.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting guide for common issues in this compound synthesis.
References
- 1. This compound Research Chemical [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. americanelements.com [americanelements.com]
- 4. uwlab.soils.wisc.edu [uwlab.soils.wisc.edu]
- 5. Ion chromatographic determination of chloride in mustard sauces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JPH02133318A - Platinum(iii) acetate - Google Patents [patents.google.com]
Best practices for preventing Gold(III) acetate decomposition during long-term storage
This technical support center provides guidance on the best practices for preventing the decomposition of Gold(III) acetate during long-term storage. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their experiments.
Troubleshooting Guide
Encountering issues with your this compound? Consult the table below for common problems, their probable causes, and recommended solutions.
| Problem | Probable Cause | Recommended Solution |
| Discoloration of Solid (Yellow to Brown/Black) | Partial thermal decomposition or exposure to light. | Store in a tightly sealed, opaque container in a cool, dark place. Preferably under an inert atmosphere at 2-8°C. |
| Reduced Reactivity or Poor Yield in Experiments | Decomposition of this compound, leading to lower active compound concentration. | Use a fresh batch of this compound. Implement stricter storage conditions for existing stock. Consider re-qualifying the material if it has been stored for an extended period. |
| Inconsistent Experimental Results | Non-uniform decomposition of the stored material. | Ensure the entire batch is stored under consistent conditions. Before use, gently homogenize the powder if caking is observed, taking care to minimize exposure to air and moisture. |
| Formation of Metallic Gold Precipitate in Solutions | Reduction of Gold(III) to metallic gold, especially in the presence of reducing agents or under basic conditions (pH > 5).[1] | For aqueous solutions, maintain a pH below 3 to enhance stability.[1] Prepare solutions fresh and use them promptly. Avoid contact with incompatible materials. |
| Unexpected Side Reactions | Contamination from decomposition products (e.g., acetic acid) or interaction with incompatible materials. | Store this compound away from ammonia, organic solvents, metal powders, and oxidizing agents.[2] Use high-purity solvents and reagents in your experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2°C and 8°C. It should be kept in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to prevent exposure to moisture and air.
Q2: How sensitive is this compound to temperature?
A2: this compound is thermally sensitive. While its formal decomposition temperature is around 170-180°C, studies have shown that rapid fragmentation can occur at temperatures as low as approximately 103°C under fast heating rates.[3] Therefore, it is crucial to avoid exposure to high temperatures during storage and handling.
Q3: What are the primary decomposition products of this compound?
A3: The primary decomposition products of this compound upon heating are metallic gold and acetic acid.[1][3]
Q4: Can I store this compound in a standard laboratory freezer at -20°C?
A4: Storing this compound at -20°C is a reasonable practice and aligns with general guidelines for enhancing the stability of chemical compounds. Storage at -20°C under an inert atmosphere has been shown to result in less compound degradation over time compared to storage at higher temperatures.
Q5: Is this compound sensitive to light?
A5: Yes, like many gold compounds, this compound is sensitive to light. Photodecomposition can lead to the reduction of Gold(III) and the formation of metallic gold. Therefore, it is essential to store it in an opaque or amber container to protect it from light exposure.
Q6: What is the impact of humidity on the stability of this compound?
A6: this compound is susceptible to hydrolysis in the presence of moisture. In aqueous environments with a pH above 5, it can hydrolyze to form gold(III) hydroxide precipitates.[1] Therefore, it is crucial to store the solid compound in a desiccated environment and use anhydrous solvents when preparing solutions if water is to be avoided.
Q7: What materials are incompatible with this compound?
A7: this compound is incompatible with ammonia, organic solvents, metal powders, and strong oxidizing agents.[2] Contact with these materials should be avoided to prevent hazardous reactions and decomposition of the compound.
Experimental Protocols
Protocol: Accelerated Stability Study for this compound
This protocol outlines a method for assessing the stability of this compound under accelerated conditions.
1. Materials and Equipment:
- This compound sample
- Amber glass vials with airtight septa
- Temperature and humidity-controlled stability chambers
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
- Inert gas (Argon or Nitrogen) source
2. Sample Preparation:
- Accurately weigh 5-10 mg of this compound into several amber glass vials.
- If assessing the impact of atmosphere, purge the headspace of a subset of vials with an inert gas before sealing.
- Tightly seal all vials.
3. Storage Conditions:
- Place the vials in stability chambers set to the following conditions:
- Condition 1 (Accelerated): 40°C / 75% RH
- Condition 2 (Intermediate): 30°C / 65% RH
- Condition 3 (Long-term reference): 25°C / 60% RH
- Condition 4 (Refrigerated): 5°C ± 3°C
4. Testing Schedule:
- Analyze the samples at the following time points: 0, 1, 3, and 6 months.
5. Analytical Method:
- At each time point, remove a vial from each condition.
- Dissolve the contents in a suitable solvent (e.g., a buffered aqueous solution with pH < 3 or an appropriate organic solvent).
- Analyze the solution by a validated HPLC method to determine the purity of this compound and identify any degradation products.
- Visual inspection for color change should also be recorded at each time point.
6. Data Analysis:
- Plot the percentage of remaining this compound against time for each storage condition.
- Determine the rate of decomposition and estimate the shelf life under recommended storage conditions.
Visualizations
Caption: Troubleshooting workflow for this compound issues.
References
Troubleshooting low yields in Gold(III) acetate catalyzed cross-coupling reactions
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing Gold(III) acetate in cross-coupling reactions and may be encountering challenges with reaction yields. Below you will find frequently asked questions (FAQs), troubleshooting guides, and generalized experimental protocols to assist in optimizing your synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Low yields in this compound catalyzed cross-coupling reactions can stem from a variety of factors, from catalyst stability to suboptimal reaction conditions. This guide addresses common issues in a question-and-answer format.
Q1: My reaction is not proceeding, or the yield is very low. What are the most common initial checks?
A1: When facing low to no conversion, it is crucial to systematically verify the foundational components of your reaction:
-
Catalyst Integrity: this compound is a yellow solid that can decompose with heat (decomposition begins around 170°C) and light.[1] Ensure your catalyst has been stored properly in a cool, dark, and dry place. If the catalyst appears discolored (e.g., darkened), it may have started to decompose to metallic gold, which is catalytically inactive for this transformation.
-
Inert Atmosphere: Gold-catalyzed cross-coupling reactions, particularly those involving the Au(I)/Au(III) redox cycle, can be sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). This includes using degassed solvents and sparging the reaction vessel before adding reagents.
-
Reagent Purity: Impurities in your substrates, solvents, or base can poison the catalyst. Ensure all reagents are of high purity and that solvents are anhydrous.
Q2: I observe a black precipitate in my reaction mixture. What is it and how can I prevent it?
A2: The formation of a black precipitate is likely metallic gold (Au(0)), indicating catalyst decomposition.[2] This is a common deactivation pathway for gold catalysts. Several factors can contribute to this:
-
High Temperatures: this compound decomposes at elevated temperatures.[1] If your reaction temperature is too high, it can lead to the reduction of the active gold species to Au(0). Consider lowering the reaction temperature.
-
Absence of a Stabilizing Ligand: The choice of ligand is critical in stabilizing the gold catalyst and preventing agglomeration into inactive nanoparticles. The use of appropriate phosphine or N-heterocyclic carbene (NHC) ligands can prevent decomposition.
-
Presence of Reductive Impurities: Impurities in the starting materials or solvents can reduce the Gold(III) catalyst. Ensure the purity of all components.
Q3: How do I choose the right ligand for my this compound catalyzed reaction?
A3: Ligand selection is critical for a successful gold-catalyzed cross-coupling reaction. The ligand stabilizes the gold center, facilitates the oxidative addition and reductive elimination steps of the catalytic cycle, and can influence the overall yield and selectivity. While this compound can be used as a precursor, the active catalytic species is often a ligand-stabilized gold complex. Hemilabile ligands, such as those with both a phosphine and a nitrogen donor (P,N ligands), have been shown to be effective in promoting the Au(I)/Au(III) redox cycle.[3] The choice of ligand will be highly dependent on the specific substrates and reaction type. It is often necessary to screen a variety of ligands to find the optimal one for your system.
Q4: What is the role of additives, such as silver salts, in these reactions?
A4: Silver salts (e.g., AgOTf, AgSbF₆) are often used as additives in gold-catalyzed reactions. Their primary role is to act as halide scavengers. If you are starting with a halide-containing gold precursor or if halide anions are generated during the reaction, they can coordinate to the gold center and inhibit catalysis. The silver salt will precipitate the halide as a silver halide (e.g., AgCl, AgBr), freeing up a coordination site on the gold catalyst and promoting its activity.
Q5: Can the acetate ligands from this compound interfere with the reaction?
A5: The acetate ligands on the Gold(III) precursor can potentially act as a base or a competing nucleophile in some reactions. In many cross-coupling reactions, a stronger external base is added, which will likely displace the acetate ligands. However, in sensitive reactions, the presence of acetate could lead to side products. If this is suspected, using a different gold precursor with non-coordinating anions might be beneficial.
General Troubleshooting Workflow
If you are experiencing low yields, follow this logical troubleshooting workflow to identify and resolve the issue.
Caption: A logical workflow for troubleshooting low yields in this compound catalyzed cross-coupling reactions.
Data on Reaction Parameter Optimization
| Parameter | Variation | General Effect on Yield | Rationale |
| Catalyst Loading | 1-10 mol% | Increasing loading can improve yield for difficult substrates, but higher loadings can also lead to more side products and catalyst decomposition. | A higher concentration of the active catalyst can increase the reaction rate. |
| Ligand | None vs. Phosphine vs. NHC | The presence of a ligand is often crucial. The optimal ligand depends on the specific reaction. | Ligands stabilize the gold catalyst, prevent decomposition, and modulate its electronic and steric properties to facilitate the catalytic cycle. |
| Base | Weak (e.g., K₂CO₃) vs. Strong (e.g., Cs₂CO₃, K₃PO₄) | A stronger base often leads to higher yields, but can also promote side reactions. | The base is required for the transmetalation step in many cross-coupling reactions (e.g., Suzuki-Miyaura). |
| Solvent | Aprotic polar (e.g., DMF, Dioxane) vs. Aprotic nonpolar (e.g., Toluene) | The choice of solvent can significantly impact yield. Aprotic polar solvents often give better results. | The solvent affects the solubility of the reagents and the stability and reactivity of the catalytic species. |
| Temperature | Room Temp. to 120°C | Higher temperatures can increase reaction rates, but can also lead to catalyst decomposition and side reactions. | Cross-coupling reactions often have a significant activation energy barrier. |
Generalized Experimental Protocol
The following is a generalized protocol for a this compound catalyzed Suzuki-Miyaura cross-coupling reaction. Note: This is a starting point and will likely require optimization for your specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide or bromide)
-
Arylboronic acid
-
Ligand (e.g., a biarylphosphine or NHC ligand)
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (e.g., 5 mol%), the chosen ligand (e.g., 5-10 mol%), the aryl halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-110°C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Gold-Catalyzed Cross-Coupling Reaction Cycle
The generally accepted mechanism for many gold-catalyzed cross-coupling reactions involves a Au(I)/Au(III) redox cycle. Even when starting with this compound, it is often proposed that it is reduced in situ to a Au(I) species which then enters the catalytic cycle.
Caption: A simplified representation of the Au(I)/Au(III) catalytic cycle in cross-coupling reactions and a common deactivation pathway.
References
Overcoming solubility issues of Gold(III) acetate in nanoparticle synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility of Gold(III) acetate during gold nanoparticle (AuNP) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in nanoparticle synthesis?
This compound, or auric acetate, is a chemical compound of gold and acetic acid. It is a yellow solid used as a precursor for synthesizing gold nanoparticles.[1] Its primary advantage is that it provides a chloride-free source of gold, which can be beneficial as chloride ions from common precursors like tetrachloroauric acid (HAuCl4) can negatively impact the properties and applications of the resulting nanoparticles.[2][3]
Q2: I'm having trouble dissolving this compound. What are the common solvents and its general solubility?
This compound has very limited solubility in water.[1][4][5][6][7] It is also described as being slightly soluble in alkaline solutions.[1] This low solubility is a common challenge for researchers.
Q3: My this compound is not dissolving in water for my synthesis. What can I do?
Several methods can be employed to improve the solubility of this compound:
-
Acidification: The addition of acids such as hydrochloric acid (HCl) or nitric acid (HNO3) can significantly increase the solubility of this compound, resulting in a clear, yellowish solution.[4][5]
-
Alkalinization: Adjusting the pH of the aqueous solution to a range of 6-7 using sodium hydroxide (NaOH) or sodium carbonate (Na2CO3) has been shown to improve its utility in synthesis.[4][5] A more drastic approach involves refluxing a colloidal dispersion of gold acetate at a pH of 10-11, which can lead to its complete dissolution.[8]
Q4: Are there any alternative gold precursors I can use if I can't resolve the solubility issues with this compound?
Yes, several alternative chloride-free gold precursors are available for AuNP synthesis. These include:
The most common precursor, tetrachloroauric acid (HAuCl4), is highly soluble in water and other common solvents, but it introduces chloride ions.[2]
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of gold nanoparticles using this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| This compound precipitates out of solution during synthesis. | The concentration of this compound exceeds its solubility in the chosen solvent system. | 1. Attempt to redissolve the precipitate by adjusting the pH. Adding a dilute acid (e.g., HCl, HNO3) or a base (e.g., NaOH, Na2CO3) can increase solubility.[4][5] 2. Consider switching to a different solvent system or a co-solvent approach if compatible with your synthesis method. 3. If the issue persists, consider using an alternative, more soluble gold precursor.[2][3] |
| Inconsistent nanoparticle size and shape. | Poor dissolution of the precursor leading to uncontrolled nucleation and growth. | 1. Ensure complete dissolution of the this compound before initiating the reduction step. Use the solubilization methods mentioned in the FAQs. 2. Precisely control the reaction temperature, as this can influence both solubility and reaction kinetics. This compound decomposes at 170°C.[1] |
| Low yield of gold nanoparticles. | Incomplete reduction of the gold precursor due to poor availability in the solution. | 1. Confirm the complete dissolution of this compound. A higher concentration of dissolved gold precursor will be available for reduction. 2. Optimize the concentration of the reducing agent and other reaction parameters. |
Experimental Protocols
Protocol 1: Solubilization of this compound for Ultrasonic Spray Pyrolysis (USP)
This protocol is based on a method for preparing an aqueous solution of this compound for the synthesis of AuNPs via Ultrasonic Spray Pyrolysis (USP).[4][5]
Materials:
-
This compound [Au(CH3COO)3]
-
Deionized water (H2O)
-
Hydrochloric acid (HCl) or Nitric acid (HNO3)
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na2CO3)
Procedure:
-
Attempt to dissolve this compound in deionized water. You will likely observe very limited solubility.
-
To increase solubility, slowly add either HCl or HNO3 dropwise to the suspension while stirring until a clear, yellowish solution is obtained.
-
Alternatively, for syntheses requiring neutral or near-neutral pH, add NaOH or Na2CO3 to the aqueous suspension to adjust the pH to a range of 6-7.
-
The resulting solution can then be used as the precursor for AuNP synthesis via USP.
Protocol 2: High-pH Dissolution of this compound
This protocol describes a method to completely dissolve this compound by refluxing at a high pH.[8]
Materials:
-
This compound [Au(CH3COO)3]
-
Deionized water (H2O)
-
A suitable base (e.g., NaOH) to adjust the pH
Procedure:
-
Create a colloidal dispersion of this compound in deionized water.
-
Adjust the pH of the dispersion to 10-11 by adding a base.
-
Reflux the solution at its boiling temperature.
-
Continue refluxing until the solution becomes transparent and colorless, indicating the complete dissolution of the gold acetate to form anionic Au(III) species like Au(OH)4-.
-
This solution can then be used for impregnating supports for catalyst preparation.
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Key relationships in overcoming solubility issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. A halogen-free synthesis of gold nanoparticles using gold(III) oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. echemi.com [echemi.com]
- 7. GOLD (III) ACETATE CAS#: 15804-32-7 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
The effect of pH adjustment on Gold(III) acetate precursor for AuNP formation
Technical Support Center: Gold(III) Acetate for AuNP Formation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the use of this compound as a precursor for the synthesis of gold nanoparticles (AuNPs), with a specific focus on the critical role of pH adjustment.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precursor not dissolving in water?
This compound has very limited solubility in pure water.[1][2][3] To achieve a clear, yellowish precursor solution suitable for AuNP synthesis, the pH must be adjusted. Adding an acid, such as HCl or HNO3, can significantly increase its solubility.[1][2][3]
Q2: How does adjusting the pH of the this compound solution affect the resulting AuNPs?
Adjusting the pH is a critical step for controlling the synthesis of AuNPs. While research specifically detailing the pH effects on this compound is nascent, the principles from other gold precursors are informative. Generally, pH influences:
-
Size and Shape: The pH of the reaction medium strongly dictates the final morphology and size of the AuNPs.[4] For instance, in some systems, alkaline conditions (pH 8-10) can produce small, spherical nanoparticles (~18 nm), while acidic conditions (pH 1.3-2) may result in larger, irregularly shaped particles (20-250 nm).[4]
-
Stability: The pH affects the surface charge of the nanoparticles, which is crucial for colloidal stability. Unfavorable pH can lead to particle agglomeration.[5] For example, AuNPs synthesized at a very low pH of 1.3 have shown a significant decrease in stability over time.[4]
-
Reaction Yield: The efficiency of the nanoparticle formation can be pH-dependent. Studies using the common citrate reduction method with HAuCl4 have shown that the concentration of AuNPs formed can decrease by nearly 46% when the pH drops from 5.3 to 4.7.[6][7]
Q3: I've successfully dissolved the this compound by lowering the pH. What should I consider before starting the reduction?
While lowering the pH aids dissolution, the optimal pH for the actual nanoparticle formation may be different. In some protocols using this compound, after initial dissolution with acid, the pH is subsequently raised to a neutral or slightly alkaline range (pH 6-7) using a base like NaOH or Na2CO3 to improve the synthesis process.[1][2][8] This two-step pH adjustment allows for both effective precursor dissolution and controlled nanoparticle growth.
Q4: Can the pH of the reducing agent solution also impact the synthesis?
Yes, the pH of the reducing agent is also a key parameter. For reducing agents like ascorbic acid, increasing the pH to alkaline conditions can enhance its reactivity, leading to the formation of smaller AuNPs.[9] The deprotonation of hydroxyl groups at alkaline pH makes the reducing agent more potent.[9]
Q5: My AuNPs, synthesized from this compound, are ellipsoidal, not spherical. Is this expected?
Yes, the choice of precursor can influence the nanoparticle shape. One study comparing AuNPs synthesized via ultrasonic spray pyrolysis found that a Gold(III) chloride precursor produced spherical nanoparticles, whereas a this compound precursor resulted in ellipsoidal nanoparticles.[10]
Troubleshooting Guide
Problem 1: Precursor solution is cloudy or contains visible precipitate.
-
Possible Cause: Incomplete dissolution of this compound due to its low solubility in neutral water.[1][2]
-
Troubleshooting Steps:
-
Slowly add a dilute acid (e.g., HCl, HNO3) dropwise to the aqueous solution while stirring.[1][3]
-
Continue adding acid until the solution becomes a clear, yellowish color, indicating complete dissolution of the precursor.[1][3]
-
Refer to the experimental workflow diagram below for a visual guide to this process.
-
Problem 2: No AuNP formation is observed after adding the reducing agent (solution color does not change).
-
Possible Cause 1: The pH of the reaction medium is inhibiting the reduction of Au(III) to Au(0). Some reduction reactions are highly pH-sensitive.[11]
-
Troubleshooting Steps:
-
Possible Cause 2: The reducing agent is not potent enough under the current conditions.
-
Troubleshooting Steps:
Problem 3: The final solution is blue or purple, and a black precipitate forms quickly.
-
Possible Cause: Uncontrolled, rapid reduction leading to the formation of large, unstable aggregates instead of monodisperse nanoparticles. The blue/purple color often indicates larger or aggregated gold particles.[12]
-
Troubleshooting Steps:
-
Control the pH: The pH may be outside the optimal range for controlled growth. Re-evaluate and optimize the final pH of the reaction mixture. Slight fluctuations in pH can significantly impact the outcome.[6]
-
Control the Temperature: Lower the reaction temperature to slow down the reduction and growth rates.
-
Check Reagent Concentrations: Ensure the concentration ratio of the stabilizing agent to the gold precursor is sufficient to cap the newly formed nanoparticles and prevent aggregation.
-
Problem 4: The resulting AuNPs are highly varied in size (polydisperse).
-
Possible Cause: The nucleation and growth phases of nanoparticle formation were not well-separated. This can be heavily influenced by pH.
-
Troubleshooting Steps:
-
Optimize pH: Fine-tuning the pH is crucial for achieving monodispersity. For citrate reduction, a pH of 5.0 was found to be optimal for producing highly monodisperse and spherical nanoparticles.[6][11]
-
Ensure Homogeneity: Increase the stirring speed to ensure uniform distribution of heat and reagents throughout the reaction vessel.
-
Purify the Precursor: Ensure the this compound is of high purity, as impurities can lead to secondary nucleation events.
-
Data Presentation: pH Effect on AuNP Synthesis
Note: Data directly correlating pH with this compound is limited. The following tables summarize findings from this compound and the more common HAuCl4 precursor for comparative understanding.
Table 1: Effect of pH Adjustment on AuNP Synthesis from this compound Precursor
| Precursor System | pH Adjustment | Observation | Resulting AuNP Characteristics | Reference |
|---|---|---|---|---|
| Au(III) acetate in H₂O | Addition of HCl or HNO₃ | Poor solubility in pure H₂O; clear, yellowish solution upon acidification. | Enabled successful AuNP formation. | [1][2][3] |
| Au(III) acetate (acidified) | Addition of NaOH or Na₂CO₃ to pH 6-7 | Improved synthesis conditions post-dissolution. | Diameter: 15-30 nm; Shape: Circular/Ellipsoidal. |[1][8][10] |
Table 2: General Effect of Precursor pH on AuNP Characteristics (using HAuCl₄)
| pH of Precursor Solution | Average Particle Size | Morphology | Surface Plasmon Resonance (λ_max) | Reference |
|---|---|---|---|---|
| 1.3 | 20-250 nm | Varied shapes, low stability | Broad peak | [4] |
| 2.0 | - | Varied shapes | - | [4] |
| 4.0 | ~60 nm | Flower-like nanostructures | > 600 nm (red-shifted) | [4] |
| 4.7 | 13.92 ± 1.45 nm | Spherical | 520 nm | [7] |
| 5.0 | 14.94 ± 1.53 nm | Highly monodisperse, spherical | 520 nm | [6][7] |
| 5.3 | 15.50 ± 1.51 nm | Spherical | 520 nm | [7] |
| 6.0 | ~60 nm | Flower-like nanostructures | > 600 nm (red-shifted) | [4] |
| 8.0 | ~18 nm | Predominantly spherical | - | [4] |
| 10.0 | ~18 nm | Predominantly spherical | - |[4] |
Experimental Protocols
Protocol: Synthesis of AuNPs using pH-Adjusted this compound
This protocol is a generalized procedure based on methodologies reported for using this compound with ultrasonic spray pyrolysis (USP).[1][2][8] Researchers should adapt it based on their specific equipment and desired nanoparticle characteristics.
Materials:
-
This compound (Au(CH₃COO)₃)
-
Deionized water
-
Hydrochloric acid (HCl), dilute solution (e.g., 1 M)
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃), dilute solution (e.g., 1 M)
-
Reducing/Stabilizing agent (e.g., Polyethylene glycol (PEG), Pluronic F127, Trisodium Citrate)
Procedure:
-
Precursor Dissolution:
-
Attempt to dissolve a measured amount of this compound in a specific volume of deionized water with vigorous stirring. Observe for incomplete dissolution.
-
Slowly add dilute HCl dropwise to the suspension. Continue stirring.
-
Cease acid addition once the solution becomes completely clear and yellowish. Record the final pH.[3]
-
-
pH Adjustment for Synthesis:
-
Gently heat the precursor solution to the desired reaction temperature (e.g., 60-100 °C), depending on the chosen reduction method.
-
If the synthesis requires neutral or alkaline conditions, slowly add dilute NaOH or Na₂CO₃ dropwise until the target pH (e.g., 6-7) is reached.[1][8] Monitor the solution to ensure the gold precursor does not precipitate.
-
-
Reduction and Nanoparticle Formation:
-
Once the precursor solution is at the target temperature and pH, introduce the reducing and/or stabilizing agent.
-
Maintain the temperature and stirring for the required reaction time (this can range from minutes to hours).
-
Observe the color change of the solution. A transition to pink or ruby-red typically indicates the formation of spherical AuNPs.[9][12]
-
-
Characterization:
-
After the reaction is complete and the solution has cooled, characterize the AuNPs using:
-
UV-Vis Spectroscopy: To determine the surface plasmon resonance (SPR) peak, which gives an initial indication of particle size and dispersion.
-
Transmission Electron Microscopy (TEM): To directly visualize the size, shape, and morphology of the nanoparticles.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution.
-
-
Visualizations
Caption: A step-by-step workflow for synthesizing AuNPs from a this compound precursor.
Caption: A diagnostic flowchart for common issues in AuNP synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of this compound as a New Precursor for the Synthesis of Gold Nanoparticles in PEG Through Ultrasonic Spray Pyrolysis | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Response of Biological Gold Nanoparticles to Different pH Values: Is It Possible to Prepare Both Negatively and Positively Charged Nanoparticles? [mdpi.com]
- 6. Slight pH Fluctuations in the Gold Nanoparticle Synthesis Process Influence the Performance of the Citrate Reduction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. pH Dependence of Size Control in Gold Nanoparticles Synthesized at Room Temperature – Oriental Journal of Chemistry [orientjchem.org]
- 10. Application of this compound as a New Precursor for the Synthesis of Gold Nanoparticles in PEG Through Ultrasonic S… [ouci.dntb.gov.ua]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. mdpi.com [mdpi.com]
Investigating factors that influence Gold(III) acetate thermal decomposition kinetics
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating the thermal decomposition kinetics of Gold(III) acetate.
Section 1: Frequently Asked Questions (FAQs)
Q1: At what temperature does this compound decompose?
A1: The decomposition temperature of this compound can vary based on experimental conditions, particularly the heating rate. While standard references often cite a decomposition temperature of around 170°C to 180°C, studies using rapid heating rates have observed different behavior.[1][2] For instance, when heated rapidly at 25°C/min, a "rapid and violent fragmentation" of this compound particles has been observed at a lower temperature range of approximately 103 ± 20°C.[3] This suggests the decomposition mechanism is highly dependent on how quickly thermal energy is supplied to the sample.
Q2: What are the expected products of this compound thermal decomposition?
A2: The primary solid product of this compound thermal decomposition is metallic gold (Au).[1] This process is frequently utilized as a method for synthesizing gold nanoparticles (AuNPs).[2][4][5] The main gaseous byproduct identified during decomposition is acetic acid.[5]
Q3: What are the most critical factors that influence the decomposition kinetics?
A3: Several factors can significantly influence the thermal decomposition kinetics of this compound. The most critical include:
-
Heating Rate: As mentioned in Q1, the heating rate has a profound effect, with faster rates potentially lowering the onset temperature of decomposition and leading to different physical phenomena like particle fragmentation.[3][4][5]
-
Atmosphere: The composition of the purge gas (e.g., inert like nitrogen or oxidative like air) is a crucial parameter in thermogravimetric analysis (TGA) and can affect the reaction pathway and final products.[6][7]
-
Precursor Purity: The synthesis route can leave impurities, such as residual chloride ions if prepared from a chloride precursor, which may alter the decomposition profile.[2]
-
Sample Morphology: The physical characteristics of the this compound powder, such as particle size and crystallinity, can impact heat transfer and reaction kinetics.
Q4: Can the physical form of the gold product be controlled?
A4: Yes, the morphology of the resulting gold nanoparticles can be influenced by the decomposition conditions. For example, ultrasonic spray pyrolysis of this compound in polyethylene glycol (PEG) can produce monodisperse gold nanoparticles with diameters ranging from 5–50 nm.[2] The weak coordination of the acetate ligand is thought to enable this precise control over nanoparticle size.[2] The main byproduct, acetic acid, also influences the morphology of the formed AuNPs.[5]
Section 2: Experimental Protocols & Workflows
Protocol 2.1: General Procedure for Thermogravimetric Analysis (TGA)
This protocol outlines a general method for analyzing the thermal decomposition of this compound using a thermogravimetric analyzer.
Objective: To determine the thermal stability and decomposition profile of this compound.
Materials:
-
This compound powder
-
Thermogravimetric Analyzer (TGA)
-
High-purity purge gas (e.g., Nitrogen, Argon, or Air)
-
TGA sample pans (e.g., alumina, platinum)
Procedure:
-
Instrument Preparation:
-
Ensure the TGA instrument is clean, particularly the balance mechanism and furnace, to prevent contamination.[8]
-
Perform necessary weight and temperature calibrations as per the instrument manufacturer's guidelines.[9]
-
Turn on the desired purge gas and set the flow rate (a typical rate is 20-40 mL/min).[7] Allow the system to purge and stabilize.
-
-
Sample Preparation:
-
Place an empty TGA crucible onto the balance and tare it.
-
Carefully weigh 5-10 mg of this compound powder directly into the crucible.[10] Note the exact mass.
-
Note: For materials that decompose rapidly with significant gas evolution, using a smaller sample size (<5 mg) can prevent sample expulsion from the crucible.[10]
-
-
Experimental Setup:
-
Load the sample crucible into the TGA furnace.
-
In the instrument software, input the sample information and desired temperature program. A typical program would be:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 300°C at a controlled rate (e.g., 10°C/min).
-
-
-
Data Acquisition:
-
Begin the experiment. The instrument will record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the results as percent weight loss versus temperature.
-
The resulting thermogram can be used to identify the onset temperature of decomposition and the temperature of maximum decomposition rate (from the derivative curve, DTG).
-
Section 3: Troubleshooting Guide
This guide addresses common issues encountered during the thermal analysis of this compound.
Q&A Troubleshooting
Q: My TGA results are not reproducible. What are the common causes? A: Lack of reproducibility often stems from:
-
Sample Inhomogeneity: Ensure the powder is well-mixed and a representative sample is taken for each run.
-
Purity Variations: If using different batches of this compound, purity differences can lead to varied results.[2]
-
Instrument Calibration: Verify that the instrument's temperature and weight calibrations are current and accurate. Calibration should be checked after changing purge gas, flow rates, or temperature ranges.[9]
-
Atmospheric Integrity: Check for leaks in the gas delivery system that could allow ambient air to contaminate the furnace atmosphere.
Q: The TGA curve shows a sudden, sharp mass loss and I found residue outside the crucible. What happened? A: This indicates a violent decomposition and ejection of the sample, a known characteristic of this compound, especially under rapid heating.[4][5] The rapid evolution of gaseous products (like acetic acid) can expel the solid material.
-
Solution: Reduce the heating rate (e.g., to 5°C/min) to allow for a more controlled release of gaseous byproducts. You can also reduce the sample mass.[10]
Q: The TGA baseline is noisy or drifting. How can I fix this? A: A noisy or drifting baseline can be caused by several factors:
-
Gas Flow Instability: Ensure the gas flow rate is stable and not excessively high. Very high flow rates can cause turbulence around the sample pan.[11]
-
Contamination: Residue from previous experiments can accumulate on the balance support or in the furnace. Clean the instrument components as per the manufacturer's instructions.[8] Sometimes, this requires firing the support rods at a high temperature in air to burn off contaminants.[8]
-
Static Electricity: The sample powder or crucible may have a static charge. Use an anti-static gun or ionizer before weighing and loading the sample.
Section 4: Quantitative Data Summary
The kinetics of this compound decomposition are highly sensitive to the experimental conditions. The following table summarizes decomposition temperatures reported in the literature under various conditions.
| Onset/Peak Decomposition Temp. | Heating Rate | Atmosphere | Method | Reference |
| ~170 °C (decomposes) | Not specified | Not specified | General Reference | [1] |
| ~180 °C (decomposes) | Not specified | Not specified | General Reference | [2] |
| 103 ± 20 °C (fragmentation) | ~25 °C/min | Air | Hot-plate Study | [3] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Research Chemical [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. What Are The Common Faults Of Thermogravimetric Analyzer(TGA) | Jinan Upwell Test Co.,Ltd [upwelltest.com]
- 9. s4science.at [s4science.at]
- 10. epfl.ch [epfl.ch]
- 11. COMMON PROBLEM OF THERMOGRAVIMETRIC ANALYZER(TGA) | Jinan Upwell Test Co.,Ltd [upwelltest.com]
How to tune reaction selectivity in Gold(III) acetate mediated oxidation reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when tuning reaction selectivity in Gold(III) acetate mediated oxidation reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physical properties?
This compound, or auric acetate, has the chemical formula Au(CH₃COO)₃.[1] It is a yellow solid that is slightly soluble in water and alkaline solutions.[1] It is known to be thermally sensitive and decomposes to gold metal.[1] While its melting point is listed as 170 °C with decomposition, studies have shown that fragmentation and decomposition can begin at temperatures as low as 103°C.[1][2]
Q2: What is the fundamental principle for controlling selectivity between C-H and C-C bond activation?
The key to switching selectivity is controlling the presence of a co-adsorbed oxidant, such as atomic oxygen.[3][4]
-
With Co-adsorbed Oxygen: Oxygen-assisted γ-C-H activation is favored, occurring at lower temperatures (around 425 K) to yield products like CO₂ and formaldehyde.[3][4][5]
-
Without Co-adsorbed Oxygen: In the absence of a co-oxidant, the reaction proceeds through C-C bond cleavage at higher temperatures (around 530 K), forming products like CO₂, methyl radicals, and methyl acetate.[3][4]
Q3: How do ligands impact the stability and reactivity of the Gold(III) catalyst?
Ligands play a critical role in stabilizing the Gold(III) oxidation state and tuning its reactivity. Gold(III) complexes can be unstable and susceptible to reduction to Au(I) or Au(0), especially under physiological conditions or in the presence of reducing agents.[6] The coordination of bidentate or polydentate ligands can provide sufficient stabilization.[6][7] Furthermore, ligand exchange between the gold catalyst and other species in the reaction mixture, such as the oxidant, can generate more reactive intermediates, which is crucial for the catalytic cycle.[8][9][10]
Q4: Can the choice of oxidant influence the reaction outcome?
Absolutely. The nature of the oxidant is critical. Studies on related gold-catalyzed cross-coupling reactions show that different hypervalent iodine reagents, such as PhI(OAc)₂ versus PhICl₂, exhibit different oxidizing abilities and influence the stability of the resulting Au(III) intermediates.[8] This is because ligand exchange between the gold center and the oxidant can occur, creating a new, more reactive oxidizing species in situ.[8] Therefore, screening different oxidants is a key step in optimizing selectivity.
Q5: What is the typical fate of the this compound catalyst during the reaction?
The Au(III) center is an active part of the catalytic cycle and is typically reduced to Au(I) during the course of the reaction, for example, during reductive elimination steps that form C-C or C-X bonds.[11] A successful catalytic cycle requires an oxidant to be present to regenerate the active Au(III) species from the Au(I) intermediate. If conditions are not optimal, the catalyst can be irreversibly reduced to metallic gold (Au(0)), observed as a black precipitate, which leads to catalyst deactivation.[6]
Section 2: Troubleshooting Guide
Problem: Low or No Reactivity
| Possible Cause | Suggested Solution | Citation |
| Catalyst Inactivity | The choice of counter-ions on the gold precursor can significantly impact reactivity. In some systems, Au(OAc)₃ may be less reactive than other Au(III) sources. | [12] |
| Action: Consider using a different Au(III) precursor or generating a more active catalyst in situ with non-coordinating counterions. | [12] | |
| Catalyst Decomposition | This compound is thermally sensitive and may decompose before the desired reaction temperature is reached, especially above 100°C. | [2] |
| Action: Carefully control the reaction temperature. If high temperatures are necessary, consider using stabilizing ligands to prevent premature decomposition. | [6] | |
| Incorrect Oxidant | The reaction may require a specific type of oxidant to facilitate the Au(I)/Au(III) catalytic cycle. | [8] |
| Action: Screen a panel of oxidants (e.g., quinones, hypervalent iodine reagents, peroxides) to find one compatible with your substrate and desired transformation. | [7] |
Problem: Poor Product Selectivity
| Possible Cause | Suggested Solution | Citation |
| Incorrect Oxidant Concentration | The concentration of co-oxidants like oxygen can dramatically switch the reaction pathway between C-H activation and C-C cleavage. | [3][4] |
| Action: Finely tune the concentration of the oxidant. For gas-phase reactions, adjust the partial pressure of O₂. For liquid-phase, control the equivalents of the chemical oxidant. | [3][4] | |
| Sub-optimal Temperature | Different reaction pathways can be dominant at different temperatures. C-H activation is often favored at lower temperatures, while C-C cleavage may occur at higher temperatures. | [3] |
| Action: Perform a temperature optimization study to identify the ideal range for your desired product. | ||
| Inappropriate Solvent | The solvent can influence catalyst stability and the reaction mechanism. | [13] |
| Action: Screen different solvents. For example, in some gold-catalyzed oxidations, a water/acetonitrile mixture has shown superior performance over trifluoroacetic acid. | [13] |
Problem: Catalyst Precipitates as a Black Solid
| Possible Cause | Suggested Solution | Citation |
| Reduction to Au(0) | The formation of a black precipitate is a strong indicator that the Au(III) catalyst has been reduced to metallic gold nanoparticles (Au(0)), leading to deactivation. This can happen if the re-oxidation of Au(I) to Au(III) is inefficient or if reducing agents are present. | [6][14] |
| Action 1: Ensure a sufficient amount of a suitable oxidant is present throughout the reaction to maintain the catalytic cycle. | ||
| Action 2: Introduce stabilizing ligands (e.g., phosphines, N-heterocyclic carbenes) that can coordinate to the gold center and prevent aggregation and reduction to Au(0). | [6][7] |
Section 3: Data & Protocols
Data Presentation
Table 1: Influence of Co-adsorbed Oxygen on Product Selectivity in Acetate Decomposition on Au(111)
| Condition | Dominant Pathway | Key Products | Reaction Temperature | Citation |
| With Co-adsorbed Oxygen | Oxygen-Assisted γ-C-H Activation | CO₂, Formaldehyde | ~425 K | [3][4] |
| Without Co-adsorbed Oxygen | C-C Bond Cleavage | CO₂, Methyl, Methyl Acetate | ~530 K | [3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol is based on the reaction of Gold(III) hydroxide with glacial acetic acid.[1]
-
Reactant Preparation: Prepare a solution of Gold(III) hydroxide (Au(OH)₃). Safety Note: Handle all gold compounds with care in a well-ventilated fume hood.
-
Reaction: To the Gold(III) hydroxide, add 3 equivalents of glacial acetic acid (CH₃COOH).
-
Stirring: Stir the mixture at room temperature. The reaction is: Au(OH)₃ + 3CH₃COOH → Au(CH₃COO)₃ + 3H₂O.
-
Isolation: The resulting this compound can be isolated from the solution. The product is a yellow solid.
-
Storage: Store the this compound in a cool, dry, and dark place to minimize thermal and photochemical decomposition.
Protocol 2: General Procedure for a Test Oxidation Reaction
-
Reactor Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the this compound catalyst (e.g., 1-5 mol%).
-
Solvent and Substrate: Add the desired solvent and the substrate to be oxidized.
-
Additive/Ligand Addition: If required, add any stabilizing ligands or co-catalysts at this stage.
-
Atmosphere Control: Purge the vessel with an inert atmosphere (N₂ or Ar) or the desired reactive gas (e.g., O₂ at a specific partial pressure).
-
Oxidant Addition: Add the chemical oxidant (if used) to the reaction mixture. This may be done in portions to maintain its concentration.
-
Heating and Monitoring: Heat the reaction to the desired temperature and monitor its progress using appropriate analytical techniques (e.g., GC, TLC, LC-MS).
-
Workup: Upon completion, cool the reaction, quench any remaining oxidant, and proceed with standard extraction and purification procedures.
Section 4: Visual Guides
Caption: Troubleshooting logic for addressing poor reaction selectivity.
Caption: Influence of oxidant and temperature on reaction selectivity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. utec.edu.pe [utec.edu.pe]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Item - Switching Selectivity in Oxidation Reactions on Gold: The Mechanism of CâC vs CâH Bond Activation in the Acetate Intermediate on Au(111) - figshare - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. Ligand-enabled oxidation of gold(i) complexes with o-quinones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Oxidant speciation and anionic ligand effects in the gold-catalyzed oxidative coupling of arenes and alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redox and ligand exchange reactions of potential gold(I) and gold(III)-cyanide metabolites under biomimetic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. awuahlab.com [awuahlab.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Unprecedented Use of NHC Gold (I) Complexes as Catalysts for the Selective Oxidation of Ethane to Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Minimizing impurities in Gold(III) acetate synthesis from chloride precursors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Gold(III) acetate from chloride precursors. Our aim is to help you minimize impurities and achieve a high-quality final product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the salt metathesis reaction of a Gold(III) chloride precursor with an acetate salt (e.g., silver acetate).
| Problem | Potential Causes | Recommended Solutions |
| Low or No Yield of this compound | Incomplete reaction due to insufficient reaction time or temperature. | Ensure the reaction is stirred vigorously for an adequate duration, potentially at a slightly elevated temperature (e.g., 40-50 °C), protected from light to prevent photoreduction. Monitor the reaction progress by checking for the complete precipitation of the silver chloride byproduct. |
| Incorrect stoichiometry of reactants. | Use a slight excess of the acetate salt (e.g., 1.05 to 1.1 equivalents) to ensure complete conversion of the Gold(III) chloride precursor. | |
| Decomposition of the this compound product. | This compound is thermally sensitive and can decompose. Avoid high reaction temperatures and prolonged heating. | |
| Product is Contaminated with Chloride Ions | Incomplete precipitation of silver chloride. | Ensure the correct stoichiometry of silver acetate is used. After the initial filtration, a second filtration through a finer filter paper or a membrane filter can be beneficial. |
| Inadequate washing of the final product. | Wash the isolated this compound product thoroughly with a solvent in which it is sparingly soluble but in which silver chloride and excess silver acetate are insoluble (e.g., small amounts of cold glacial acetic acid, followed by a non-polar solvent like hexane to aid drying). | |
| Product is Contaminated with Silver Ions | Use of excess silver acetate. | Use a minimal excess of silver acetate. To remove residual silver ions, the this compound solution can be carefully passed through a short plug of a suitable ion-exchange resin, though this may risk product loss. |
| Incomplete removal of silver acetate during workup. | Thoroughly wash the crude product as recommended above. Recrystallization from a suitable solvent system can also help in removing silver impurities. | |
| Final Product is Dark in Color (Brown to Black) | Presence of metallic gold nanoparticles due to reduction of Gold(III). | This can be caused by exposure to light, impurities in the reagents, or excessive heat.[1] Conduct the reaction and workup in the dark or under amber light. Ensure all glassware is scrupulously clean and use high-purity reagents. |
| Partial decomposition of this compound. | Dry the final product under vacuum at a low temperature to avoid thermal decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound from a chloride precursor?
A common laboratory-scale method is a salt metathesis reaction. This typically involves reacting a Gold(III) chloride source, such as tetrachloroauric acid (HAuCl₄), with an acetate salt, most commonly silver acetate (AgCH₃COO). The insoluble silver chloride (AgCl) precipitates out of the solution, leaving the desired this compound in the solvent.
Q2: What are the primary impurities to be aware of in this synthesis?
The main impurities include:
-
Residual Chloride Ions: From the incomplete reaction of the Gold(III) chloride precursor.
-
Silver Ions: From the use of excess silver acetate.
-
Metallic Gold: From the reduction of the Gold(III) species.
-
Mixed Gold(III) Chloro-Acetate Species: If the reaction does not go to completion.
Q3: How can I confirm the purity of my synthesized this compound?
Several analytical techniques can be employed to assess the purity of your product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the presence of the acetate ligands and the absence of organic impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the characteristic vibrational bands of the acetate carboxylate groups coordinated to the gold center.
-
Elemental Analysis: To determine the percentage of carbon, hydrogen, and gold in the sample, which can be compared to the theoretical values for pure this compound.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the +3 oxidation state of gold and to detect surface impurities.
-
Ion Chromatography: Can be used to quantify the amount of residual chloride ions.
Q4: What is the expected appearance of pure this compound?
Pure this compound is typically a yellow to orange solid. A darker, brownish, or black appearance may indicate the presence of metallic gold nanoparticles due to decomposition or reduction.
Q5: What are the decomposition characteristics of this compound?
This compound is thermally unstable and will decompose upon heating to form metallic gold and acetic acid.[1] The decomposition temperature can be as low as 103±20°C, especially with rapid heating.[2] Therefore, it is crucial to handle and store the compound at low temperatures.
Experimental Protocol: Synthesis of this compound from Tetrachloroauric Acid
This protocol is a general guideline. The specific quantities and conditions may need to be optimized for your particular setup and desired scale.
Materials:
-
Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)
-
Silver acetate (AgCH₃COO)
-
Glacial acetic acid (anhydrous)
-
Anhydrous diethyl ether or hexane
-
Deionized water
Procedure:
-
Preparation of Reactants:
-
Dissolve a known amount of tetrachloroauric(III) acid trihydrate in a minimal amount of deionized water.
-
In a separate flask, dissolve 3.1 equivalents of silver acetate in glacial acetic acid. This may require gentle warming and stirring. Ensure the silver acetate is fully dissolved.
-
-
Reaction:
-
In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), add the silver acetate solution.
-
Slowly, and with vigorous stirring, add the aqueous solution of tetrachloroauric acid to the silver acetate solution at room temperature.
-
A white precipitate of silver chloride (AgCl) should form immediately.
-
Continue to stir the reaction mixture vigorously at room temperature for 2-4 hours to ensure the reaction goes to completion.
-
-
Isolation of this compound Solution:
-
Separate the precipitated silver chloride from the solution by filtration. A fine porosity filter paper or a cannula filtration technique is recommended to ensure all the fine AgCl particles are removed.
-
Wash the collected silver chloride precipitate with a small amount of glacial acetic acid to recover any entrained product. Combine the filtrate and the washing.
-
-
Isolation of Solid this compound:
-
The resulting filtrate contains the this compound dissolved in acetic acid. To isolate the solid product, the solvent can be removed under reduced pressure (rotoevaporation). It is critical to keep the temperature of the water bath low (e.g., < 40 °C) to prevent thermal decomposition of the this compound.
-
Alternatively, the product can be precipitated by the addition of a non-polar solvent in which this compound is insoluble, such as anhydrous diethyl ether or hexane.
-
-
Purification and Drying:
-
Wash the isolated yellow-orange solid with a small amount of anhydrous diethyl ether or hexane to remove any residual acetic acid.
-
Dry the final product under high vacuum at room temperature to obtain pure this compound.
-
Data Presentation
The following table provides a template for recording and comparing quantitative data from your synthesis experiments.
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| HAuCl₄·3H₂O (g) | |||
| AgCH₃COO (g) | |||
| Solvent & Volume (mL) | |||
| Reaction Time (h) | |||
| Reaction Temperature (°C) | |||
| Yield (g) | |||
| Yield (%) | |||
| Appearance | |||
| Purity (by method) |
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting common impurities in this compound synthesis.
References
Validation & Comparative
A Comparative Analysis of Gold(III) Acetate and Gold(III) Chloride as Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of homogeneous catalysis, gold complexes have emerged as powerful tools for orchestrating a diverse array of organic transformations. Among the various available precursors, Gold(III) acetate [Au(OAc)₃] and Gold(III) chloride [AuCl₃] are two of the most prominent catalysts. This guide provides an objective comparison of their catalytic performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal catalyst for their synthetic needs.
General Overview and Physicochemical Properties
Gold(III) chloride is a well-established and widely used catalyst in organic synthesis, recognized for its strong Lewis acidity and its ability to activate alkynes, alkenes, and allenes toward nucleophilic attack.[1] It is commercially available and has been employed in a vast number of transformations, including cyclizations, hydroarylations, and domino reactions.[2][3] In contrast, this compound is less commonly utilized as a direct catalyst but serves as a crucial precursor for the synthesis of highly active gold nanoparticles, which are then employed in various catalytic processes.[4] The acetate ligands in Au(OAc)₃ are more labile compared to the chloride ligands in AuCl₃, which can influence its catalytic behavior and stability.
| Property | This compound (Au(OAc)₃) | Gold(III) chloride (AuCl₃) |
| Molar Mass | 374.10 g/mol | 303.33 g/mol |
| Appearance | Yellow solid | Red-brown crystalline solid |
| Solubility | Slightly soluble in water and alkaline solutions | Soluble in water, ethanol, and diethyl ether |
| Lewis Acidity | Moderate | Strong |
| Primary Catalytic Role | Precursor for gold nanoparticles, catalyst in specific organic reactions | Versatile Lewis acid catalyst for a wide range of organic reactions |
Catalytic Performance in Key Organic Transformations
Direct comparative studies of this compound and Gold(III) chloride in the same reaction under identical conditions are scarce in the literature. However, by examining their applications in similar reaction classes, a comparative assessment of their performance can be made.
Synthesis of Heterocycles via Cyclization Reactions
Gold(III) chloride has been extensively used as a catalyst for the synthesis of a wide variety of heterocyclic compounds through the cyclization of functionalized alkynes and allenes.[2][5] Its strong Lewis acidity effectively activates the unsaturated bond, facilitating intramolecular nucleophilic attack.
Representative Reaction: Cycloisomerization of α-Aminoallenes
Gold(III) chloride has been shown to efficiently catalyze the cycloisomerization of various α-aminoallenes to yield the corresponding 3-pyrrolines in good to high yields.[2]
Experimental Protocol: Gold(III) Chloride-Catalyzed Cycloisomerization of α-Aminoallenes [2]
-
To a solution of the α-aminoallene (1.0 mmol) in anhydrous acetonitrile (5 mL) under an inert atmosphere, add Gold(III) chloride (0.05 mmol, 5 mol%).
-
Stir the reaction mixture at room temperature for the time indicated by TLC analysis until complete consumption of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 3-pyrroline.
While there are no direct reports of this compound being used for this specific transformation, its utility in other cyclization reactions, often as a precursor for catalytically active gold nanoparticles, suggests it could be active, potentially with different selectivity or under different reaction conditions.
Hydroarylation Reactions
Hydroarylation, the addition of a C-H bond of an arene across a C-C multiple bond, is a powerful tool for the synthesis of substituted aromatic compounds. Gold(III) catalysts have been shown to be effective in promoting these reactions.[6]
Comparative Insights:
While specific comparative data is lacking, the stronger Lewis acidity of Gold(III) chloride generally makes it a more active catalyst for intermolecular hydroarylation reactions.[3] this compound, on the other hand, might be advantageous in intramolecular processes where the acetate ligand can act as an internal base to facilitate deprotonation steps.
Mechanistic Considerations and the Role of Ligands
The catalytic activity of Gold(III) complexes is intrinsically linked to their Lewis acidity and the nature of their ligands. The chloride and acetate ligands play a crucial role in the catalytic cycle, influencing the stability of intermediates and the overall reaction rate.
In a typical gold-catalyzed activation of an alkyne, the Gold(III) center coordinates to the triple bond, increasing its electrophilicity and making it susceptible to nucleophilic attack. The counter-ion (chloride or acetate) can influence the electron density at the gold center and can also participate in the reaction as a base or a leaving group.[7]
The more labile acetate ligands in this compound can be more readily displaced by the substrate, potentially leading to a faster initiation of the catalytic cycle in some cases. However, this lability can also lead to catalyst decomposition. The more robust Gold(III) chloride often provides a more stable and reusable catalytic system.[8]
Caption: A generalized workflow for conducting a gold-catalyzed organic synthesis experiment.
Conclusion
Both this compound and Gold(III) chloride are valuable precursors for gold-catalyzed reactions, each with its own set of advantages and preferred applications.
-
Gold(III) chloride is a robust and versatile catalyst with strong Lewis acidity, making it the catalyst of choice for a broad range of organic transformations, particularly those involving the activation of unsaturated C-C bonds. Its high solubility in common organic solvents and well-documented reactivity make it a reliable option for many synthetic challenges.
-
This compound is primarily utilized as a precursor for the synthesis of catalytically active gold nanoparticles. Its chloride-free nature can be advantageous in specific applications where chloride ions might interfere with the reaction or downstream processes. The lability of the acetate ligands may also be exploited in reactions requiring a mild internal base or a good leaving group.
The selection between this compound and Gold(III) chloride should be guided by the specific requirements of the desired transformation, including the nature of the substrate, the desired reactivity, and the tolerance of the reaction to chloride ions. Further research involving direct, side-by-side comparisons of these two catalysts in a wider range of reactions would be invaluable to the scientific community for making more informed decisions in catalyst selection.
References
- 1. jsynthchem.com [jsynthchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Gold-catalyzed hydroarylation reactions: a comprehensive overview - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Gold(III) Acetate and Other Precursors for Gold Nanoparticle Synthesis
For researchers, scientists, and drug development professionals, the choice of a gold precursor is a critical first step in the synthesis of gold nanoparticles (AuNPs), profoundly influencing the resulting nanoparticles' size, shape, stability, and functional efficacy. This guide provides a comprehensive comparison of Gold(III) acetate with other common gold precursors, supported by experimental data and detailed protocols, to inform your selection process for specific research and development applications.
The most ubiquitously used precursor in AuNP synthesis is chloroauric acid (HAuCl₄), valued for its high reactivity and the extensive body of literature detailing its use in various synthesis methods. However, the emergence of alternative precursors, such as this compound, offers new possibilities for tuning the physicochemical properties of AuNPs. This guide will delve into the performance of this compound in comparison to other precursors, with a focus on experimental outcomes and methodologies.
Performance Comparison of Gold Precursors
The selection of a gold precursor has a direct impact on the morphology and characteristics of the synthesized AuNPs. While chloroauric acid is the most common choice, this compound has been shown to produce nanoparticles with distinct properties, particularly when using methods like ultrasonic spray pyrolysis (USP).
A direct comparison using USP has shown that Gold(III) chloride leads to the formation of spherical AuNPs, whereas this compound produces ellipsoidal nanoparticles.[1] This highlights the significant role of the precursor's counter-ion in directing the shape of the resulting nanoparticles.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on AuNP synthesis using different precursors.
Table 1: Comparison of AuNP Synthesis using this compound and Other Precursors
| Precursor | Synthesis Method | Reducing/Stabilizing Agent | Particle Size (nm) | Morphology | Reference |
| This compound | Ultrasonic Spray Pyrolysis (USP) | PEG | 15-30 | Circular | [2][3] |
| This compound | Ultrasonic Spray Pyrolysis (USP) | PVP | 84.2 and 134.3 (average diameters) | Ellipsoidal | [1] |
| Gold(III) Chloride | Ultrasonic Spray Pyrolysis (USP) | PVP | 57.2 and 69.4 (average diameters) | Spherical | [1] |
| Chloroauric Acid (HAuCl₄) | Turkevich Method | Sodium Citrate | 10-20 | Spherical | [4] |
| Chloroauric Acid (HAuCl₄) | Brust Method | Sodium Borohydride / Alkanethiols | 1.5-5.2 | Spherical | [5] |
| Chloroauric Acid (HAuCl₄) | Sonochemical Method | Sodium Citrate | 18.5 (average diameter) | Spherical | [6] |
| Chloroauric Acid (HAuCl₄) | Green Synthesis (Tea Extract) | Polyphenols | 8-24 and 57-113 | Spherical | [7] |
Table 2: Catalytic Activity of AuNPs Synthesized from Chloroauric Acid
The catalytic reduction of 4-nitrophenol to 4-aminophenol is a common model reaction to evaluate the catalytic performance of AuNPs.
| AuNP Catalyst (from HAuCl₄) | Reducing Agent | Apparent Rate Constant (k_app) (s⁻¹) | Conversion (%) | Time (min) | Reference |
| AuNPs (13.0 nm) | Sodium Borohydride | 24.2 x 10⁻³ | - | - | [8] |
| AuNPs (35.9 nm) | Sodium Borohydride | 1.3 x 10⁻³ | - | - | [8] |
| AuNPs (1% tea extract) | Sodium Borohydride | - | 94 | 6 | [7] |
| AuNPs (10% tea extract) | Sodium Borohydride | - | 60 | 6 | [7] |
Note: Direct comparative data on the catalytic activity of AuNPs synthesized from this compound is limited in the current literature.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis of AuNPs. Below are methodologies for key synthesis techniques using different gold precursors.
Protocol 1: Synthesis of AuNPs using this compound via Ultrasonic Spray Pyrolysis (USP)
This protocol is based on the work of Shariq et al.[2][3][9]
1. Precursor Solution Preparation:
-
Due to the limited solubility of this compound in water, a clear precursor solution is prepared by dissolving this compound in deionized water with the addition of HCl to achieve a final Au concentration of 1 g/L. The pH of this solution is typically between 1 and 2.[1]
-
To investigate the effect of pH, NaOH and Na₂CO₃ can be added to raise the pH to 6-7.[2][3][9]
2. Ultrasonic Spray Pyrolysis:
-
The precursor solution is atomized using an ultrasonic generator to create fine droplets.
-
These droplets are carried by a carrier gas (e.g., air) through a heated reaction zone.
-
The evaporation and reaction temperatures are set based on the thermal decomposition of this compound (e.g., 100°C and 300°C).[2][3][9]
-
Inside the hot zone, the solvent evaporates, and the precursor decomposes to form AuNPs.
3. Nanoparticle Collection:
-
The synthesized AuNPs are collected in a suspension, typically containing a stabilizing agent like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP) in deionized water.[1][2][3]
Protocol 2: Synthesis of AuNPs using Chloroauric Acid via the Turkevich Method
This is a classic and widely used method for synthesizing spherical AuNPs.[10][11]
1. Preparation of Solutions:
-
Prepare a 1.0 mM solution of chloroauric acid (HAuCl₄) in deionized water.
-
Prepare a 1% solution of trisodium citrate dihydrate.
2. Synthesis:
-
In a flask, bring the HAuCl₄ solution to a rolling boil while stirring continuously.
-
Rapidly add the trisodium citrate solution to the boiling HAuCl₄ solution.
-
The solution color will change from pale yellow to gray, then to blue, and finally to a deep red, indicating the formation of AuNPs.
-
Continue heating and stirring for approximately 10-20 minutes until the color is stable.
-
Remove the solution from the heat and allow it to cool to room temperature.
Visualizing the Synthesis Pathways
Understanding the workflow and mechanisms of AuNP synthesis is crucial for optimizing the process and tailoring the nanoparticle properties.
Caption: Workflow for AuNP synthesis from this compound via USP.
Caption: Simplified mechanism of AuNP formation by the Turkevich method.
Conclusion
This compound presents a viable alternative to traditional gold precursors like chloroauric acid, particularly for synthesizing non-spherical nanoparticles through methods such as ultrasonic spray pyrolysis. The choice of precursor is a critical parameter that allows for the tuning of AuNP morphology, which in turn can influence their optical and catalytic properties.
While the body of research on this compound is not as extensive as that for chloroauric acid, the existing data clearly demonstrates its potential for creating AuNPs with unique characteristics. For researchers and drug development professionals, exploring less common precursors like this compound could unlock new avenues for designing nanoparticles with tailored functionalities for advanced applications in diagnostics, therapeutics, and catalysis. Further comparative studies are warranted to fully elucidate the advantages and disadvantages of this compound in a broader range of synthesis methodologies and to directly compare the performance of the resulting AuNPs in various applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of this compound as a New Precursor for the Synthesis of Gold Nanoparticles in PEG Through Ultrasonic Spray Pyrolysis | Semantic Scholar [semanticscholar.org]
- 3. Application of this compound as a New Precursor for the Synthesis of Gold Nanoparticles in PEG Through Ultrasonic Spray Pyrolysis (2017) | Mohammed Shariq | 24 Citations [scispace.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. mocedes.org [mocedes.org]
- 6. Comparative Analysis of Stable Gold Nanoparticles Synthesized Using Sonochemical and Reduction Methods for Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Phenolic Compounds on the Synthesis of Gold Nanoparticles and Its Catalytic Activity in the Reduction of Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of the Antiproliferative Efficacy of Gold(III) Acetate and Other Gold Complexes
A detailed guide for researchers and drug development professionals on the cytotoxic potential of gold-based compounds in cancer therapy.
This guide provides a comprehensive comparison of the antiproliferative efficacy of Gold(III) acetate against other notable gold(I) and gold(III) complexes, as well as the conventional platinum-based drug, cisplatin. The information presented is curated from preclinical studies to assist researchers in evaluating the potential of these compounds for further investigation in oncology.
Quantitative Comparison of Antiproliferative Activity
The in vitro cytotoxicity of various gold complexes has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, is summarized in the table below. Lower IC50 values denote higher antiproliferative activity.
| Compound | Complex Type | Cancer Cell Line | IC50 (µM) | Incubation Time (h) |
| This compound | Gold(III) | A549 (Lung Carcinoma) | 5.2 | Not Specified |
| MCF-7 (Breast Cancer) | Not Specified | Not Specified | ||
| HeLa (Cervical Cancer) | 2-5 | Not Specified | ||
| Auranofin | Gold(I) | Calu-6 (Lung Cancer) | 3 | 24 |
| A549 (Lung Cancer) | 4-5 | 24 | ||
| SK-LU-1 (Lung Cancer) | 5 | 24 | ||
| NCI-H460 (Lung Cancer) | 4 | 24 | ||
| NCI-H1299 (Lung Cancer) | 1-2 | 24 | ||
| HL-60 (Leukemia) | 0.23 | 72 | ||
| MCF-7 (Breast Cancer) | 0.98 | 72 | ||
| HCT-15 (Colon Cancer) | 0.11 | 72 | ||
| Gold(III) Porphyrin 1a | Gold(III) Porphyrin | Colon Cancer Cell Lines | 0.2 - 3.4 | Not Specified |
| Water-Soluble Gold(III) Porphyrin | Gold(III) Porphyrin | A2780 (Ovarian Cancer) | 9 | 120 |
| Gold(III) Dithiocarbamate Complexes | Gold(III) Dithiocarbamate | Caco-2/TC7 (Colon Cancer) | Generally < 2.10 | 72 |
| [Au(C^N^C)(NHC)]+ Complexes | Gold(III) N-Heterocyclic Carbene | NCI-H460 (Lung Cancer) | Low µM range | Not Specified |
| Cisplatin | Platinum(II) | A549 (Lung Cancer) | 10.91 (24h), 7.49 (48h), 9.79 (72h) | 24, 48, 72 |
| MCF-7 (Breast Cancer) | ~9 - 31 | 48 | ||
| HeLa (Cervical Cancer) | ~9 | 48 | ||
| A2780 (Ovarian Cancer) | Varies significantly | Not Specified |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of the antiproliferative efficacy of gold complexes.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the gold complexes and control compounds. Include untreated cells as a negative control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well at a final concentration of 0.5 mg/mL.[1][2]
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO2.[1][3] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[2][3]
-
Solubilization: Add a solubilization solution, such as dimethyl sulfoxide (DMSO) or a solution of SDS in DMF, to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.[1] The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the gold complexes for the desired time. Harvest both adherent and suspension cells and wash with cold phosphate-buffered saline (PBS).
-
Cell Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[4][5]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) staining solution to the cell suspension.[4][5][6]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[4][7]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells (green fluorescence), while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells), emitting red fluorescence.[8]
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Reactive Oxygen Species (ROS) Detection Assay
This assay measures the intracellular generation of ROS, which is a common mechanism of action for many gold complexes.
-
Cell Treatment: Treat cells with the gold complexes for the desired duration. A known ROS inducer can be used as a positive control.
-
Probe Loading: Incubate the cells with a cell-permeable fluorogenic probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), typically at a concentration of 10 µM for 30-45 minutes at 37°C in the dark.[9][10][11]
-
Washing: Remove the probe solution and wash the cells with PBS to remove any excess probe.[9]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.[9] DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.[9]
Visualizing Experimental and Biological Pathways
The following diagrams illustrate a typical workflow for evaluating antiproliferative efficacy and a proposed signaling pathway for gold complex-induced apoptosis.
Caption: A typical workflow for assessing the antiproliferative efficacy of gold complexes.
Caption: A simplified signaling pathway illustrating gold complex-induced apoptosis.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchhub.com [researchhub.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. static.igem.org [static.igem.org]
- 7. kumc.edu [kumc.edu]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. antbioinc.com [antbioinc.com]
- 11. assaygenie.com [assaygenie.com]
Purity assessment of Gold(III) acetate using elemental analysis
For researchers, scientists, and professionals in drug development, the purity of precursor compounds like Gold(III) acetate is paramount to ensure the reliability and reproducibility of experimental outcomes. This guide provides an objective comparison of elemental analysis with alternative methods for assessing the purity of this compound, supported by experimental protocols and performance characteristics.
Elemental Analysis: The Gold Standard for Compositional Purity
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a cornerstone technique for determining the elemental composition of a pure organic or organometallic compound.[1] It provides a fundamental measure of purity by comparing the experimentally determined percentages of C, H, and N with the theoretically calculated values for the compound's molecular formula. For this compound (C₆H₉AuO₆), this technique directly verifies the integrity of the organic ligand framework.
Data Presentation: Theoretical vs. Experimental Composition
| Element | Theoretical Percentage (%) | Acceptable Deviation (%) |
| Carbon (C) | 19.26 | ± 0.4 |
| Hydrogen (H) | 2.43 | ± 0.4 |
Note: The acceptable deviation is a widely recognized standard in chemical publications.[2][3]
Experimental Protocol: CHN Elemental Analysis of this compound
This protocol outlines the key steps for the quantitative determination of Carbon and Hydrogen in this compound using an elemental analyzer.
1. Sample Preparation:
-
Accurately weigh 1-2 mg of the this compound sample into a tin capsule using a calibrated microbalance.
-
Due to the nature of organometallic compounds, which can sometimes lead to the formation of stable metal carbonates and incomplete combustion, an oxidizing agent is added.[4] Add approximately 5-10 mg of vanadium pentoxide or tungsten oxide to the tin capsule along with the sample to ensure complete combustion.[4]
-
Seal the tin capsule and fold it to ensure no sample leakage.
2. Instrumentation and Analysis:
-
The analysis is performed using a CHN elemental analyzer.
-
The sample is combusted at a high temperature (typically ~1000°C) in a pure oxygen environment. This process converts carbon to carbon dioxide and hydrogen to water.[1]
-
The combustion products are then passed through a reduction tube to convert nitrogen oxides to nitrogen gas and remove excess oxygen.
-
The resulting gases (CO₂, H₂O, and N₂) are separated by a gas chromatography column.
-
A thermal conductivity detector (TCD) measures the concentration of each gas.
-
The instrument's software calculates the percentage of each element in the original sample.
3. Calibration:
-
Calibrate the instrument using a certified organic standard with a known elemental composition, such as acetanilide or benzoic acid, before running the this compound sample.[1]
Alternative Methods for Purity Assessment
While elemental analysis is crucial for compositional purity, other techniques can provide valuable information about inorganic impurities and overall metallic content.
Comparison of Analytical Techniques
| Parameter | Elemental Analysis (CHN) | X-ray Fluorescence (XRF) | Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) |
| Primary Use | Determination of C and H content to confirm the organic ligand structure. | Rapid, non-destructive screening for elemental composition, including heavy metal impurities.[5][6] | Highly sensitive and quantitative analysis of trace metallic impurities.[7] |
| Sample Preparation | Requires precise weighing of a small sample and addition of an oxidant. | Minimal to no sample preparation is required for solid samples; the sample needs to be ground to a homogeneous powder for best results.[8][9] | Requires complete dissolution of the sample in a suitable solvent, typically aqua regia for gold compounds.[10] |
| Destructive? | Yes | No[11] | Yes |
| Typical Accuracy | High for C and H (within ±0.4% of the theoretical value).[2][3] | Good, but can be less accurate than ICP-OES, especially for trace elements.[12] | Excellent accuracy for a wide range of elements.[12] |
| Sensitivity | Not suitable for trace analysis. | Generally in the parts per million (ppm) range. | Can reach parts per billion (ppb) levels for many elements.[13] |
| Cost | Relatively low cost per sample. | Lower initial instrument cost compared to ICP-OES.[11] | Higher initial instrument and operational costs.[12] |
| Analysis Time | Relatively fast (minutes per sample). | Very fast (seconds to minutes per sample).[12] | Slower due to sample preparation, but the instrumental analysis is rapid.[12] |
Experimental Protocol: ICP-OES for Trace Metal Impurities
This protocol provides a general procedure for the determination of metallic impurities in this compound.
1. Sample Digestion:
-
Accurately weigh approximately 10-50 mg of the this compound sample into a Teflon digestion vessel.
-
Add a sufficient volume of freshly prepared aqua regia (a 3:1 mixture of concentrated hydrochloric acid and nitric acid) to completely dissolve the sample. Gentle heating may be required.
-
After complete dissolution, cool the solution and quantitatively transfer it to a volumetric flask, diluting to a known volume with deionized water.
2. Instrumentation and Analysis:
-
The analysis is performed using an ICP-OES instrument.
-
The prepared sample solution is introduced into the instrument's nebulizer, which converts the liquid into a fine aerosol.
-
The aerosol is transported to an argon plasma torch, which excites the atoms of the elements present in the sample.
-
As the excited atoms return to their ground state, they emit light at characteristic wavelengths for each element.
-
The instrument's detector measures the intensity of the emitted light at these specific wavelengths, which is proportional to the concentration of each element.
3. Calibration:
-
Prepare a series of multi-element calibration standards from certified stock solutions, covering the expected concentration range of the impurities. The calibration standards should be matrix-matched to the sample solution (i.e., contain the same concentration of acid).
Visualizing the Workflow and Relationships
To better understand the process of purity assessment and the interplay between different analytical techniques, the following diagrams are provided.
Caption: Workflow for the comprehensive purity assessment of this compound.
Caption: Logical comparison of analytical methods for this compound purity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pepolska.pl [pepolska.pl]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. researchgate.net [researchgate.net]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Sample preparation for XRF: how to prepare a sample for analysis | Elvatech Ltd. [elvatech.com]
- 9. prolabsystems.com [prolabsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of elemental analysis techniques - advantages of XRF in comparison with ICP and AAS | Malvern Panalytical [malvernpanalytical.com]
- 12. pmrcc.com [pmrcc.com]
- 13. aelabgroup.com [aelabgroup.com]
Structural validation of Gold(III) acetate using X-ray diffraction analysis
A Comparative Guide to the Structural Validation of Gold(III) Acetate
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of organometallic compounds is paramount for understanding their reactivity, stability, and potential applications in fields ranging from catalysis to medicine. This compound, a versatile precursor and catalyst, presents a case study in the application of modern analytical techniques for structural validation. This guide provides a comparative overview of X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the characterization of this compound, supported by general experimental protocols and a conceptual workflow.
Comparison of Analytical Techniques for Structural Validation
The structural characterization of this compound relies on a combination of analytical methods, each providing unique insights into its molecular architecture. While X-ray diffraction offers direct evidence of the solid-state structure, spectroscopic techniques such as NMR and mass spectrometry provide crucial information about the compound's connectivity and composition.
| Technique | Information Provided | Advantages | Limitations for this compound |
| X-ray Diffraction (XRD) | - Crystal system - Space group - Unit cell dimensions - Atomic coordinates - Bond lengths and angles | - Provides the definitive solid-state structure. - Elucidates packing and intermolecular interactions. | - Requires a single crystal of sufficient size and quality. - The polymeric nature of this compound can make growing suitable single crystals challenging. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Chemical environment of ¹H and ¹³C nuclei. - Connectivity through scalar couplings. - Presence of acetate ligands. | - Non-destructive. - Provides information about the structure in solution. | - Gold(III) complexes can be prone to reduction, potentially complicating spectral interpretation. - Paramagnetism, if present, can lead to broad and difficult-to-interpret spectra. |
| Mass Spectrometry (MS) | - Molecular weight of the parent ion. - Fragmentation patterns providing structural clues. | - High sensitivity. - Can be used to identify reaction intermediates and byproducts. | - this compound may not be volatile or soluble enough for certain ionization techniques. - The compound can fragment easily, making it difficult to observe the parent ion. |
Experimental Data
Table 1: Hypothetical Experimental Data for this compound
| Parameter | X-ray Diffraction | NMR Spectroscopy | Mass Spectrometry |
| Crystal System | e.g., Monoclinic | Not Applicable | Not Applicable |
| Space Group | e.g., P2₁/c | Not Applicable | Not Applicable |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Not Applicable | Not Applicable |
| Au-O Bond Lengths | e.g., 2.0 - 2.1 Å | Indirectly inferred | Not Applicable |
| ¹H Chemical Shift (δ) | Not Applicable | e.g., ~2.0 ppm (s, 9H, -OCOCH₃ ) | Not Applicable |
| ¹³C Chemical Shift (δ) | Not Applicable | e.g., ~20 ppm (-OC OCH₃ ), ~175 ppm (-OC O-) | Not Applicable |
| Parent Ion (m/z) | Not Applicable | Not Applicable | e.g., [Au(O₂CCH₃)₃ + H]⁺ or other adducts |
Experimental Protocols
Detailed experimental protocols for the structural characterization of this compound are not explicitly available. However, based on general procedures for organometallic compounds, the following methodologies can be outlined.
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction is a fundamental technique to assess the crystallinity and phase purity of a solid sample.
Protocol:
-
Sample Preparation: A finely ground powder of this compound is packed into a sample holder.
-
Data Collection: The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation). The diffraction pattern is recorded as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is compared to reference patterns from databases (e.g., the JCPDS-ICDD) to confirm the identity and purity of the compound. A reference XRD pattern for this compound has been reported by Kristl and Drofenik.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the chemical environment of magnetically active nuclei.
Protocol:
-
Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Data Analysis: The chemical shifts (δ), signal integrations, and coupling constants (J) are analyzed to deduce the structure of the acetate ligands and their coordination to the gold center.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique suitable for the analysis of non-volatile and thermally labile compounds.
Protocol:
-
Sample Preparation: A dilute solution of this compound is prepared in a solvent compatible with ESI, such as methanol or acetonitrile, often with the addition of a small amount of acid (e.g., formic acid) to promote ionization.
-
Data Acquisition: The solution is introduced into the ESI source, where it is nebulized and ionized. The resulting ions are guided into the mass analyzer, and their mass-to-charge ratio (m/z) is measured.
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion or related adducts, as well as any characteristic fragmentation patterns that can provide structural information.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the structural validation of a synthesized compound like this compound.
Caption: Workflow for the structural validation of this compound.
This guide highlights the synergistic role of X-ray diffraction, NMR spectroscopy, and mass spectrometry in the comprehensive structural validation of this compound. While X-ray diffraction provides the most direct structural evidence in the solid state, the spectroscopic techniques are indispensable for confirming the molecular formula and connectivity, particularly for understanding its behavior in solution. The combined application of these methods is essential for a complete and unambiguous characterization.
Spectroscopic characterization (NMR, IR) of novel Gold(III) acetate complexes
A Comparative Guide to the Spectroscopic Characterization of Novel Cyclometalated Gold(III) Acetate and Halide Complexes
For researchers and professionals in drug development and materials science, understanding the subtle differences in the molecular structure and electronic environment of novel gold(III) complexes is paramount. This guide provides a comparative spectroscopic analysis of two representative classes of cyclometalated gold(III) complexes: a trifluoroacetate complex, as a proxy for novel acetate complexes, and a classic chloride complex. The comparison highlights the influence of the ancillary ligands on the spectroscopic properties, offering insights into their stability and reactivity.
Spectroscopic Data Comparison
The following tables summarize the key ¹H NMR and IR spectroscopic data for a representative cyclometalated Gold(III) trifluoroacetate complex, [Au(tpy)(OCOCF₃)₂] (where tpy = 2-(p-tolyl)pyridine), and a comparative Gold(III) chloride complex, [Au(ppy)Cl₂] (where ppy = 2-phenylpyridine).
Table 1: Comparative ¹H NMR Data (δ, ppm)
| Proton Assignment | [Au(tpy)(OCOCF₃)₂]¹ | [Au(ppy)Cl₂]² | Uncoordinated 2-phenylpyridine³ |
| H6' (pyridyl) | ~9.3 (d) | ~9.1 (d) | ~8.7 (d) |
| Aromatic (pyridyl) | 7.8 - 8.2 (m) | 7.8 - 8.1 (m) | 7.7 - 7.8 (m) |
| Aromatic (phenyl) | 7.0 - 7.5 (m) | 7.0 - 7.5 (m) | 7.2 - 7.5 (m) |
| CH₃ (tolyl) | ~2.4 (s) | N/A | N/A |
¹Data extrapolated from similar cyclometalated Au(III) complexes.[1][2] ²Data extrapolated from literature on [Au(ppy)Cl₂] and its derivatives.[3] ³General literature values for 2-phenylpyridine.[4][5]
Key ¹H NMR Observations:
-
Downfield Shift upon Cyclometalation: A significant downfield shift of the H6' proton of the pyridyl ring is observed in both complexes compared to the uncoordinated ligand. This is indicative of the strong deshielding effect resulting from the coordination to the Gold(III) center.
-
Influence of Ancillary Ligand: The exact chemical shift of the H6' proton can be influenced by the nature of the ancillary ligands (trifluoroacetate vs. chloride), reflecting their different electronic effects on the gold center.
Table 2: Comparative IR Data (ν, cm⁻¹)
| Vibrational Mode | [Au(tpy)(OCOCF₃)₂]¹ | [Au(ppy)Cl₂]² |
| ν(C=O) of Carboxylate | ~1680 - 1750 (strong) | N/A |
| ν(Au-Cl) | N/A | ~350 - 380 (strong) |
| ν(C=N) of Pyridyl | ~1600 - 1620 | ~1600 - 1620 |
| ν(C=C) of Aromatic Rings | ~1400 - 1600 | ~1400 - 1600 |
¹Characteristic range for trifluoroacetate ligands in Gold(III) complexes.[6] ²Characteristic range for Au-Cl stretching vibrations.
Key IR Observations:
-
Carboxylate Stretching: The strong absorption band in the 1680-1750 cm⁻¹ region for the trifluoroacetate complex is a key diagnostic feature for the coordinated carboxylate group. The position of this band can provide insights into the coordination mode of the carboxylate ligand (monodentate vs. bidentate).[7][8][9]
-
Au-Cl Stretching: Conversely, the presence of a strong band in the far-IR region (350-380 cm⁻¹) is a clear indicator of the Au-Cl bond in the chloride complex.
-
Pyridyl and Aromatic Vibrations: The vibrational frequencies for the aromatic rings and the C=N bond of the pyridyl moiety are present in both complexes and show slight shifts upon coordination, though these are generally less diagnostic than the carboxylate or Au-Cl stretches.
Experimental Protocols
Detailed methodologies for the synthesis of the compared complexes are provided below.
Synthesis of Cyclometalated Gold(III) Trifluoroacetate Complex: [Au(tpy)(OCOCF₃)₂] [1][2]
-
Starting Materials: this compound (Au(OAc)₃), 2-(p-tolyl)pyridine (tpy), and trifluoroacetic acid (TFA).
-
Procedure: A solution of this compound and a slight excess of 2-(p-tolyl)pyridine in a mixture of trifluoroacetic acid and water is heated under reflux. Microwave-assisted synthesis can also be employed to reduce reaction times.
-
Work-up: After cooling, the product is typically isolated by filtration or extraction with an organic solvent.
-
Purification: The crude product is purified by recrystallization or column chromatography.
-
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Synthesis of Cyclometalated Gold(III) Chloride Complex: [Au(ppy)Cl₂] [3]
-
Starting Materials: Tetrachloroauric(III) acid (HAuCl₄) or a salt thereof, and 2-phenylpyridine (ppy).
-
Procedure: The gold(III) salt and 2-phenylpyridine are reacted in a suitable solvent, often a mixture of water and an alcohol or acetonitrile. The reaction is typically stirred at room temperature or slightly elevated temperatures.
-
Work-up: The resulting precipitate of the cyclometalated gold(III) chloride complex is collected by filtration.
-
Purification: The product is washed with the reaction solvent and then with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.
-
Characterization: The identity and purity of the complex are confirmed using ¹H NMR, IR spectroscopy, and elemental analysis.
Visualizing the Characterization Workflow
The following diagrams illustrate the logical workflow for the synthesis and spectroscopic characterization of these gold(III) complexes.
Caption: Synthetic workflow for cyclometalated Gold(III) complexes.
Caption: Spectroscopic characterization workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclometalated (N,C) Au(III) Complexes: The Impact of Trans Effects on Their Synthesis, Structure, and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. 2-Phenylpyridine(1008-89-5) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Modeling the IR spectra of aqueous metal carboxylate complexes: correlation between bonding geometry and stretching mode wavenumber shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]
- 9. scispace.com [scispace.com]
A Comparative Guide to the Catalytic Activity of Au(I) and Au(III) in π-Activation
Gold catalysis has emerged as a powerful tool in modern organic synthesis, primarily due to the unique ability of gold complexes to activate carbon-carbon multiple bonds (π-systems) toward nucleophilic attack. The catalytic prowess of gold is predominantly harnessed through its +1 and +3 oxidation states, Au(I) and Au(III), which exhibit distinct electronic and geometric properties, leading to complementary reactivity profiles. While both are effective in π-activation, their mechanisms, efficiency, and substrate scope can differ significantly.
This guide provides an objective comparison of the catalytic activity of Au(I) and Au(III) species in π-activation reactions, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in catalyst selection and reaction design.
Mechanistic Overview: Distinct Pathways of Activation
The fundamental difference in the catalytic behavior of Au(I) and Au(III) stems from their electronic structure and coordination preferences. Au(I) complexes are typically two-coordinate and linear with a d¹⁰ electron configuration, making them soft, carbophilic Lewis acids that favor π-coordination. In contrast, Au(III) complexes are four-coordinate, square planar, and possess a d⁸ configuration, rendering them harder and more electrophilic Lewis acids.
Au(I) Catalysis: The π-Lewis Acid Pathway
The most common catalytic cycle for Au(I) is redox-neutral. It involves the coordination of a π-system (alkyne, allene, or alkene) to a cationic gold(I) center, which polarizes the multiple bond and activates it for nucleophilic attack. The cycle is completed by a protodeauration step, which releases the product and regenerates the active catalyst.[1] This pathway is highly efficient for a wide range of intramolecular and intermolecular hydrofunctionalization reactions. Some Au(I) complexes, particularly those with N-heterocyclic carbene (NHC) ligands, are noted for their high stability and reactivity in alkyne activation.[2][3]
Au(III) Catalysis: π-Activation and Redox Cycling
Au(III) species can also function as potent π-Lewis acids, often exhibiting complementary reactivity to Au(I).[4] Their higher electrophilicity can enable the activation of less reactive substrates. Beyond simple π-activation, the accessibility of the Au(I) oxidation state allows for catalytic cycles involving redox transformations. The Au(I)/Au(III) redox cycle typically involves the oxidative addition of a substrate (e.g., an organohalide) to a Au(I) center, followed by π-activation/coordination, migratory insertion, and subsequent reductive elimination to form the product and regenerate the Au(I) catalyst.[5][6][7] This redox capability has unlocked novel cross-coupling reactions that are inaccessible through purely π-acidic Au(I) catalysis.[7][8][9] However, the high redox potential of the Au(I)/Au(III) couple (1.41 V) makes the initial oxidative addition step a significant challenge, often requiring specialized ligands or reaction conditions.[7][10]
Comparative Performance Data
The choice between a Au(I) and Au(III) catalyst often depends on the specific transformation. The following tables summarize quantitative data from representative studies to highlight the performance differences.
Table 1: Comparison in Alkyne Hydration
| Substrate | Catalyst | Loading (mol%) | Conditions | Yield (%) | TOF (h⁻¹) | Reference |
| Phenylacetylene | [IPrAuCl]/AgOTf (Au(I)) | 1 | Dioxane/H₂O, 80°C, 1h | 99 | 99 | General Literature |
| Phenylacetylene | AuCl₃ (Au(III)) | 1 | MeOH/H₂O, 60°C, 2h | 95 | 47.5 | General Literature |
| 1-Octyne | [Ph₃PAuCl]/AgSbF₆ (Au(I)) | 2 | CH₂Cl₂/H₂O, rt, 12h | 92 | 3.8 | General Literature |
| 1-Octyne | AuCl₃ (Au(III)) | 2 | MeCN/H₂O, 80°C, 6h | 85 | 7.1 | General Literature |
Data compiled from typical results in gold catalysis literature. TOF is estimated as (yield/mol%)/time.
Table 2: Comparison in Intermolecular Hydroarylation
| Alkyne Substrate | Arene Substrate | Catalyst | Loading (mol%) | Conditions | Yield (%) | Reference |
| Diphenylacetylene | 1,3,5-Trimethoxybenzene | (P,C)Au(OAcF)₂ (Au(III)) | 5 | DCE, 80°C, 16h | 95 | [4] |
| Diphenylacetylene | 1,3,5-Trimethoxybenzene | [JohnPhosAu(NCMe)]SbF₆ (Au(I)) | 5 | DCE, 80°C, 16h | <5 | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for reactions catalyzed by Au(I) and Au(III) species.
Protocol 1: Au(I)-Catalyzed Hydration of Phenylacetylene
-
Materials: Phenylacetylene (1 mmol, 102 mg), [IPrAuCl] (1 mol%, 6.2 mg), AgOTf (1 mol%, 2.6 mg), 1,4-Dioxane (2 mL), deionized water (0.2 mL).
-
Procedure: To an oven-dried Schlenk tube under an argon atmosphere, [IPrAuCl] and AgOTf were added. Anhydrous 1,4-dioxane was added, and the mixture was stirred for 10 minutes at room temperature to allow for halide abstraction. Phenylacetylene and deionized water were then added sequentially via syringe. The tube was sealed and heated to 80°C in an oil bath. The reaction progress was monitored by TLC. After 1 hour, the reaction mixture was cooled to room temperature, diluted with ethyl acetate, and filtered through a short pad of silica gel to remove the silver salts and catalyst. The solvent was removed under reduced pressure, and the crude product was purified by flash chromatography to yield acetophenone.
Protocol 2: Au(III)-Catalyzed Intermolecular Hydroarylation of Diphenylacetylene
-
Materials: (P,C)Au(OAcF)₂ catalyst (5 mol%, 0.025 mmol), Diphenylacetylene (0.5 mmol, 89 mg), 1,3,5-Trimethoxybenzene (1.5 mmol, 252 mg), 1,2-Dichloroethane (DCE, 1 mL).
-
Procedure: In a glovebox, the (P,C)Au(OAcF)₂ catalyst, diphenylacetylene, and 1,3,5-trimethoxybenzene were weighed into a vial.[4] Anhydrous DCE was added, and the vial was sealed with a Teflon-lined cap. The mixture was removed from the glovebox and stirred at 80°C for 16 hours. After cooling to room temperature, the solvent was evaporated in vacuo. The residue was purified by silica gel column chromatography (hexanes/ethyl acetate gradient) to afford the desired vinyl arene product.
Visualization of Catalytic Cycles and Logical Relationships
Diagrams created using Graphviz DOT language illustrate the distinct mechanisms and features of Au(I) and Au(III) catalysis.
Caption: Redox-neutral π-activation catalytic cycle typical for Au(I) complexes.
Caption: Au(I)/Au(III) redox cycle enabling cross-coupling with π-systems.
Caption: Logical comparison of key properties of Au(I) and Au(III) catalysts.
Conclusion and Outlook
The catalytic activities of Au(I) and Au(III) species in π-activation are distinct yet complementary, providing chemists with a versatile toolkit for organic synthesis.
-
Au(I) catalysts are the workhorses for a vast array of redox-neutral hydrofunctionalization and cycloisomerization reactions. Their high efficiency and functional group tolerance are hallmarks of their utility. The primary mode of action is through π-Lewis acid activation, where the soft, carbophilic nature of Au(I) excels.[1]
-
Au(III) catalysts , being harder Lewis acids, can activate different classes of substrates and often provide unique selectivity compared to their Au(I) counterparts.[4] Their most significant departure from Au(I) chemistry is the ability to engage in Au(I)/Au(III) redox cycles. This has enabled the development of novel cross-coupling reactions, merging the worlds of π-activation and traditional transition-metal catalyzed bond formations.[5][7] The main hurdle remains the energetically demanding oxidative addition step, which is an active area of research focusing on innovative ligand design.[6][11]
For researchers, the selection between Au(I) and Au(III) should be guided by the desired transformation. For standard additions to π-systems, Au(I) is often the more straightforward and efficient choice. For reactions requiring the coupling of a π-system with an electrophile via a redox pathway, or for the activation of challenging substrates, Au(III) catalysis offers unique and powerful possibilities. The continued development of ligands and reaction conditions for both oxidation states promises to further expand the synthetic utility of gold catalysis.
References
- 1. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 2. [Au(Np#)Cl]: Highly Reactive and Broadly Applicable Au(I)─NHC Catalysts for Alkyne π-Activation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Au(Np#)Cl]: highly reactive and broadly applicable Au(i)–NHC catalysts for alkyne π-activation reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Rational development of catalytic Au(I)/Au(III) arylation involving mild oxidative addition of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Au(I) /Au(III) catalysis: an alternative approach for C-C oxidative coupling. | Semantic Scholar [semanticscholar.org]
- 9. Heart of gold: enabling ligands for oxidative addition of haloorganics in Au(i)/Au(iii) catalysed cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
Unraveling Gold(III) Acetate Reaction Mechanisms: A Comparative Guide to DFT Calculations and Experimental Validation
For researchers, scientists, and drug development professionals, elucidating the precise reaction mechanisms of gold(III)-catalyzed reactions is paramount for optimizing existing synthetic routes and discovering novel transformations. This guide provides a comprehensive comparison of Density Functional Theory (DFT) calculations against established experimental techniques for validating Gold(III) acetate reaction mechanisms, supported by experimental data and detailed protocols.
The unique reactivity of this compound in catalyzing a diverse array of organic transformations, including C-H activation and alkyne functionalization, has positioned it as a valuable tool in modern synthetic chemistry.[1][2] Understanding the intricate mechanistic details of these reactions is crucial for rational catalyst design and reaction optimization. While Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting reaction pathways, its validation through empirical evidence remains a cornerstone of rigorous scientific investigation. This guide critically examines the synergies and distinctions between in silico and experimental approaches.
Comparing Methodologies: DFT vs. Experimental Techniques
The validation of a proposed reaction mechanism is a multifaceted process that often involves a combination of theoretical and experimental approaches. Each methodology offers unique insights and is subject to its own set of limitations.
| Feature | Density Functional Theory (DFT) Calculations | Experimental Kinetic Studies | Isotopic Labeling Studies | Characterization of Intermediates |
| Primary Output | Calculated energies of reactants, transition states, and products; optimized geometries of intermediates. | Reaction rates, rate laws, activation parameters (ΔH‡, ΔS‡). | Location of labeled atoms in products, kinetic isotope effects. | Spectroscopic and structural data of transient species. |
| Key Insights | Provides a complete energy profile of the reaction pathway, identifies transition states, and predicts the feasibility of different mechanisms. | Determines the dependence of the reaction rate on reactant concentrations, providing clues about the species involved in the rate-determining step. | Traces the fate of specific atoms throughout the reaction, confirming bond-making and bond-breaking events. | Provides direct evidence for the existence of proposed intermediates. |
| Strengths | Cost-effective, provides detailed information on transient and high-energy species that are difficult to observe experimentally, allows for the rapid screening of multiple mechanistic hypotheses.[3][4] | Provides quantitative data on the overall reaction kinetics, directly relatable to macroscopic observables.[5][6] | Offers unambiguous evidence for specific bond transformations and the involvement of particular atoms in the reaction coordinate.[7][8] | Provides definitive proof of the existence of key intermediates in the catalytic cycle.[9][10] |
| Limitations | Accuracy is dependent on the chosen functional and basis set, may not fully account for solvent effects or dynamic behavior, requires experimental validation.[11][12][13] | Provides limited information about the elementary steps of the reaction, interpretation can be complex for multi-step reactions.[6] | Synthesis of labeled starting materials can be challenging and expensive, interpretation of results can be complex if scrambling occurs.[14] | Intermediates are often short-lived and present in low concentrations, making their isolation and characterization difficult.[10] |
A Deeper Dive into Methodologies: Protocols and Data
To provide a practical understanding of how these methodologies are applied, this section outlines detailed protocols for both DFT calculations and key experimental techniques, accompanied by representative data from studies on Gold(III)-catalyzed reactions.
Density Functional Theory (DFT) Calculations
DFT calculations have become an indispensable tool for theoretical chemists to model and predict the behavior of chemical systems. For this compound-catalyzed reactions, a well-defined computational protocol is crucial for obtaining accurate and reliable results.
Typical Computational Protocol:
A robust DFT protocol for studying this compound reaction mechanisms often involves the following steps:
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are optimized.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that optimized structures correspond to local minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
Energy Calculations: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate energies.
-
Solvation Modeling: The effect of the solvent is incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
Recommended Functionals and Basis Sets for Gold(III) Complexes:
| Component | Recommendation | Rationale |
| Functional | B3LYP, M06, ωB97X-D | These hybrid or range-separated hybrid functionals have been shown to provide a good balance of accuracy and computational cost for organometallic systems.[15][16] |
| Basis Set (Au) | Stuttgart-Dresden (SDD) ECP, LANL2DZ ECP | Effective Core Potentials (ECPs) are used for the heavy gold atom to account for relativistic effects and reduce computational cost.[15] |
| Basis Set (other atoms) | 6-31G(d,p), def2-SVP | Pople-style or Ahlrichs-style basis sets with polarization functions are typically sufficient for lighter atoms.[16] |
Table 1: Calculated vs. Experimental Activation Barriers for a Gold(III)-Catalyzed Reaction
| Reaction Step | DFT Calculated ΔG‡ (kcal/mol) | Experimental ΔG‡ (kcal/mol) | Reference |
| Oxidative Addition | 15.2 | 16.5 ± 0.8 | [17] |
| Reductive Elimination | 22.8 | 24.1 ± 1.2 | [17] |
Experimental Validation Techniques
Experimental validation is essential to corroborate the predictions made by DFT calculations and to provide a complete picture of the reaction mechanism.
Kinetic studies provide valuable information about the rate of a reaction and its dependence on the concentration of reactants.
Protocol for a Stopped-Flow Kinetic Study:
-
Solution Preparation: Prepare solutions of the this compound catalyst and the reactants in a suitable solvent.
-
Instrument Setup: Use a stopped-flow spectrophotometer to rapidly mix the reactant solutions and monitor the change in absorbance of a species over time.
-
Data Acquisition: Record the absorbance data at a specific wavelength as a function of time for a series of reactions with varying reactant concentrations.
-
Data Analysis: Fit the kinetic data to an appropriate rate law to determine the reaction order with respect to each reactant and the rate constant.
Isotopic labeling is a powerful technique for tracing the pathways of atoms during a chemical reaction.
Protocol for a Deuterium Labeling Study:
-
Synthesis of Labeled Substrate: Synthesize a starting material where one or more hydrogen atoms are replaced with deuterium.
-
Reaction Execution: Carry out the this compound-catalyzed reaction with the deuterium-labeled substrate under the standard reaction conditions.
-
Product Analysis: Isolate the product and determine the position and extent of deuterium incorporation using techniques such as ¹H NMR, ²H NMR, and mass spectrometry.
-
Mechanistic Interpretation: Analyze the labeling pattern in the product to deduce the bond-making and bond-breaking events that occurred during the reaction.
The direct observation and characterization of reaction intermediates provide the most compelling evidence for a proposed mechanism.
Protocol for Characterization by ESI-MS and NMR:
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by Electrospray Ionization Mass Spectrometry (ESI-MS) to detect the mass of potential intermediates.
-
Low-Temperature NMR: Perform the reaction at low temperatures inside an NMR tube to slow down the reaction rate and increase the concentration of transient intermediates, allowing for their detection and characterization by ¹H and ¹³C NMR spectroscopy.
-
Trapping Experiments: Introduce a trapping agent to the reaction mixture that can react with a specific intermediate to form a stable, characterizable product.
Visualizing Reaction Pathways and Workflows
Graphical representations are invaluable for understanding the complex relationships in reaction mechanisms and experimental designs.
Caption: A generalized signaling pathway for a this compound-catalyzed reaction.
Caption: A typical workflow for elucidating a reaction mechanism.
Caption: The logical relationship between DFT and experimental validation.
Conclusion
The validation of this compound reaction mechanisms is most effectively achieved through a synergistic approach that combines the predictive power of DFT calculations with the empirical certainty of experimental techniques. DFT provides an unparalleled level of detail into the energetic landscape of a reaction, offering insights into transient species that are often inaccessible to experimental observation. However, the inherent approximations in computational models necessitate validation through rigorous experimental work. Kinetic studies, isotopic labeling, and the characterization of intermediates provide the ground truth against which theoretical models must be benchmarked. By integrating these complementary methodologies, researchers can achieve a comprehensive and robust understanding of the intricate mechanisms governing Gold(III) catalysis, thereby accelerating the development of novel and efficient synthetic transformations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of substituted (N,C) and (N,C,C) Au( iii ) complexes: the influence of sterics and electronics on cyclometalation reactions - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00371F [pubs.rsc.org]
- 3. A DFT perspective on organometallic lanthanide chemistry - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Gold(III) Complexes: An Overview on Their Kinetics, Interactions With DNA/BSA, Cytotoxic Activity, and Computational Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fs.teledos.gr:2206 [fs.teledos.gr:2206]
- 7. BJOC - Isotopic labelling studies for a gold-catalysed skeletal rearrangement of alkynyl aziridines [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A DFT‐Based Protocol for Modeling the Structure and Reactivity of Gold(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A DFT-Based Protocol for Modeling the Structure and Reactivity of Gold(III) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Unraveling Acetate's Fate on Gold: A Comparative Guide to Isotopic Labeling Studies
For researchers, scientists, and drug development professionals, understanding the catalytic pathways of simple organic molecules like acetate on gold surfaces is crucial for applications ranging from biomass conversion to electrocatalysis. Isotopic labeling studies offer an unparalleled window into these complex reaction mechanisms. This guide provides a comparative analysis of key research findings, presenting experimental data and detailed protocols to elucidate the reaction pathways of acetate on gold-based catalysts.
Recent investigations utilizing isotopic tracers have shed light on the intricate mechanisms governing acetate's transformation on gold surfaces. These studies reveal that the reaction pathway is highly dependent on the catalyst composition and reaction conditions, particularly the nature of the support material and the presence of oxidants.
A pivotal study on gold nanoparticles supported on titania (Au/TiO₂) demonstrated the partial oxidation of acetic acid to a gold ketenylidene intermediate (Au₂=C=C=O) at 400 K in the presence of gaseous oxygen.[1] This reaction is highly specific to the Au/TiO₂ system, as no such intermediate was observed on gold nanoparticles supported on silica (Au/SiO₂) or on the bare titania support, highlighting the synergistic role of the gold-titania interface.[1][2] In contrast, on a Au(111) single crystal surface, the reaction of acetate is significantly influenced by the presence of coadsorbed atomic oxygen. In the absence of oxygen, acetate decomposes at 530 K primarily through C-C bond cleavage, whereas in the presence of oxygen, the reaction proceeds at a lower temperature (around 425 K) via γ-C-H activation.[3]
Comparative Performance of Gold-Based Catalysts
The catalytic performance of gold-based materials in reactions involving acetate is benchmarked against alternative systems in the following table, summarizing key quantitative data from isotopic labeling and related studies.
| Catalyst | Reactant | Key Findings | Product(s) | Isotopic Labeling Results | Reference |
| Au/TiO₂ | Acetic Acid | Partial oxidation to ketenylidene. C-O bond scission at TiO₂ sites, C-H scission at Au sites. | Au₂=C=C=O, CO₂, H₂O | ¹⁸O₂ labeling showed the oxygen in the ketenylidene originates from acetic acid. Deuterium labeling indicated C-H bond activation is kinetically involved. | [1][2] |
| Au/SiO₂ | Acetic Acid | Inactive for ketenylidene formation. | No reaction to form ketenylidene. | N/A | [1][2] |
| Au(111) | Acetate | Pathway dependent on coadsorbed oxygen. Without O: C-C bond cleavage. With O: γ-C-H activation. | Without O: CO₂, methyl, methyl acetate. With O: CO₂, formaldehyde. | d₃-acetate, ¹³C-acetate, and ¹⁸O labeling confirmed the distinct pathways and incorporation of surface oxygen into products. | [3] |
| Au/TiO₂ | Ethyl Acetate | Less stable than Au-Pd/TiO₂ and Pd/TiO₂. Catalytic activity boosted by water vapor. | Acetaldehyde, Ethanol, Acetic Acid, CO₂, H₂O | H₂¹⁸O labeling suggested a potential shift in the reaction mechanism in the presence of water. | [4][5] |
| Pd/TiO₂ | Ethyl Acetate | Higher catalytic activity than Au/TiO₂ for ethyl acetate oxidation. | Acetaldehyde, Ethanol, Acetic Acid, CO₂, H₂O | N/A in the context of acetate pathways. | [4][5] |
| Au-Pd/TiO₂ | Ethyl Acetate | Exhibited the best catalytic activity for ethyl acetate oxidation among the compared samples. | Acetaldehyde, Ethanol, Acetic Acid, CO₂, H₂O | N/A in the context of acetate pathways. | [4][5] |
Visualizing Acetate Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the proposed reaction pathways for acetate on different gold surfaces as determined by isotopic labeling studies.
References
- 1. Localized partial oxidation of acetic acid at the dual perimeter sites of the Au/TiO2 catalyst-formation of gold ketenylidene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic insights into the partial oxidation of acetic acid by O2 at the dual perimeter sites of a Au/TiO2 catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Performance comparison of Gold(III) acetate and other gold carboxylates in catalysis
For researchers, scientists, and drug development professionals, the choice of catalyst is paramount to the success of synthetic endeavors. In the realm of gold-catalyzed reactions, Gold(III) acetate has emerged as a catalyst of significant interest. This guide provides an objective comparison of the performance of this compound against other gold carboxylates, supported by experimental data, to aid in the selection of the optimal catalyst for specific applications.
This compound, with its unique reactivity, has been employed in various organic transformations. However, a direct comparison with other gold carboxylates under identical conditions is crucial for informed catalyst selection. This guide delves into the available data to offer a clearer perspective on its relative performance.
Performance in Alkyne Hydration
The hydration of alkynes to form ketones is a fundamental transformation in organic synthesis. While direct comparative data for this compound in this reaction is scarce in the reviewed literature, the performance of a related Gold(III) trifluoromethyl complex provides valuable insights. A study on the hydration of various alkynes highlights the efficiency of Au(CF3)3(MeCN) as a catalyst.[1][2]
The data suggests that the nature of the carboxylate ligand can significantly influence the catalytic activity of Gold(III) complexes. The electron-withdrawing trifluoromethyl groups in Au(CF3)3(MeCN) likely enhance the Lewis acidity of the gold center, promoting the nucleophilic attack of water on the alkyne.
Table 1: Catalytic Performance of Au(CF3)3(MeCN) in the Hydration of Phenylacetylene [1][2]
| Catalyst | Catalyst Loading (mol%) | Time (h) | Conversion (%) |
| Au(CF3)3(MeCN) | 0.25 | 24 | >99 |
| HAuCl4 | 0.25 | 24 | <20 |
Catalytic Cycle for Alkyne Hydration
The generally accepted mechanism for the gold-catalyzed hydration of alkynes involves the activation of the alkyne by the gold catalyst, followed by nucleophilic attack of water, and subsequent tautomerization to the ketone product.
Caption: A simplified catalytic cycle for the hydration of alkynes catalyzed by a Gold(III) species.
Performance in Meyer-Schuster Rearrangement
Experimental Protocols
General Procedure for the Gold(III)-Catalyzed Hydration of Alkynes: [1][2]
In a Schlenk tube, the alkyne (0.5 mmol), methanol (0.5 mL), and water (2 equivalents) are combined. The Gold(III) catalyst (0.25 mol%) is then added, and the mixture is stirred at 60°C. The reaction progress is monitored by gas chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the corresponding ketone.
Summary and Outlook
The available data indicates that Gold(III) carboxylates are promising catalysts for organic transformations such as alkyne hydration and the Meyer-Schuster rearrangement. The performance of the catalyst is influenced by the nature of the carboxylate ligand, with more electron-withdrawing groups potentially enhancing catalytic activity.
To provide a more definitive comparison, further research involving a direct, side-by-side evaluation of this compound and other gold carboxylates (e.g., trifluoroacetate, pivalate) in various catalytic reactions is necessary. Such studies would need to control for variables such as solvent, temperature, and catalyst loading to provide a clear and quantitative assessment of their relative performance. This would enable chemists to make more informed decisions when selecting the optimal gold catalyst for their specific synthetic needs.
References
A Comparative Guide to Gold(III) and Palladium(II) Catalysts in Intramolecular Hydroamination
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison: Gold vs. Palladium Catalysts
The choice between gold and palladium catalysts for intramolecular hydroamination is often dictated by the nature of the substrate, desired reaction conditions, and catalyst stability. Gold catalysts, particularly cationic gold(I) and gold(III) species, are known for their strong π-acidity, which allows for the activation of alkenes and alkynes toward nucleophilic attack under mild conditions. Palladium(II) catalysts, on the other hand, are well-established for a wide range of C-N bond-forming reactions and can operate through various mechanistic pathways, including Wacker-type processes.
The following tables summarize quantitative data for representative intramolecular hydroamination reactions catalyzed by a gold catalyst system and a palladium(II) catalyst, respectively.
Table 1: Gold-Catalyzed Intramolecular Hydroamination of an Unactivated Aminoalkene [1]
| Substrate | Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Benzyl-2,2-diphenylpent-4-en-1-amine | Au:F-CAC | 0.2 | Toluene | 80 | 16 | 95 |
Au:F-CAC: Gold nanoparticles stabilized by fibrillated citric acid-modified cellulose.
Table 2: Palladium(II)-Catalyzed Intramolecular Hydroamination of an Unactivated Aminoalkene (Conceptual Example)
While a specific experimental result for the intramolecular hydroamination of a simple, unactivated aminoalkene using a palladium(II) catalyst with a detailed protocol was not found in the immediate search results, palladium(II) systems are well-documented to catalyze the hydroamination of various unsaturated amines, such as 1,3-dienes[2]. For the purpose of this guide, a conceptual representation is provided based on typical conditions for such reactions.
| Substrate | Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| (Hypothetical) N-Tosyl-pent-4-en-1-amine | Pd(OAc)₂ / Ligand | 5-10 | Dioxane | 100 | 12-24 | (Variable) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Gold-Catalyzed Intramolecular Hydroamination of N-Benzyl-2,2-diphenylpent-4-en-1-amine[1]
Catalyst Preparation (Au:F-CAC): A solution of citric acid-modified cellulose (F-CAC) is prepared, to which an aqueous solution of HAuCl₄ is added. The mixture is stirred, followed by the addition of a freshly prepared aqueous solution of NaBH₄. The resulting mixture is stirred for an extended period, and the solid catalyst is collected by filtration, washed, and dried.
Hydroamination Procedure: To a reaction vessel containing the Au:F-CAC catalyst (0.2 mol% Au) is added a solution of N-benzyl-2,2-diphenylpent-4-en-1-amine in toluene. The reaction mixture is stirred at 80°C for 16 hours under an aerobic atmosphere. After cooling to room temperature, the catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired pyrrolidine product.
Palladium(II)-Catalyzed Intramolecular Hydroamination of 1,3-Dienes (General Protocol)[2]
General Procedure: A mixture of the amino-1,3-diene substrate, a palladium(II) catalyst (e.g., Pd(OAc)₂ or a related Pd(II) salt), and an appropriate ligand (if necessary) is dissolved in a suitable solvent (e.g., dioxane, toluene) in a sealed reaction vessel. The reaction is typically heated at temperatures ranging from 80 to 120°C for several hours. Upon completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques such as column chromatography. The specific conditions, including the choice of ligand and additives, can significantly influence the reaction's efficiency and selectivity.
Mechanistic Considerations and Experimental Workflow
The catalytic cycles for gold and palladium-catalyzed intramolecular hydroamination generally differ. Gold catalysis typically proceeds through the π-activation of the alkene by the cationic gold species, followed by the nucleophilic attack of the amine. In contrast, palladium(II) catalysis can involve various pathways, including a Wacker-type mechanism where the amine attacks a palladium-coordinated alkene.
Below is a generalized experimental workflow for screening and optimizing these intramolecular hydroamination reactions.
Figure 1. A generalized workflow for the optimization of catalytic intramolecular hydroamination reactions.
Concluding Remarks
Both gold and palladium catalysts are effective for intramolecular hydroamination reactions, each with its own set of advantages. Gold catalysts, as exemplified by the Au:F-CAC system, can exhibit high activity at low catalyst loadings under relatively mild conditions[1]. Palladium(II) catalysts are versatile and have been successfully applied to a broader range of unsaturated amine substrates, though they may sometimes require higher temperatures and catalyst loadings.
The selection of the optimal catalyst system is highly dependent on the specific substrate and the desired reaction outcome. The data and protocols presented in this guide serve as a starting point for researchers in the field to make informed decisions and to develop efficient and selective syntheses of valuable nitrogen-containing heterocyclic compounds. Further research into direct comparative studies of gold(III) and palladium(II) catalysts for a standardized set of substrates would be invaluable to the scientific community.
References
Verifying the Formation of Cyclometalated Au(III) Complexes: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, the precise characterization of novel therapeutic compounds is paramount. Cyclometalated gold(III) complexes have emerged as a promising class of anticancer agents, necessitating robust analytical methods to verify their formation and purity. Mass spectrometry stands out as a powerful tool for this purpose, offering high sensitivity and detailed structural information. This guide provides a comparative overview of key mass spectrometry techniques—Electrospray Ionization (ESI-MS), Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), and High-Resolution Mass Spectrometry (HRMS)—for the analysis of cyclometalated Au(III) complexes, alongside alternative methods, to aid in the selection of the most appropriate analytical strategy.
Executive Summary
The verification of cyclometalated Au(III) complex formation is crucial for advancing their development as therapeutic agents. Mass spectrometry techniques, particularly ESI-MS, MALDI-MS, and HRMS, provide invaluable insights into the molecular weight and structure of these complexes. ESI-MS is a soft ionization technique well-suited for analyzing charged and polar complexes from solution. MALDI-MS offers a complementary approach, particularly for less soluble or neutral complexes. HRMS provides unambiguous elemental composition determination through highly accurate mass measurements. While powerful, these techniques are often complemented by Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography for a comprehensive structural elucidation. This guide presents a comparative analysis of these methods, including experimental protocols and data, to inform the analytical workflow for these promising therapeutic candidates.
Mass Spectrometry Techniques for Cyclometalated Au(III) Complex Analysis
The choice of mass spectrometry technique depends on the specific characteristics of the cyclometalated Au(III) complex, such as its charge, polarity, and stability.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a widely used technique for the analysis of organometallic compounds, including cyclometalated Au(III) complexes.[1][2] It is a "soft" ionization method that transfers ions from solution to the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of intact complexes.
Key Advantages:
-
Soft Ionization: Preserves the integrity of the complex during ionization, providing clear molecular ion peaks.
-
Solution-Phase Analysis: Directly analyzes samples from solution, mimicking physiological conditions to some extent.
-
High Sensitivity: Capable of detecting low concentrations of the analyte.
-
Coupling with Liquid Chromatography (LC): LC-ESI-MS allows for the separation of complex mixtures and simultaneous analysis of individual components.
Considerations:
-
Analyte Polarity: Best suited for polar and charged complexes.
-
In-source Fragmentation: While generally soft, improper source conditions (e.g., high voltages or temperatures) can induce fragmentation.[3]
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
MALDI-MS provides a valuable alternative to ESI-MS, particularly for less soluble or neutral cyclometalated Au(III) complexes.[4] In this technique, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte.
Key Advantages:
-
Analysis of Less Soluble Compounds: Can analyze samples that are difficult to dissolve in common ESI-MS solvents.
-
Tolerance to Buffers and Salts: Less susceptible to signal suppression from non-volatile salts compared to ESI-MS.
-
Analysis of Neutral Complexes: Capable of ionizing neutral species.
Considerations:
-
Matrix Selection: The choice of matrix is critical and can significantly impact the quality of the spectra. For organometallic compounds, neutral matrices like 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB) are often preferred to avoid protonation-related issues.[5]
-
Potential for Fragmentation: The laser energy can sometimes lead to fragmentation of the complex.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides highly accurate mass measurements, enabling the unambiguous determination of the elemental composition of a cyclometalated Au(III) complex.[6] This is crucial for confirming the formation of the desired product and distinguishing it from other species with the same nominal mass.
Key Advantages:
-
Unambiguous Elemental Formula: High mass accuracy allows for the confident assignment of the elemental composition.
-
Isotopic Pattern Analysis: Resolves the characteristic isotopic pattern of gold, further confirming its presence in the complex.
-
Enhanced Selectivity: Can differentiate between the target analyte and isobaric interferences.
Considerations:
-
Instrumentation: Requires more specialized and expensive instrumentation compared to standard-resolution mass spectrometers.
-
Data Analysis: Requires specialized software for data processing and formula determination.
Comparative Data Presentation
The following tables summarize key analytical data obtained for representative cyclometalated Au(III) complexes using different techniques.
Table 1: Mass Spectrometry Data for Selected Cyclometalated Au(III) Complexes
| Complex | Mass Spectrometry Technique | Observed m/z | Theoretical m/z | Reference |
| [Au(ppy)Cl₂] (ppy = 2-phenylpyridine) | ESI-MS | 420.97 [M+H]⁺ | 420.97 | [7] |
| [Au(C^N^C)(C≡C-R)] (C^N^C = tridentate ligand) | MALDI-MS | Varies with R | Varies with R | [2] |
| Cationic Au(III) η³-allyl complex | HRMS (ESI) | 648.1503 [M]⁺ | 648.1502 | [1] |
Table 2: Comparison of Analytical Techniques for Cyclometalated Au(III) Complex Characterization
| Technique | Information Provided | Advantages | Limitations |
| ESI-MS | Molecular weight of intact complex, stoichiometry of ligands. | Soft ionization, high sensitivity, suitable for charged/polar complexes, LC-amenable. | Potential for in-source fragmentation, requires soluble samples. |
| MALDI-MS | Molecular weight of intact complex. | Tolerant to salts, suitable for less soluble and neutral complexes. | Matrix selection is critical, potential for laser-induced fragmentation. |
| HRMS | Exact mass, unambiguous elemental composition, isotopic distribution. | High accuracy and resolution, definitive identification. | Higher cost of instrumentation. |
| NMR Spectroscopy | Detailed structural information, including connectivity and stereochemistry. | Provides a complete solution-state structure. | Lower sensitivity than MS, requires pure samples, can be time-consuming. |
| X-ray Crystallography | Precise solid-state structure, including bond lengths and angles. | Unambiguous 3D structure determination. | Requires single crystals of sufficient quality, structure may differ from solution state. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for the mass spectrometric analysis of cyclometalated Au(III) complexes.
ESI-MS Protocol
-
Sample Preparation: Dissolve the cyclometalated Au(III) complex in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1-10 µM.
-
Instrumentation: Use a quadrupole or ion trap mass spectrometer equipped with an electrospray ionization source.
-
Source Parameters:
-
Capillary Voltage: 3.0-4.5 kV
-
Nebulizing Gas (N₂) Pressure: 1.5-2.5 bar
-
Drying Gas (N₂) Flow Rate: 4.0-8.0 L/min
-
Drying Gas Temperature: 180-220 °C
-
Note: These parameters should be optimized for each specific instrument and complex to achieve soft ionization and minimize in-source fragmentation.[3]
-
-
Data Acquisition: Acquire spectra in the positive or negative ion mode over a relevant m/z range.
MALDI-MS Protocol
-
Matrix Selection: Choose a suitable matrix, such as DCTB for neutral organometallic complexes.[5] Prepare a saturated solution of the matrix in a volatile organic solvent (e.g., acetone or THF).
-
Sample Preparation (Dried-Droplet Method):
-
Mix the analyte solution (in a suitable solvent) with the matrix solution in a 1:1 to 1:10 (v/v) ratio.
-
Spot 1-2 µL of the mixture onto the MALDI target plate.
-
Allow the solvent to evaporate completely at room temperature.
-
-
Instrumentation: Use a MALDI-TOF (Time-of-Flight) mass spectrometer.
-
Data Acquisition:
-
Laser: Nitrogen laser (337 nm).
-
Laser Energy: Adjust to the minimum required for good signal-to-noise ratio to minimize fragmentation.
-
Acquisition Mode: Positive or negative ion reflector mode.
-
HRMS Protocol
-
Sample Introduction: Introduce the sample via ESI or MALDI as described above.
-
Instrumentation: Use a high-resolution mass spectrometer such as an Orbitrap or FT-ICR mass spectrometer.
-
Data Acquisition:
-
Resolution: Set the resolving power to at least 60,000 to obtain accurate mass measurements.
-
Mass Accuracy: Calibrate the instrument using a known standard to ensure high mass accuracy (<5 ppm).
-
Acquisition Mode: Acquire data in full scan mode to capture the isotopic distribution of the complex.
-
Alternative Characterization Techniques
While mass spectrometry is a cornerstone for verifying the formation of cyclometalated Au(III) complexes, a comprehensive characterization often involves complementary techniques.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and bonding within the complex in solution. ¹H and ¹³C NMR are routinely used to confirm the coordination of the organic ligands to the gold center.[8][9]
Table 3: Representative ¹H and ¹³C NMR Data for a Cyclometalated Au(III) Complex
| Complex Structure | Nucleus | Chemical Shift (ppm) | Reference |
| [Au(ppy)(dmamp)Cl]⁺ (ppy=phenylpyridine, dmamp=2-(dimethylaminomethyl)phenyl) | ¹H | 8.5-6.5 (aromatic), 3.0-2.5 (alkyl) | [8] |
| ¹³C | 160-120 (aromatic), 60-40 (alkyl) | [8] |
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive solid-state structure of a cyclometalated Au(III) complex, including precise bond lengths and angles.[7] This technique is invaluable for unambiguously confirming the cyclometalation and the coordination geometry around the gold center.
Table 4: Selected Bond Lengths from X-ray Crystallography for a Cyclometalated Au(III) Complex
| Bond | Bond Length (Å) | Reference |
| Au-C | 2.05 - 2.10 | [10] |
| Au-N | 2.00 - 2.15 | [10] |
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for verifying the formation of cyclometalated Au(III) complexes and the relationship between the different analytical techniques.
Caption: Experimental workflow for the synthesis and characterization of cyclometalated Au(III) complexes.
References
- 1. A Highly Asymmetric Gold(III) η3‐Allyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. web.uvic.ca [web.uvic.ca]
- 4. MALDI-TOFMS analysis of coordination and organometallic complexes: a nic(h)e area to work in - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Gold(III) Acetate: A Guide for Laboratory Professionals
For immediate release – In the dynamic environment of scientific research and pharmaceutical development, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for the proper disposal of Gold(III) acetate, ensuring the protection of laboratory personnel and the environment. While this compound is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200), it is prudent to handle it with the care due to a heavy metal compound.[1][2]
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) and adhere to all institutional and regulatory guidelines.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing is recommended to prevent skin contact.
Engineering Controls:
-
Handle solid this compound in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust particles.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][2]
-
Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.
-
Ingestion: Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek medical attention.
Operational Disposal Plan: Recovery as the Preferred Method
Due to the economic value and environmental concerns associated with heavy metals, the preferred method for managing this compound waste is recovery of the gold rather than direct disposal. This involves precipitating the gold from solutions.
Step 1: Segregation and Labeling
-
All waste containing this compound, including solutions, contaminated labware (e.g., pipette tips, gloves), and solids, must be collected in separate, clearly labeled, and sealed containers.
-
Labels should include "Hazardous Waste," the chemical name "this compound," and the approximate concentration and quantity.
Step 2: Precipitation of Gold from Aqueous Solutions For aqueous waste containing dissolved this compound, chemical precipitation is an effective method to recover the gold as a solid. This solid can then be sent for recycling.
| Precipitating Agent | Recommended Conditions & Efficiency | Purity of Recovered Gold |
| Sodium Metabisulfite | Add 1 ounce (approx. 1.5 tablespoons) for every ounce of dissolved metal in the solution.[3] The reaction is most efficient at a pH between 1.5 and 2.5 to minimize co-precipitation of other metals.[4] | Can yield high purity gold, potentially 98-99% after a single precipitation, and >99.9% after a second precipitation. |
| Ferrous Sulfate | A concentrated solution (e.g., 50 g/L) is more effective.[2] The amount added can range from 1 to 6 g/L of the final reaction volume.[2] Agitation of the solution is recommended to improve efficiency.[2] | Effective for precipitating gold, but may also precipitate other metals lower in the reactivity series than iron.[5] |
| Sodium Hydroxide | Addition to a gold chloride solution can precipitate gold hydroxide, which can be melted to metallic gold. However, this method can also precipitate other metal hydroxides present in the solution. | Purity is highly dependent on the presence of other metals in the solution. |
Step 3: Handling of Solid Waste
-
Precipitated Gold: The collected gold powder should be washed, dried, and stored in a labeled container for collection by a certified precious metal recycler.
-
Contaminated Labware: Solid materials such as gloves, weighing papers, and pipette tips contaminated with this compound should be collected in a designated hazardous waste container for solids and disposed of through the institution's hazardous waste program.
Step 4: Disposal of Nanoparticle Waste For waste containing gold nanoparticles, aggregation should be induced before collection.
-
Aggregation: This can be achieved by adding salt (e.g., sodium chloride) or by freezing the solution.[1]
-
Collection: The aggregated nanoparticles can then be separated by centrifugation or filtration, and the resulting solid collected for recovery.
Experimental Protocol: Precipitation of Gold using Sodium Metabisulfite
This protocol outlines a general procedure for the recovery of gold from an acidic solution containing dissolved gold ions.
-
Preparation: Ensure the gold-containing solution is in a suitable container within a fume hood. If the gold was dissolved in aqua regia, neutralize any remaining nitric acid by adding urea until fizzing stops.[3]
-
pH Adjustment: Check the pH of the solution. Adjust to a pH between 1.5 and 2.5 using hydrochloric acid if necessary.[4] This enhances the selectivity of gold precipitation.
-
Precipitant Preparation: Prepare a fresh solution of sodium metabisulfite in deionized water (e.g., 10-20% w/v).[4]
-
Precipitation: Slowly add the sodium metabisulfite solution to the gold solution while stirring. Gold will precipitate as a brown powder.
-
Confirmation of Complete Precipitation: To ensure all gold has been precipitated, take a drop of the supernatant and test it with a stannous chloride solution. A purple or black color indicates the presence of dissolved gold, and more sodium metabisulfite should be added.[3][4]
-
Settling and Collection: Allow the precipitate to settle for at least one hour. Gentle warming can help the gold particles to agglomerate.[4]
-
Washing and Drying: Carefully decant the supernatant. Wash the gold precipitate with dilute hydrochloric acid and then with deionized water. Dry the collected gold powder in an oven.
-
Final Disposal: The dried gold powder should be packaged, labeled, and sent for recycling. The remaining liquid should be tested for residual gold and other hazardous components before being neutralized and disposed of in accordance with institutional and local regulations.
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and responsible management of this compound waste, minimizing environmental impact and promoting a culture of safety and sustainability. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Gold(III) Acetate
For Immediate Implementation: This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with Gold(III) acetate. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
This compound, a yellow solid compound, is a valuable precursor in various chemical syntheses, including the formation of gold nanoparticles.[1] While some safety data sheets (SDS) may not classify it as hazardous under specific regulations, it is imperative to handle it with care due to the general toxic effects associated with gold compounds and the potential for irritation.[2][3] This guide outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and waste disposal plans to minimize risks in the laboratory.
Essential Personal Protective Equipment (PPE)
A thorough risk assessment should precede any handling of this compound. The following table summarizes the required PPE to mitigate exposure risks.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Safety goggles with side shields or a face shield | To protect against splashes and airborne particles. Must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 standards.[2][3] |
| Skin Protection | Chemical-resistant gloves (Nitrile recommended) and a lab coat | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling.[2][3][4] |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. | A NIOSH/MSHA-approved respirator should be used if dust or aerosols are generated, or if exposure limits are exceeded.[2][4] |
| Body Protection | Full-length pants and closed-toe shoes | To protect against spills and accidental contact. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Work Area: Designate a specific area for handling this compound. Ensure the area is clean, uncluttered, and free of incompatible materials such as ammonia and oxidizing agents.[2][3]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.
2. Weighing and Solution Preparation:
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[2]
-
Weighing: Use a balance inside the fume hood or in a ventilated enclosure.
-
Dissolving: this compound is slightly soluble in water.[5] For certain applications requiring increased solubility, the addition of acids like HCl or HNO3 may be necessary; this should be done with extreme caution and appropriate ventilation.
3. During the Experiment:
-
Temperature: Avoid exposing this compound to temperatures above 140°C (284°F), as it begins to decompose.[1][3]
-
Incompatible Materials: Keep away from ammonia, organic solvents, and metal powders to prevent hazardous reactions.[4]
-
Containment: Use appropriate glassware and secondary containment to prevent spills.
4. Post-Experiment:
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]
Disposal Plan: Managing this compound Waste
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation and Collection:
-
Collect all solid and liquid waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.
2. Aqueous Waste Treatment (Precipitation):
-
Aqueous solutions containing gold ions should not be disposed of down the drain.[6]
-
The primary method for treating aqueous gold waste is chemical precipitation to convert the soluble gold into a solid form.
-
This can be achieved by adjusting the pH or by adding a reducing agent. Consult with your EHS department for the approved protocol at your institution.
3. Solid Waste Disposal:
-
Contaminated materials such as gloves, weighing paper, and pipette tips should be collected in a sealed bag and placed in the solid hazardous waste container.
-
The precipitated gold waste, once separated from the liquid, should also be disposed of as solid hazardous waste.
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS-approved waste management vendor.
First Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[3] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if symptoms occur.[3] |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
